Altromycin G
Description
structure in first source
Structure
2D Structure
Properties
CAS No. |
134887-79-9 |
|---|---|
Molecular Formula |
C45H55NO18 |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
methyl 2-[10-[4-amino-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3 |
InChI Key |
HUERDIYXSZKKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin G |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pluramycin-Like Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pluramycin-like antibiotics are a family of natural products characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core structure. This core is typically adorned with one or more deoxyamino sugar moieties attached via C-glycosidic linkages. Members of this family, including hedamycin, kidamycin, altromycin B, and pluramycin A, have demonstrated potent antitumor and antibacterial activities. Their biological efficacy stems from a multifaceted mechanism of action centered on the disruption of DNA integrity and function. This guide provides a comprehensive technical overview of the core mechanisms through which these antibiotics exert their cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Core Mechanism: DNA Intercalation and Alkylation
The primary mode of action of pluramycin-like antibiotics involves a dual interaction with DNA: non-covalent intercalation followed by covalent alkylation. This two-step process is crucial for their potent biological activity.
The planar aromatic core of the pluramycin molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This initial non-covalent binding is stabilized by van der Waals forces and positions the reactive functionalities of the antibiotic in close proximity to the DNA bases. The amino sugar residues play a critical role in this initial binding and sequence recognition, guiding the molecule to specific sites on the DNA.
Following intercalation, a covalent bond is formed between the antibiotic and the DNA, resulting in an alkylated adduct. This irreversible reaction is most commonly mediated by an epoxide group present on a side chain of the pluramycin core. The N7 position of guanine bases is the primary site of alkylation. This covalent modification distorts the DNA helix, creating a lesion that interferes with essential cellular processes such as DNA replication and transcription.
Sequence Specificity
Pluramycin-like antibiotics exhibit a notable preference for alkylating guanine residues within specific DNA sequences. This selectivity is influenced by the structure of the individual antibiotic and the local DNA microenvironment. For instance, hedamycin and its analogue DC92-B show a high reactivity towards guanine residues in 5'-CGT and 5'-TGT sequences. Altromycin B also preferentially alkylates the N7 of guanine, particularly within 5'-AG* sequences. This sequence-selective alkylation is a key determinant of their biological activity and is thought to be directed by the interactions of the amino sugar moieties with the minor groove of the DNA.
Downstream Cellular Consequences
The formation of bulky pluramycin-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Inhibition of Nucleic Acid Synthesis
The distortion of the DNA helix caused by intercalation and alkylation physically obstructs the progression of DNA and RNA polymerases along the DNA template. This leads to a potent inhibition of both DNA replication and transcription. Hedamycin, for example, has been shown to rapidly reduce DNA synthesis at subnanomolar concentrations[1].
Induction of the DNA Damage Response (DDR)
The cell recognizes pluramycin-DNA adducts as a form of genotoxic stress, activating the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). Upon detection of DNA damage, these kinases are activated and phosphorylate a plethora of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.
Activation of the DDR leads to the initiation of DNA repair mechanisms and the implementation of cell cycle checkpoints. Pluramycin-induced damage often results in cell cycle arrest, with cells accumulating in the G1, S, or G2/M phases, depending on the specific antibiotic, its concentration, and the cell type[1]. This pause in the cell cycle allows time for DNA repair; however, if the damage is too extensive, the cell is directed towards apoptosis.
Generation of Reactive Oxygen Species (ROS)
Several studies suggest that pluramycin-like antibiotics can induce the production of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause further damage to cellular components, including DNA, proteins, and lipids. The generation of ROS can be a consequence of the disruption of mitochondrial function or other cellular metabolic processes. This increase in oxidative stress can contribute to the overall cytotoxicity of the pluramycin-like antibiotics and can act as a trigger for the apoptotic cascade.
Inhibition of Topoisomerase II
In addition to direct DNA damage, some pluramycin-like antibiotics have been shown to inhibit the activity of topoisomerase II. This enzyme is essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. By interfering with the function of topoisomerase II, these antibiotics can lead to the accumulation of DNA strand breaks and further contribute to their cytotoxic effects.
Induction of Apoptosis
When the DNA damage induced by pluramycin-like antibiotics is irreparable, the cell initiates apoptosis, a form of programmed cell death. This process is executed by a family of proteases called caspases. The apoptotic signaling cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Pluramycin-induced DNA damage and ROS production primarily activate the intrinsic pathway. This involves the release of cytochrome c from the mitochondria, which then triggers the activation of a cascade of caspases, including the key executioner caspase, caspase-3. Activation of these caspases leads to the systematic dismantling of the cell, culminating in its death.
Quantitative Data
The following tables summarize available quantitative data on the biological activity of pluramycin-like antibiotics.
Table 1: Cytotoxicity of Pluramycin-Like Antibiotics in Cancer Cell Lines
| Antibiotic | Cell Line | IC50 Value | Reference |
| Hedamycin | Various mammalian cells | Subnanomolar | [1] |
| Lidamycin | A549 (NSCLC) | 1.70 ± 0.75 nmol/L | |
| Lidamycin | H460 (NSCLC) | 0.043 ± 0.026 nmol/L |
Table 2: DNA Binding and Enzyme Inhibition
| Antibiotic | Parameter | Value | Reference |
| Hedamycin | DNA Binding Ratio (rf) | 0.1 (drug/nucleotide) for Type I & 0.1 for Type II | [2] |
| Heliquinomycin | Topoisomerase II Inhibition | 30 µg/ml | |
| Heliquinomycin | Topoisomerase I Inhibition | 100 µg/ml |
Note: Specific Kd values for DNA binding and IC50 values for topoisomerase II inhibition by most pluramycin-like antibiotics are not consistently reported in the literature.
Key Signaling and Experimental Workflow Diagrams
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Core mechanism of action of pluramycin-like antibiotics.
Caption: Experimental workflow for DNA footprinting.
Caption: Topoisomerase II decatenation assay workflow.
Detailed Experimental Protocols
DNA Footprinting Assay
This protocol is adapted from methodologies used to study DNA-binding agents.
1. Preparation of DNA Probe:
-
A DNA fragment of interest (typically 100-200 bp) is radiolabeled at one 5' end using T4 polynucleotide kinase and [γ-³²P]ATP.
-
The labeled DNA is purified to remove unincorporated nucleotides.
2. Binding Reaction:
-
The radiolabeled DNA probe is incubated with varying concentrations of the pluramycin-like antibiotic in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, KCl) at 37°C for a specified time to allow for equilibrium binding.
3. DNase I Digestion:
-
A freshly diluted solution of DNase I is added to the binding reaction and incubated for a short period (e.g., 1-2 minutes) at room temperature to achieve partial digestion. The reaction is stopped by the addition of a stop solution containing EDTA.
4. Analysis:
-
The DNA fragments are purified and then resolved on a high-resolution denaturing polyacrylamide sequencing gel.
-
The gel is dried and exposed to X-ray film for autoradiography.
-
The binding site of the pluramycin is identified as a "footprint," a region of the gel where the DNA ladder is absent or significantly reduced in intensity compared to a control lane without the antibiotic.
Topoisomerase II Decatenation Assay
This protocol is a standard method for assessing topoisomerase II activity and inhibition[3][4][5][6][7].
1. Reaction Setup:
-
A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of catenated DNA circles, in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin).
-
Varying concentrations of the pluramycin-like antibiotic are added to the reaction tubes.
-
The reaction is initiated by the addition of human topoisomerase II enzyme.
2. Incubation:
-
The reaction mixtures are incubated at 37°C for 30 minutes.
3. Reaction Termination and Analysis:
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The samples are loaded onto a 1% agarose gel containing ethidium bromide.
-
Electrophoresis is carried out to separate the decatenated DNA minicircles from the catenated kDNA network.
-
The gel is visualized under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control without the antibiotic.
Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Treatment:
-
The cells are treated with a range of concentrations of the pluramycin-like antibiotic and incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.
4. Formazan Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Intracellular ROS Detection Assay
This protocol utilizes a fluorescent probe to measure intracellular ROS levels.
1. Cell Treatment:
-
Cells are treated with the pluramycin-like antibiotic for the desired time.
2. Probe Loading:
-
The cells are washed and then incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in a suitable buffer. H2DCFDA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
3. Measurement:
-
The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle[8][9][10][11][12].
1. Cell Fixation:
-
Cells treated with the pluramycin-like antibiotic are harvested and fixed in cold 70% ethanol.
2. Staining:
-
The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase to prevent staining of RNA.
3. Flow Cytometry Analysis:
-
The DNA content of the individual cells is measured using a flow cytometer.
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The pluramycin-like antibiotics represent a potent class of antitumor agents with a well-defined, albeit complex, mechanism of action. Their ability to bind and irreversibly damage DNA through a combination of intercalation and alkylation serves as the primary trigger for a cascade of cellular events, including the inhibition of vital macromolecular synthesis, induction of the DNA damage response, generation of oxidative stress, and ultimately, the initiation of programmed cell death. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel, more effective, and less toxic pluramycin-based cancer therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to harness the therapeutic potential of this important class of natural products.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of hedamycin to deoxyribonucleic acid and chromatin of testis and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profoldin.com [profoldin.com]
- 7. topogen.com [topogen.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pactamycin Analogs Induce p53 Dependent Cell-Cycle Arrest at S-Phase in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
A Technical Guide to Altromycin G from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Altromycin G, a potent antibacterial and antitumor agent, and its producing organism, a species of Streptomyces. It covers the taxonomy of the organism, its cultivation, the compound's mechanism of action, and detailed experimental protocols for its production, extraction, and genetic manipulation.
Introduction to this compound and its Source
Altromycins are a complex of novel antibiotics belonging to the pluramycin-like, anthraquinone-derived class.[1][2] This group of compounds, including this compound, is produced by an actinomycete, strain AB 1246E-26, which was first isolated from a soil sample collected in the South African bushveld.[2] The altromycins exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococci and Streptococci, and have also demonstrated promising anticancer properties in various tumor models.[3] Structurally, they are related to kidamycin and act as DNA alkylating agents, pointing to a mechanism of action involving the disruption of DNA synthesis.[3][4]
The Producing Organism: Streptomyces sp. AB 1246E-26
The producer of the altromycin complex is a soil-dwelling bacterium belonging to the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their complex secondary metabolism and production of a vast array of clinically important antibiotics.[5][6][7]
Table 1: Characteristics of the this compound Producing Organism
| Characteristic | Description | Reference |
| Designation | Strain AB 1246E-26 | [2] |
| Phylum | Actinomycetota (formerly Actinobacteria) | [6][7] |
| Genus | Streptomyces | [6][7][8] |
| Morphology | Gram-positive, filamentous, spore-forming bacteria.[6][7] | [6][7] |
| Isolation Source | Soil sample from the South African bushveld. | [5] |
Biosynthesis and Mechanism of Action
Hypothetical Biosynthesis Pathway
While the complete biosynthetic pathway for this compound has not been fully elucidated in the available literature, its structure as a polyketide suggests a pathway common to many Streptomyces secondary metabolites.[9] The process likely begins with primary metabolites, which are assembled by a Type II Polyketide Synthase (PKS) into the characteristic anthraquinone aglycone core. This core then undergoes tailoring reactions, such as glycosylation, to produce the final this compound molecule.
Caption: Hypothetical biosynthetic pathway for this compound.
Proposed Mechanism of Action
Altromycins function as potent cytotoxic agents by interacting directly with cellular DNA. Altromycin B, a closely related compound, has been shown to be a DNA minor groove binder and an alkylating agent.[4] The mechanism involves the covalent modification of guanine bases, a reaction mediated by a reactive epoxide group on the molecule.[3] This alkylation disrupts DNA replication and RNA synthesis, ultimately leading to cell death.[3] The specific pattern of carbohydrate residues attached to the aglycone core is believed to confer a degree of sequence selectivity to the DNA binding.[5]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cultivation and Fermentation for this compound Production
This protocol describes a typical submerged fermentation process for producing secondary metabolites from Streptomyces.
1. Inoculum Preparation (Seed Culture):
- Prepare a suitable liquid medium such as Tryptic Soy Broth (TSB) or a custom seed medium (e.g., soybean meal, glucose, glycerol).[10][11]
- Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile medium with spores or mycelial fragments from a mature agar plate culture of Streptomyces sp. AB 1246E-26.[10][12]
- Incubate the flask at 28-32°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense mycelial growth is observed.[10][13][14]
2. Production Fermentation:
- Prepare the production medium in a larger baffled flask or a fermenter. A complex medium containing a carbon source (e.g., sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts is recommended.[11][14]
- Inoculate the production medium with 5-10% (v/v) of the seed culture.[11][14]
- Incubate under controlled conditions for 6-7 days.[13] Monitor and maintain key parameters as outlined in Table 3.
- Harvest the whole fermentation broth for extraction.
Table 3: Optimized Fermentation Parameters for Streptomyces sp.
| Parameter | Optimal Range | Rationale | Reference |
| Temperature | 28 - 35 °C | Promotes optimal enzymatic activity for secondary metabolite production. | [15] |
| pH | 7.0 - 8.0 | Most Streptomyces species favor neutral to slightly alkaline conditions. | [5][15] |
| Aeration | 150 - 250 rpm | Ensures sufficient dissolved oxygen for aerobic metabolism and growth. | [13][15] |
| Incubation Time | 6 - 7 days | Allows for initial biomass growth (trophophase) followed by secondary metabolite production (idiophase). | [13] |
| Carbon Source | Sucrose, Glycerol | Readily metabolizable sugars to support growth and provide precursors. | [11][14] |
| Nitrogen Source | Yeast Extract, Peptone, Soybean Meal | Complex nitrogen sources provide essential amino acids and growth factors. | [5][14] |
digraph "Fermentation Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Node styles start_end [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; process [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; input_output [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Define nodes A[label="Start: Agar Culture", class="start_end"]; B[label="Inoculate Seed Flask\n(TSB Medium)", class="process"]; C [label="Incubate Seed Culture\n(2-3 days, 28-32°C, 250 rpm)", class="process"]; D [label="Sufficient Growth?", class="decision"]; E [label="Inoculate Production Flask\n(5-10% v/v)", class="process"]; F [label="Production Fermentation\n(6-7 days, controlled)", class="process"]; G [label="Harvest Whole Broth", class="input_output"]; H [label="End: Proceed to Extraction", class="start_end"];
// Define edges A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> C [label="No"]; E -> F; F -> G; G -> H; }
Caption: General workflow for the fermentation of Streptomyces.
Extraction and Purification Protocol
This multi-step protocol is designed to isolate this compound from the complex fermentation broth.
1. Initial Solvent Extraction:
- Centrifuge the whole fermentation broth (e.g., at 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.[16]
- Combine the supernatant and biomass. Extract the whole broth with an equal volume of an organic solvent such as n-butanol, chloroform, or ethyl acetate.[1][11][16]
- Separate the organic phase, which now contains the altromycin complex.
- Concentrate the organic phase to dryness using a rotary evaporator under reduced pressure.[16]
2. Chromatographic Purification:
- Counter-Current or Column Chromatography: The initial isolation of altromycins was achieved using counter-current chromatography.[1] Alternatively, dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column.[16]
- Elute the column with a solvent gradient, for example, a chloroform-methanol gradient.[11]
- Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the desired compounds.
- Pool the active fractions and concentrate them.
3. High-Purity Polishing:
- For final purification, subject the pooled, semi-purified fractions to High-Performance Liquid Chromatography (HPLC), likely using a reverse-phase column.[16]
- This step will separate this compound from other closely related altromycins in the complex.
// Node styles
input_output [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
process [shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];
final_product [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define nodes
A [label="Harvested Fermentation Broth", class="input_output"];
B [label="Solvent Extraction\n(e.g., n-Butanol)", class="process"];
C [label="Concentrate Organic Phase", class="process"];
D [label="Crude Altromycin Extract", class="input_output"];
E [label="Silica Gel Column Chromatography", class="process"];
F [label="Fraction Collection", class="process"];
G [label="TLC Analysis", class="analysis"];
H [label="Pool Active Fractions", class="process"];
I [label="Semi-Purified Altromycins", class="input_output"];
J [label="HPLC Purification", class="process"];
K [label="Pure this compound", class="final_product"];
// Define edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
I -> J;
J -> K;
}
Caption: Workflow for this compound extraction and purification.
General Protocol for Genetic Manipulation
Genetic engineering of Streptomyces can be used to improve yields or create novel antibiotic analogues.[17] This is a generalized workflow.
1. Genomic DNA (gDNA) Isolation:
- Grow a liquid culture of Streptomyces sp. AB 1246E-26 in TSB medium for 2-5 days.[10]
- Harvest the mycelia by centrifugation.
- Lyse the cells using a combination of lysozyme treatment and detergents (e.g., SDS).
- Purify the gDNA using standard phenol-chloroform extraction and ethanol precipitation.[10]
2. Introduction of DNA:
- Intergeneric Conjugation: This is a robust method to transfer plasmids from an E. coli donor strain (e.g., ET12567/pUZ8002) into Streptomyces.[10]
- Grow separate cultures of the E. coli donor containing the desired plasmid and the Streptomyces recipient.
- Mix the cultures and plate them on a suitable mating medium (e.g., ISP4).
- After incubation, overlay the plate with antibiotics to select for Streptomyces exconjugants that have received the plasmid.
- Protoplast Transformation:
- Grow Streptomyces in a medium containing glycine to weaken the cell wall.
- Treat the mycelia with lysozyme to generate protoplasts.
- Mix the protoplasts with plasmid DNA in the presence of PEG (polyethylene glycol) to facilitate DNA uptake.
- Regenerate the protoplasts on a suitable regeneration medium, applying selection for transformants.[10][18]
3. Gene Disruption/Replacement (Example):
- Construct a "knockout" plasmid in E. coli. This plasmid should contain a disruption cassette (e.g., an antibiotic resistance gene) flanked by regions of homology to the target gene in Streptomyces.
- Introduce this plasmid into Streptomyces via conjugation.
- Select for colonies where a double-crossover homologous recombination event has occurred, replacing the target gene with the disruption cassette.
- Confirm the gene knockout using PCR and/or Southern blotting.
// Node styles
start_end [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
process [shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
input[shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
verification [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Define nodes
A[label="Start", class="start_end"];
B[label="Isolate Streptomyces gDNA", class="process"];
C [label="Construct Knockout Plasmid\nin E. coli", class="process"];
D [label="Introduce Plasmid into Streptomyces\n(via Conjugation)", class="process"];
E [label="Select for Double Crossover\nRecombinants", class="process"];
F [label="Verify Gene Knockout\n(PCR / Southern Blot)", class="verification"];
G [label="Mutant Strain Created", class="start_end"];
// Define edges
A -> B;
A -> C;
B -> C [style=invis]; // for layout
C -> D;
D -> E;
E -> F;
F -> G [label="Confirmed"];
}
Caption: Workflow for targeted gene knockout in Streptomyces.
Quantitative Data
Biological Activity
The altromycin complex has demonstrated potent activity against various Gram-positive bacteria.
Table 2: Minimum Inhibitory Concentrations (MICs) of Altromycin Complex
| Target Organism | MIC Range (µg/mL) | Reference |
| Streptococci | 0.2 - 3.12 | [2] |
| Staphylococci | 0.2 - 3.12 | [2] |
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 6. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptomyces - Wikipedia [en.wikipedia.org]
- 8. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. am-online.org [am-online.org]
- 10. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. journals.innovareacademics.in [journals.innovareacademics.in]
- 16. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 17. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genetic manipulation of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Altromycin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed spectroscopic data and the complete structural elucidation of Altromycin G are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the methodologies and a likely pathway for its structural determination, based on the well-established principles of natural product chemistry and the available data for closely related analogues within the altromycin and pluramycin families of antibiotics.
Introduction
This compound belongs to the altromycin complex, a group of potent pluramycin-like antibiotics produced by an actinomycete strain, Streptomyces sp.[1][2]. These compounds are characterized by a polycyclic anthraquinone-derived aglycone core glycosidically linked to one or more amino sugar moieties[1][3]. The pluramycin family of antibiotics exhibits significant antibacterial and antitumor activities, making them a subject of interest in drug discovery and development. The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and in enabling medicinal chemistry efforts to improve their therapeutic index.
This technical guide outlines a systematic approach to the structural elucidation of this compound, detailing the necessary experimental protocols and data analysis strategies.
Isolation and Purification
The initial step in the structural elucidation of this compound is its isolation from the fermentation broth of the producing microorganism.
Fermentation and Extraction
A generalized protocol for the fermentation and extraction of the altromycin complex is as follows:
-
Fermentation: The actinomycete strain is cultured in a suitable liquid medium under optimized conditions (e.g., temperature, pH, aeration, and incubation time) to maximize the production of the altromycin complex.
-
Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the antibiotic components into the organic phase[1].
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of altromycins and other metabolites.
Chromatographic Separation
The crude extract is subjected to a series of chromatographic techniques to isolate the individual altromycin components.
-
Initial Fractionation: Techniques like counter-current chromatography or vacuum liquid chromatography (VLC) can be employed for the initial fractionation of the crude extract[1].
-
Fine Purification: High-performance liquid chromatography (HPLC), often using reversed-phase (e.g., C18) or normal-phase columns with gradient elution, is the method of choice for the final purification of this compound to homogeneity.
The workflow for the isolation and purification of this compound is depicted in the following diagram:
Spectroscopic Analysis and Structure Determination
The structure of the purified this compound is determined through a combination of spectroscopic techniques.
Preliminary Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides initial evidence for the class of the compound. For anthraquinone derivatives like altromycins, characteristic absorption maxima are expected in the UV and visible regions[1].
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, which are characteristic of the pluramycin structure[1].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of this compound.
-
Technique: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used ionization methods.
-
Data Obtained:
-
Molecular Ion Peak: The [M+H]⁺ or [M+Na]⁺ peak provides the exact molecular weight.
-
Molecular Formula: High-resolution analysis allows for the determination of the elemental composition.
-
Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) experiments provide valuable information about the structure of the sugar moieties and the aglycone core by analyzing the fragmentation pattern. The loss of sugar units is a characteristic fragmentation pathway for glycosides.
-
| Parameter | Expected Data for this compound |
| Molecular Formula | CxHyNzOw (Determined by HRMS) |
| Monoisotopic Mass | Determined from the molecular ion peak |
| Key MS/MS Fragments | Neutral losses corresponding to the sugar moieties, fragments of the aglycone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. A combination of 1D and 2D NMR experiments is required.
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons, including aromatic protons, sugar protons, and methyl groups.
-
¹³C NMR: Shows the number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, which helps in tracing out the spin systems within the sugar rings and the aglycone side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different structural fragments, such as linking the sugar units to the aglycone and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule, including the stereocenters in the sugar rings and the glycosidic linkages.
-
The logical flow of information from these NMR experiments is illustrated below:
Hypothetical Spectroscopic Data for this compound
Based on the structures of other altromycins, the following table summarizes the expected types of NMR signals for this compound.
| Structural Moiety | ¹H NMR Chemical Shift Range (ppm) | ¹³C NMR Chemical Shift Range (ppm) | Key HMBC Correlations |
| Anthraquinone Core | 7.0 - 8.5 (aromatic protons) | 110 - 160 (aromatic carbons), 180 - 190 (carbonyl carbons) | Aromatic protons to other aromatic carbons and carbonyl carbons |
| Sugar Moieties | 3.0 - 5.5 (sugar protons), 1.0 - 2.0 (methyl groups on sugars) | 60 - 100 (sugar carbons), 15 - 25 (methyl carbons) | Anomeric protons to aglycone carbons, inter-glycosidic linkages |
| Aglycone Side Chain | Varies depending on the specific side chain | Varies | Protons on the side chain to carbons in the aglycone core |
Conclusion
The structural elucidation of this compound, a complex natural product, requires a systematic and multi-faceted analytical approach. The process begins with the isolation and purification of the compound from its natural source, followed by a comprehensive analysis using a suite of spectroscopic techniques. While specific data for this compound remains to be fully disclosed in the public domain, the methodologies outlined in this guide, based on the well-studied altromycin and pluramycin families, provide a robust framework for its complete structural characterization. The determination of the precise structure of this compound will be instrumental in advancing our understanding of its biological activity and potential as a therapeutic agent.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
Altromycin G: A Technical Guide for Researchers
Introduction
Altromycin G is a member of the altromycin complex, a group of novel anthraquinone-derived antibiotics belonging to the pluramycin family.[1] These compounds are produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample collected in the South African bushveld.[1] this compound, like other members of its class, exhibits potent activity against Gram-positive bacteria and possesses strong antitumor properties.[2] Its mechanism of action is believed to involve DNA intercalation and alkylation, making it a subject of interest for drug development professionals in oncology and infectious diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a complex polycyclic aromatic core linked to amino sugar moieties. The presence of an epoxide functional group is a key feature of the pluramycin-type antibiotics and is crucial for their biological activity.
Chemical Structure of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
1. Fermentation of Actinomycete Strain AB 1246E-26 for Altromycin Production
This protocol describes a general method for the fermentation of actinomycetes for antibiotic production.
-
Materials:
-
Actinomycete strain AB 1246E-26 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
-
-
Procedure:
-
Inoculate a seed flask containing the seed medium with a fresh culture of Actinomycete AB 1246E-26.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.
-
Transfer an appropriate volume of the seed culture to the production medium in a larger shake flask or fermenter. The inoculation volume is typically 5-10% (v/v).
-
Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.
-
Monitor the fermentation by measuring parameters such as pH, cell growth (e.g., dry cell weight), and antibiotic production (e.g., by HPLC analysis or bioassay).
-
Caption: Workflow for the fermentation of Actinomycete AB 1246E-26.
2. Isolation and Purification of this compound
This protocol outlines the general steps for extracting and purifying the altromycin complex, from which this compound can be isolated. [1]
-
Materials:
-
Fermentation broth
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Counter-current chromatography (CCC) system
-
Appropriate two-phase solvent system for CCC
-
-
Procedure:
-
Extraction:
-
Adjust the pH of the whole fermentation broth to 8.0-8.5.
-
Extract the broth with an equal volume of an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification by Counter-Current Chromatography (CCC):
-
Dissolve the crude extract in a suitable solvent.
-
Perform CCC using a pre-selected two-phase solvent system. The choice of the solvent system is critical for the separation of the different altromycin components.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing pure this compound and concentrate to yield the final product.
-
-
3. Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the antibacterial activity of this compound. [4][5]
-
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
4. Determination of In Vitro Antitumor Activity (IC50) by MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines. [6][7][8][9][10]
-
Materials:
-
This compound stock solution
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
-
Conclusion
This compound is a promising natural product with significant antibacterial and antitumor activities. Its unique chemical structure and mechanism of action involving DNA alkylation make it an important lead compound for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to explore the biological properties of this compound and to potentially develop new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to optimize its properties for clinical applications.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]
- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Mechanisms of Anthraquinone Antibiotics: A Technical Guide for Researchers
Anthraquinone antibiotics, a cornerstone of chemotherapy, exert their potent cytotoxic effects through a multi-pronged attack on cancer cells. This technical guide provides an in-depth exploration of their primary mechanisms of action, focusing on DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical anticancer agents.
DNA Intercalation: Disrupting the Blueprint of Life
One of the foundational mechanisms of anthraquinone antibiotics is their ability to insert their planar aromatic ring structures between the base pairs of the DNA double helix.[1][2] This process, known as intercalation, leads to significant structural distortions of the DNA, including unwinding and lengthening of the helix, which in turn interferes with critical cellular processes like DNA replication and transcription.[1]
The binding affinity of anthracyclines to DNA is a key determinant of their cytotoxic potential. The affinity constants for doxorubicin and daunorubicin have been determined under physiological conditions, as detailed in the table below.
| Anthracycline | Affinity Constant (K) to Calf Thymus DNA (M⁻¹) | Experimental Conditions |
| Daunorubicin | 0.10 x 10⁶ - 0.12 x 10⁶ | 37°C, presence of 10% serum |
| Doxorubicin | 0.13 x 10⁶ - 0.16 x 10⁶ | 37°C, presence of 10% serum |
Table 1: DNA Binding Affinity Constants of Daunorubicin and Doxorubicin. Data sourced from a study determining the binding parameters in conditions mimicking in vitro cell studies.[3]
Experimental Protocol: Determination of DNA Lengthening by Viscometry
A classical method to demonstrate DNA intercalation is by measuring the increase in the viscosity of a DNA solution. The insertion of the drug between base pairs increases the overall length of the DNA molecule, leading to a measurable change in viscosity.
Objective: To determine the relative change in viscosity of a linear DNA solution upon the addition of an anthraquinone antibiotic.
Materials:
-
Sonicated calf thymus DNA (0.5 to 2.5 mM base pairs)
-
Buffer solution (e.g., BPES buffer: 6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM Na₂EDTA, 185 mM NaCl, pH 7.0)
-
Anthraquinone antibiotic stock solution
-
Capillary viscometer (e.g., Cannon-Manning semi-micro viscometer)
-
Constant-temperature water bath (25°C)
-
Stopwatch
Procedure:
-
Viscometer Preparation: Clean the viscometer thoroughly, for instance with 10% HNO₃, followed by extensive rinsing with deionized water and the experimental buffer.
-
DNA Solution Preparation: Prepare a solution of sonicated, S1 nuclease-treated calf thymus DNA at a concentration that yields a flow time between 70 and 150 seconds in the chosen viscometer. Filter the DNA solution to remove any particulate matter.
-
Equilibration: Pipette 1 mL of the DNA solution into the viscometer and allow it to equilibrate in the water bath at 25°C for at least 5 minutes.
-
Flow Time Measurement (t₀): Measure the time it takes for the meniscus of the DNA solution to pass between the two calibrated marks of the viscometer. Repeat this measurement at least three times to obtain an average flow time with a precision of ±0.5 seconds.
-
Ligand Addition: Add a small, precise volume of the anthraquinone stock solution to the DNA in the viscometer. The initial concentration should be calculated to achieve a specific binding ratio (e.g., 3-10 drug molecules per 100 base pairs).
-
Flow Time Measurement with Ligand (t): After mixing and temperature equilibration, measure the new flow time as described in step 4.
-
Data Analysis: The relative specific viscosity is calculated using the formula: (η/η₀) = (t - t_b) / (t₀ - t_b), where t is the flow time in the presence of the drug, t₀ is the flow time of DNA alone, and t_b is the flow time of the buffer. A plot of (L/L₀)³ versus the binding ratio (r), where L/L₀ is the relative increase in DNA length, should yield a straight line for an intercalating agent.
Topoisomerase II Inhibition: Poisoning a Key Enzyme
Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[4] These drugs act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[5][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.[1]
The inhibitory potency of anthracyclines against cancer cell proliferation, largely attributed to topoisomerase II poisoning, is often quantified by the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | IC₅₀ (nM) |
| Daunorubicin | HL-60 | 19 |
| Doxorubicin | HL-60 | 38 |
Table 2: Antiproliferative IC₅₀ Values of Anthracyclines in a Human Promyelocytic Leukemia Cell Line (HL-60) after 72-hour incubation.[7]
| Compound | Target | IC₅₀ (µM) |
| Dexrazoxane | Topoisomerase II | ~60 |
| XK469 | Topoisomerase II | ~130 |
Table 3: IC₅₀ Values for Topoisomerase II Catalytic Inhibitors.[8][9]
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA). Inhibitors of the enzyme will prevent this decatenation.
Objective: To assess the inhibitory effect of an anthraquinone antibiotic on the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP solution (20 mM)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Anthraquinone antibiotic test compound
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, assemble the following reaction mixture in a microcentrifuge tube (final volume of 20 µL):
-
Sterile water
-
2 µL of 5x Complete Assay Buffer (freshly prepared by mixing equal volumes of 10x Assay Buffer A and 10x ATP Buffer B)
-
0.2 µg of kDNA
-
Varying concentrations of the anthraquinone antibiotic (or vehicle control)
-
-
Enzyme Addition: Add 2-4 units of human topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 85V for 2 hours) in 1x TAE buffer.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands under UV light.
-
Analysis: Catenated kDNA remains in the well or migrates very slowly, while decatenated DNA circles migrate into the gel as distinct bands. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.
Generation of Reactive Oxygen Species (ROS)
A critical, albeit double-edged, mechanism of anthracycline action is the generation of ROS.[2][5] The quinone moiety of the anthracycline molecule can undergo redox cycling, catalyzed by enzymes such as NADPH cytochrome P450 reductase. This process generates superoxide radicals (O₂⁻), which can be further converted to other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[5] This surge in oxidative stress leads to widespread damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to apoptosis.[1] This mechanism is also heavily implicated in the cardiotoxicity associated with anthracycline therapy.
Experimental Protocol: Cellular ROS Detection using DCFH-DA
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Objective: To quantify the generation of intracellular ROS in response to anthracycline treatment.
Materials:
-
Adherent cells (e.g., H9c2 cardiomyocytes)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Anthracycline antibiotic
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader, chamber slides for microscopy, or larger flasks for flow cytometry) and allow them to adhere overnight.
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-20 µM in pre-warmed, serum-free medium. Protect the solution from light.[10][11]
-
Probe Loading: Remove the culture medium from the cells and wash once with PBS or serum-free medium. Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[11][12]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium to remove any extracellular probe.[13]
-
Drug Treatment: Add fresh medium containing the desired concentrations of the anthracycline antibiotic (and controls) to the cells.
-
Incubation: Incubate for the desired treatment period (e.g., 1 to 6 hours).
-
Measurement:
-
Microplate Reader: Measure fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12][13]
-
Fluorescence Microscope: Capture images using a standard FITC filter set.
-
Flow Cytometer: Harvest the cells, resuspend in PBS, and analyze using the 488 nm laser for excitation and a ~530 nm emission filter (e.g., FL1 channel).[12]
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold increase in ROS production.[14]
Downstream Signaling: The Path to Apoptosis
The culmination of DNA damage and oxidative stress induced by anthraquinone antibiotics is the activation of programmed cell death, or apoptosis. Several signaling pathways are engaged to execute this process.
-
p53-Mediated Pathway: DNA double-strand breaks activate kinases such as ATM, which in turn phosphorylate and stabilize the tumor suppressor protein p53.[15] Activated p53 acts as a transcription factor, upregulating pro-apoptotic proteins like Bax.
-
Mitochondrial (Intrinsic) Pathway: The altered Bax/Bcl-2 ratio at the mitochondrial membrane leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm.[15][16]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates caspase-9, the initiator caspase of the intrinsic pathway.[16]
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[16][17] Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
Conclusion
The mechanism of action of anthraquinone antibiotics is a complex interplay of direct DNA interaction, enzymatic poisoning, and the induction of overwhelming oxidative stress. Understanding these core mechanisms at a technical level is paramount for the rational design of new analogues with improved efficacy and reduced side effects, particularly the dose-limiting cardiotoxicity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate and further elucidate the intricate biology of these powerful anticancer drugs.
References
- 1. droracle.ai [droracle.ai]
- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]
- 5. Anthracycline - Wikipedia [en.wikipedia.org]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. abcam.com [abcam.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
Altromycin G: A Technical Guide to its DNA Intercalation and Alkylation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin G belongs to the pluramycin family of antibiotics, known for their potent antitumor and antibacterial properties.[1] The biological activity of these compounds is intrinsically linked to their interaction with DNA, a process characterized by a dual mechanism of intercalation and subsequent alkylation. This technical guide provides an in-depth exploration of the molecular interactions between this compound and DNA, drawing upon the well-studied mechanisms of its close analog, altromycin B, to provide a comprehensive overview. This document details the sequence-selective binding, the chemical basis of DNA alkylation, and the structural consequences for the DNA duplex. Furthermore, it outlines key experimental protocols for investigating these interactions and presents quantitative data in a structured format to facilitate comparative analysis.
Introduction
The altromycins are a complex of anthraquinone-derived antibiotics produced by an actinomycete strain.[2] this compound, a member of this family, exhibits significant biological activity, which is attributed to its ability to bind and modify DNA, ultimately interfering with cellular processes such as transcription and replication. The core mechanism of action involves a sophisticated two-step process: the molecule first intercalates non-covalently into the DNA double helix, followed by a site-specific covalent alkylation of a guanine base.[3] This dual mechanism ensures a high degree of specificity and potent cytotoxic effects. Understanding the intricacies of this interaction is paramount for the development of novel chemotherapeutic agents with improved efficacy and reduced side effects.
The Dual Mechanism of Altromycin-DNA Interaction
The interaction of altromycins with DNA is a sequential process that begins with physical binding (intercalation) and culminates in a chemical modification (alkylation).
Intercalation: Threading into the DNA Helix
The initial step in the recognition of DNA by altromycin is the insertion of its planar anthraquinone chromophore between the base pairs of the DNA double helix.[4] This intercalation is a non-covalent interaction driven by stacking forces between the aromatic ring system of the drug and the DNA bases.
Studies on the closely related altromycin B have shown that this process involves a "threading" mechanism, where the sugar moieties of the altromycin molecule pass through the DNA helix.[3] The disaccharide portion of the molecule is positioned in the minor groove, while the anthraquinone core intercalates, and the portion of the molecule containing the reactive epoxide is positioned in the major groove.[3] This threading intercalation model is a hallmark of the pluramycin family of antibiotics.
This initial binding event induces conformational changes in the DNA, including an unwinding of the helix and an increase in the separation between adjacent base pairs to accommodate the intercalator.[4]
Alkylation: Covalent Adduct Formation
Following intercalation, the second and irreversible step of the mechanism occurs: the alkylation of DNA. The altromycin molecule possesses a reactive epoxide ring which, once positioned in the major groove, is susceptible to nucleophilic attack.[3]
The N7 atom of guanine residues is a strong nucleophile and is the primary site of alkylation by altromycins.[3][4] The proximity and favorable orientation of the epoxide group to the N7 of guanine, facilitated by the initial intercalation and specific interactions of the sugar residues in the minor groove, leads to the formation of a stable covalent bond.[3] This results in the formation of an altromycin-DNA adduct.
Sequence Selectivity
The DNA alkylation by altromycins is not random but exhibits sequence selectivity. Ligation-mediated PCR studies on altromycin B have revealed a preference for the alkylation of guanine in 5'-AG* sequences (where G* is the site of alkylation).[5] This sequence preference is thought to be determined by the specific hydrogen bonding and steric interactions between the sugar residues of the altromycin molecule and the edges of the base pairs in the minor groove.
Quantitative Analysis of Altromycin-DNA Interactions
While specific quantitative data for this compound is scarce in the literature, the following table summarizes typical parameters that are measured to characterize the DNA binding of pluramycin-type antibiotics, using altromycin B as a reference point where data is available.
| Parameter | Description | Typical Value/Observation for Pluramycins | Reference |
| Binding Constant (Kb) | Measures the affinity of the non-covalent intercalation. | 104 - 106 M-1 | [6] |
| DNA Melting Temperature (Tm) Shift | The increase in DNA melting temperature upon drug binding, indicating stabilization of the double helix. | Altromycin B has been shown to raise the Tm of calf thymus DNA. | [4] |
| Alkylation Site | The specific nucleotide and atom on the nucleotide that is covalently modified. | N7 of Guanine | [3][4] |
| Sequence Selectivity | The preferred DNA sequence for alkylation. | For Altromycin B: 5'-AG* | [5] |
| DNA Unwinding Angle | The degree to which the DNA helix is unwound upon intercalation. | Not specifically reported for altromycins, but typical for intercalators. | |
| Alkylation Efficiency | The percentage of drug molecules that form a covalent adduct with DNA under specific conditions. | Varies depending on conditions and DNA sequence. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
UV-Visible Spectrophotometric Titration to Determine Binding Affinity
This method is used to determine the binding constant (Kb) for the non-covalent intercalation of this compound into DNA.
-
Reagents and Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol, concentration accurately determined).
-
Calf Thymus DNA (ctDNA) stock solution in buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Quartz cuvettes (1 cm path length).
-
UV-Visible Spectrophotometer.
-
-
Protocol:
-
Prepare a solution of this compound at a fixed concentration in the buffer.
-
Record the UV-Vis spectrum of the this compound solution from 200-600 nm.
-
Titrate the this compound solution with increasing concentrations of the ctDNA stock solution.
-
After each addition of ctDNA, allow the solution to equilibrate (e.g., 5 minutes) and then record the UV-Vis spectrum.
-
Monitor the changes in the absorbance and/or the wavelength of maximum absorbance (λmax) of the this compound chromophore.
-
The binding constant (Kb) can be calculated by fitting the absorbance data to the following equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free drug, and εb is the extinction coefficient of the fully bound drug.
-
Circular Dichroism (CD) Spectroscopy to Monitor DNA Conformational Changes
CD spectroscopy is used to observe changes in the secondary structure of DNA upon binding of this compound.
-
Reagents and Materials:
-
This compound stock solution.
-
DNA solution (e.g., ctDNA or a specific oligonucleotide) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
CD-grade quartz cuvette.
-
Circular Dichroism Spectropolarimeter.
-
-
Protocol:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing amounts of this compound to the DNA solution.
-
After each addition, incubate for a set time and record the CD spectrum.
-
Analyze the changes in the CD signal. Intercalation typically leads to an increase in the intensity of both the positive and negative bands and may induce shifts in the peak positions, indicative of changes in DNA helicity and base pair stacking. A B- to A-form transition can also be observed.[4]
-
DNA Footprinting Assay to Determine Sequence Selectivity
This technique identifies the specific DNA sequences where this compound binds and protects the DNA from enzymatic or chemical cleavage.
-
Reagents and Materials:
-
A specific DNA fragment of known sequence, radioactively or fluorescently labeled at one end.
-
This compound.
-
DNase I or a chemical cleavage agent (e.g., hydroxyl radicals).
-
Sequencing gel electrophoresis apparatus.
-
Maxam-Gilbert sequencing ladders (G, A+G, C, C+T) of the same DNA fragment (for precise location).
-
-
Protocol:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound.
-
Partially digest the DNA with DNase I. The enzyme will cleave the DNA backbone at sites not protected by the bound drug.
-
Denature the DNA and separate the fragments by size using high-resolution polyacrylamide gel electrophoresis.
-
Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the footprinting reactions.
-
Visualize the gel by autoradiography or fluorescence imaging. The "footprint" will appear as a gap in the ladder of DNA fragments where this compound protected the DNA from cleavage.
-
Mass Spectrometry for DNA Adduct Analysis
Mass spectrometry is a powerful tool to confirm the covalent nature of the this compound-DNA interaction and to characterize the structure of the adduct.
-
Reagents and Materials:
-
DNA (e.g., ctDNA or a specific oligonucleotide).
-
This compound.
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase) or methods for chemical depurination.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Protocol:
-
Incubate DNA with this compound to allow for alkylation.
-
Isolate the this compound-modified DNA.
-
Digest the DNA enzymatically to individual nucleosides or use thermal depurination to release the alkylated purine bases.[3]
-
Separate the components of the digest using liquid chromatography.
-
Analyze the eluent by mass spectrometry.
-
Identify the this compound-guanine adduct by its specific mass-to-charge ratio (m/z).
-
Use tandem mass spectrometry (MS/MS) to fragment the adduct and confirm its structure by analyzing the fragmentation pattern.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of this compound with DNA and a typical experimental workflow.
Caption: The dual mechanism of this compound interaction with DNA.
Caption: Workflow for characterizing this compound-DNA interactions.
Conclusion
This compound, as a member of the pluramycin family, exerts its biological effects through a sophisticated dual mechanism of DNA intercalation and alkylation. This guide has outlined the molecular basis of this interaction, drawing parallels with the well-characterized analog, altromycin B. The provided experimental protocols offer a robust framework for researchers to investigate the binding affinity, conformational effects, sequence selectivity, and covalent modification of DNA by this compound. A thorough understanding of these fundamental processes is crucial for the rational design and development of next-generation DNA-targeting anticancer and antimicrobial agents. Further research to obtain specific quantitative data for this compound will be invaluable in fully elucidating its therapeutic potential.
References
- 1. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the interaction of altromycin B and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Altromycin G: An In-depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin G is a member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1] These compounds are classified as anthraquinone-derived antibiotics and are produced by the actinomycete strain AB 1246E-26.[1] The altromycins, including this compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including available quantitative data, detailed experimental protocols for its determination, and an elucidation of its proposed mechanism of action.
Data Presentation: Antibacterial Spectrum of the Altromycin Complex
While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, studies on the altromycin complex provide a strong indication of its antibacterial efficacy. The altromycins exhibit a focused spectrum of activity against Gram-positive bacteria, with reported MIC values ranging from 0.2 to 3.12 µg/mL against various species of Streptococcus and Staphylococcus.[1][2]
| Bacterial Genus | MIC Range (µg/mL) |
| Streptococcus | 0.2 - 3.12 |
| Staphylococcus | 0.2 - 3.12 |
Note: The provided MIC range is for the altromycin complex and serves as a proxy for the potential activity of this compound. Further specific testing on this compound is required for a definitive antibacterial profile.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for a standard broth microdilution assay, a common and reliable method for determining the MIC of an antimicrobial agent.[3][4]
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the desired bacterial strains.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.[3]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Pipettes and Tips: Calibrated micropipettes and sterile tips.
-
Incubator: Set to the optimal growth temperature for the test bacteria (typically 35-37°C).
-
Spectrophotometer: For standardizing the bacterial inoculum.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at the appropriate temperature until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
3. Assay Procedure:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL of the solution from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well. This will create a gradient of this compound concentrations.
-
The last well in each row should contain only CAMHB and no antibiotic, serving as a positive control for bacterial growth. A well with only uninoculated CAMHB will serve as a negative control (sterility control).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
4. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4]
Mechanism of Action: DNA Intercalation and Alkylation
The proposed mechanism of action for altromycins, exemplified by the closely related Altromycin B, involves a multi-step interaction with bacterial DNA. This process ultimately disrupts DNA replication and transcription, leading to bacterial cell death.
The primary mode of action is believed to be DNA alkylation.[5] Altromycin B has been shown to intercalate into the DNA helix, positioning its reactive epoxide group in the major groove.[5] This strategic positioning facilitates a site-directed alkylation of the N7 position of guanine residues.[5][6] The sugar moieties of the altromycin molecule are thought to play a crucial role in the recognition and stabilization of the drug-DNA complex, with interactions occurring in both the major and minor grooves.[5]
Conclusion
This compound, as part of the altromycin complex, demonstrates promising antibacterial activity against Gram-positive pathogens. Its unique mechanism of action, involving DNA intercalation and guanine alkylation, makes it an interesting candidate for further drug development. The provided technical information serves as a foundational guide for researchers and scientists in the field, highlighting the known antibacterial spectrum and offering standardized protocols for further investigation. Future studies should focus on elucidating the specific MIC values of this compound against a broader range of clinically relevant bacteria to fully characterize its therapeutic potential.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Altromycin G: An In-depth Technical Guide on its Antitumor Potential and Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the antitumor potential and activity of Altromycin G is limited. This guide synthesizes available data on the closely related and well-studied pluramycin antibiotic, hedamycin, to provide a representative overview of the likely biological activities and mechanisms of this compound. All quantitative data and experimental protocols are based on studies of hedamycin and the broader pluramycin class of antibiotics.
Executive Summary
This compound is a member of the pluramycin family of antibiotics, a class of natural products known for their potent antitumor properties. While specific data for this compound is scarce, its structural similarity to other pluramycins, such as hedamycin, suggests a comparable mechanism of action centered on DNA damage. Pluramycins are highly cytotoxic to a broad range of cancer cell lines, exhibiting efficacy at subnanomolar concentrations. Their primary mode of action involves the alkylation of DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and the induction of apoptosis. This guide provides a comprehensive overview of the presumed antitumor activity of this compound, based on data from its close analog, hedamycin. It includes quantitative data on cytotoxicity, detailed experimental protocols for assessing its biological effects, and diagrams of the key signaling pathways involved in its mechanism of action.
Quantitative Data on Antitumor Activity
The antitumor activity of pluramycin antibiotics is potent, with cytotoxic effects observed at very low concentrations. The following table summarizes the 50% inhibitory concentration (IC50) values for hedamycin against various mammalian cell lines, which are expected to be indicative of this compound's potency.
Table 1: Cytotoxicity of Hedamycin against Mammalian Cell Lines
| Cell Line | Description | IC50 (nM) after 72h exposure |
|---|
| Various Mammalian Cells | General | Subnanomolar[1] |
Note: Specific cell line data for a broad panel was not available in the reviewed literature, but the consistent reporting of subnanomolar IC50 values highlights the high potency of this class of compounds.
Mechanism of Action
The antitumor activity of this compound is predicated on its ability to function as a DNA alkylating agent, a characteristic of the pluramycin family.
DNA Alkylation and Inhibition of Macromolecular Synthesis
Pluramycins, including hedamycin, are monofunctional DNA alkylators.[1] They covalently bind to DNA, primarily at the N7 position of guanine residues, with a certain degree of sequence selectivity, favoring 5'-CGT and 5'-TGT sequences. This DNA alkylation leads to significant disruption of essential cellular processes. Short-term exposure to hedamycin at subnanomolar concentrations rapidly inhibits DNA synthesis by 50%.[1] Inhibition of RNA synthesis requires substantially higher concentrations, while protein synthesis remains largely unaffected even at high concentrations.[1]
Induction of Cell Cycle Arrest
The DNA damage inflicted by pluramycins triggers cell cycle checkpoints, leading to arrest at various phases. The specific phase of arrest is dependent on the concentration of the drug.
-
G2 Phase Arrest: Occurs at concentrations below the IC50 value and is often transient.[1]
-
S Phase Arrest: Observed at slightly higher concentrations.[1]
-
G1 Phase Arrest: Induced at the highest concentrations, leading to a complete halt in cell cycle progression.[1]
Induction of Apoptosis
DNA damage and cell cycle arrest ultimately lead to the induction of programmed cell death, or apoptosis. Apoptotic indicators are most prominent at moderate concentrations of hedamycin that are associated with S-phase arrest.[1] Interestingly, at higher concentrations that cause G1 arrest, the apoptotic signals are reduced.[1] This suggests a complex, concentration-dependent cellular response to the DNA damage induced by these compounds.
Signaling Pathways
The cellular response to DNA damage induced by this compound and related pluramycins involves the activation of complex signaling pathways that control cell cycle progression and apoptosis.
Caption: DNA damage response pathway initiated by this compound.
The DNA alkylation caused by this compound activates key checkpoint kinases such as p53, Chk1, and Chk2.[1] These kinases, in turn, modulate the activity of downstream cell cycle regulators. For instance, they can lead to the degradation of cdc25A and the inhibition of E2F1 and Cyclin E, which are crucial for progression through the cell cycle.[1] Furthermore, p53 activation can induce the expression of the cyclin-dependent kinase inhibitor p21, which plays a significant role in cell cycle arrest, particularly in S-phase arrested cells.[1] Depending on the extent of DNA damage and the specific cellular context, these signaling cascades can either lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antitumor activity of this compound, based on standard protocols used for pluramycin antibiotics.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
DNA Alkylation Assay
This assay can be used to confirm the DNA-alkylating properties of this compound.
Protocol (based on piperidine-induced strand cleavage):
-
DNA Labeling and Treatment: Use a 32P-end-labeled DNA fragment of a known sequence. Incubate the labeled DNA with varying concentrations of this compound.
-
Piperidine Treatment: After incubation, treat the DNA with piperidine, which will induce strand cleavage at the sites of guanine alkylation.
-
Gel Electrophoresis: Separate the resulting DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography: Visualize the DNA fragments by autoradiography. The appearance of bands will indicate the specific guanine residues that were alkylated by this compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain them with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, as a member of the pluramycin class of antibiotics, holds significant promise as a potent antitumor agent. Based on the data from its close analog hedamycin, it is expected to exert its cytotoxic effects through DNA alkylation, leading to the inhibition of DNA synthesis, cell cycle arrest, and apoptosis. The high potency of this class of compounds, with activity in the subnanomolar range, makes them attractive candidates for further drug development. However, the lack of specific preclinical and clinical data for this compound itself underscores the need for further research to fully elucidate its therapeutic potential and safety profile. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at advancing our understanding of this compound and its potential as a cancer therapeutic.
References
Altromycin G: A Technical Guide to its Origin, Natural Source, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin G, a member of the altromycin complex of pluramycin-like antibiotics, is a potent Gram-positive antibacterial agent. This document provides a comprehensive technical overview of the origin, natural source, and methodologies for the study of this compound. It is intended to serve as a resource for researchers in natural product chemistry, microbiology, and drug discovery.
Origin and Natural Source
This compound is a secondary metabolite produced by the actinomycete strain AB 1246E-26 .[1][2] This microorganism was isolated from a soil sample collected in the South African bushveld, a region known for its unique biodiversity.[1][2] Actinomycetes, particularly from the genus Streptomyces, are renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics. The altromycins are classified as anthraquinone-derived antibiotics, structurally related to the pluramycin family.[1][2]
Fermentation and Production
The production of this compound is achieved through submerged fermentation of the actinomycete strain AB 1246E-26. While specific quantitative data on the fermentation yield of this compound is not publicly available, the general conditions for the production of pluramycin-type antibiotics by Streptomyces species can be applied and optimized.
Fermentation Parameters
Key parameters for the successful fermentation and production of altromycins include the composition of the culture medium, temperature, pH, and aeration.
Table 1: Representative Fermentation Media Composition for Pluramycin-type Antibiotic Production
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source | ||
| Glucose | 10 - 30 | Primary energy and carbon source |
| Soluble Starch | 10 - 20 | Complex carbohydrate source |
| Nitrogen Source | ||
| Soybean Meal | 5 - 15 | Organic nitrogen and amino acid source |
| Yeast Extract | 2 - 5 | Source of vitamins, nitrogen, and growth factors |
| Minerals | ||
| CaCO₃ | 1 - 3 | pH buffering agent |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate source and pH buffering |
| MgSO₄·7H₂O | 0.5 - 1.0 | Source of magnesium ions, cofactor for enzymes |
| NaCl | 2 - 5 | Maintains osmotic pressure |
| Trace Elements | (e.g., FeSO₄, ZnSO₄) | Cofactors for various enzymes |
Hypothetical Fermentation Yield Data
The following table illustrates the type of quantitative data that would be collected during fermentation optimization studies for this compound production. The values presented are hypothetical and for illustrative purposes only.
Table 2: Hypothetical this compound Production Yield under Various Fermentation Conditions
| Fermentation Batch ID | Carbon Source (g/L) | Nitrogen Source (g/L) | Temperature (°C) | pH | This compound Titer (mg/L) |
| AG-F01 | Glucose (20) | Soybean Meal (10) | 28 | 7.0 | 15.2 |
| AG-F02 | Soluble Starch (20) | Soybean Meal (10) | 28 | 7.0 | 12.8 |
| AG-F03 | Glucose (20) | Yeast Extract (5) | 28 | 7.0 | 10.5 |
| AG-F04 | Glucose (20) | Soybean Meal (10) | 32 | 7.0 | 11.4 |
| AG-F05 | Glucose (20) | Soybean Meal (10) | 28 | 6.5 | 13.9 |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments involved in the study of this compound, from production to structural elucidation.
Fermentation Protocol for Altromycin Production
This protocol describes a typical procedure for the laboratory-scale production of the altromycin complex.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature culture of actinomycete strain AB 1246E-26 from a sporulation agar slant to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium (as described in Table 1) and sterilize by autoclaving.
-
Inoculate a 2 L fermentation vessel containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Incubate the fermenter at 28°C with continuous agitation and aeration for 7-10 days.
-
Monitor the fermentation by periodically measuring pH, cell growth, and antibiotic production (e.g., by bioassay or HPLC).
-
Isolation and Purification of this compound
The altromycin complex is recovered from the fermentation broth and the individual components, including this compound, are purified using chromatographic techniques.[3]
-
Solvent Extraction:
-
At the end of the fermentation, harvest the whole broth.
-
Extract the entire fermentation broth (including mycelia) with an equal volume of an organic solvent such as ethyl acetate or chloroform.
-
Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.
-
-
Counter-Current Chromatography (CCC):
-
Dissolve the crude extract in a suitable biphasic solvent system.
-
Employ counter-current chromatography to separate the components of the altromycin complex.[3] The selection of the solvent system is critical and is typically determined empirically to achieve optimal separation of the altromycins.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Final Purification:
-
Pool the fractions containing this compound and concentrate them.
-
If necessary, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Structural Characterization of this compound
The structure of this compound is elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition of this compound.
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide information about the structure of the molecule, including the sugar moieties and the aglycone core.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a suite of NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete structure of this compound.
-
-
UV-Visible and Infrared Spectroscopy:
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol) will show characteristic absorption maxima for the anthraquinone-derived chromophore.[3]
-
IR Spectroscopy: The infrared spectrum will reveal the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and C-O bonds.[3]
-
Biosynthetic Pathway and Visualizations
Altromycins belong to the pluramycin family of antibiotics, which are known to be synthesized via a hybrid Type I and Type II polyketide synthase (PKS) pathway. The following diagrams illustrate the generalized workflow for the discovery and analysis of this compound and a proposed biosynthetic pathway.
References
A Comprehensive Technical Guide to the Physicochemical Characteristics of Altromycin G
Altromycin G is a notable member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1][2] Isolated from an actinomycete, these compounds are classified as anthraquinone-derived antibiotics and exhibit potent activity against Gram-positive bacteria as well as strong antitumor properties.[1][3][4] This guide provides an in-depth overview of the physicochemical properties of this compound, methodologies for their determination, and insights into its mechanism of action, tailored for researchers and professionals in drug development.
Physicochemical Data
The fundamental physicochemical properties of this compound and related analogues are summarized below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 1: Core Physicochemical Properties of Altromycins
| Property | This compound | Altromycin B | Altromycin C | Altromycin H | Altromycin I |
| Molecular Formula | C45H55NO18[2] | C48H60N2O16 | C46H57NO17[5] | C36H41NO12[6] | C37H43NO12[7] |
| Molecular Weight ( g/mol ) | 897.91[1] | 925.37[8] | 895.9[5] | 679.7[6] | 693.7[7] |
| Appearance | Solid Powder[2] | - | - | - | - |
| Topological Polar Surface Area | - | 262.95 Ų[8] | - | - | - |
| Hydrogen Bond Acceptors | - | 16[8] | - | - | - |
| Hydrogen Bond Donors | - | 5[8] | - | - | - |
| Rotatable Bonds | - | 11[8] | - | - | - |
| XLogP | - | 1.72[8] | - | - | - |
Table 2: Solubility and Storage
| Compound | Solvent | Solubility | Storage Conditions |
| This compound | - | - | Dry, dark; 0-4°C (short-term) or -20°C (long-term).[2] |
| Altromycin C | DMSO | Soluble[5] | Dry, dark; 0-4°C (short-term) or -20°C (long-term).[5] |
Table 3: Spectroscopic Data of Altromycin H (Representative of the Class)
| Spectroscopy | Medium | Absorption Maxima (λₘₐₓ) |
| UV-Vis | Acidic Methanol | 270 nm, 435 nm[6] |
| UV-Vis | Basic Methanol | 295 nm, 515 nm[6] |
The bathochromic (red) shift observed in basic solution is characteristic of phenolic anthraquinones due to the deprotonation of hydroxyl groups.[6]
Experimental Protocols
The characterization of this compound involves a multi-step process from isolation to detailed structural analysis.
Isolation and Purification
The altromycin complex is recovered from the fermentation broth of the producing actinomycete strain (AB 1246E-26).[3]
-
Step 1: Solvent Extraction: The whole fermentation broth is extracted with a suitable organic solvent that is immiscible with the aqueous phase. The choice of solvent is guided by the polarity of the altromycins.[3][6]
-
Step 2: Purification by Counter-Current Chromatography (CCC): The crude extract containing the mixture of altromycins is subjected to advanced chromatographic techniques. CCC is a key method used for the isolation and purification of individual altromycins from the complex mixture.[3][6]
Caption: Workflow for the isolation and physicochemical characterization of this compound.
Structural and Physicochemical Characterization
A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are critical for elucidating the complex chemical structure, including the connectivity of atoms and stereochemistry.[3][9]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, confirming the presence of the anthraquinone chromophore.[3][6] The analysis is often performed in both acidic and basic media to observe characteristic spectral shifts.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, which supports the structural data obtained from NMR and MS.[3][9]
-
Solubility Determination: The solubility is typically measured using the shake-flask method, where the compound is equilibrated between a buffered aqueous phase (e.g., pH 7.4) and an immiscible organic solvent (like n-octanol) to determine its partition coefficient (LogP) or distribution coefficient (LogD).[10] For practical laboratory use, solubility is also tested in common organic solvents such as DMSO, ethanol, and DMF.[11]
Mechanism of Action: DNA Interaction
Altromycins exert their potent antitumor effects primarily through interaction with DNA. As pluramycin-like antibiotics, they are known to be DNA minor groove binders and DNA alkylators.[8]
-
Cellular Uptake: this compound enters the cell and translocates to the nucleus.
-
DNA Binding: The molecule preferentially binds to the minor groove of the DNA double helix.
-
DNA Alkylation: Following binding, a reactive epoxide group on the altromycin molecule alkylates a nucleotide base (typically guanine), forming a covalent bond.
-
Cellular Response: This covalent modification of DNA leads to strand breaks and stalls replication and transcription, ultimately triggering cellular pathways that lead to apoptosis (programmed cell death) or cell cycle arrest.
Caption: Proposed mechanism of action for this compound as a DNA alkylating agent.
References
- 1. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]
- 2. 134887-79-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]
- 6. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 7. Altromycin I | C37H43NO12 | CID 5488697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Altromycin G: A Technical Guide for Drug Development Professionals
Abstract
Altromycin G is a potent antibiotic and antitumor agent belonging to the pluramycin family of natural products. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed mechanism of action, and relevant (though limited) biological activity data. Due to the scarcity of publicly available data specifically for this compound, information from closely related altromycins and the broader pluramycin class is included to provide a more complete profile, with appropriate caveats. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The altromycins are a complex of novel, pluramycin-like antibiotics produced by the actinomycete strain AB 1246E-26, which was first isolated from a South African bushveld soil.[1] These compounds exhibit significant activity against Gram-positive bacteria and possess strong antitumor properties.[1] this compound is one of the constituents of this complex. Like other members of the pluramycin class, its biological activity is believed to stem from its interaction with DNA.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. For comparative purposes, data for other selected altromycins are also presented.
| Property | This compound | Altromycin B | Altromycin C | Altromycin H |
| Molecular Formula | C₄₅H₅₅NO₁₈ | C₄₇H₅₉NO₁₈ | C₄₆H₅₇NO₁₇ | C₃₆H₄₁NO₁₂ |
| Molecular Weight | 897.91 g/mol | 925.97 g/mol | 895.9 g/mol | 679.7 g/mol |
| CAS Number | 134887-79-9 | 128461-00-7 | 128439-48-5 | 160219-87-4 |
| General Class | Anthraquinone-derived glycoside | Anthraquinone-derived glycoside | Anthraquinone-derived glycoside | Anthraquinone-derived glycoside |
Biological Activity
Antibacterial Activity
The altromycin complex demonstrates notable activity against Gram-positive bacteria, including Streptococci and Staphylococci, with Minimum Inhibitory Concentrations (MICs) in the range of 0.2 to 3.12 µg/mL.[1] Specific MIC values for this compound have not been detailed in the available literature.
Antitumor Activity
While specific IC₅₀ values for this compound against various cancer cell lines are not publicly available, the pluramycin family is known for its potent cytotoxic effects. For instance, the related compound Altromycin H has shown high potency against human cancer cell lines.
Mechanism of Action
The proposed mechanism of action for this compound, based on studies of the closely related Altromycin B and other pluramycins, involves a multi-step interaction with DNA. This process is initiated by the intercalation of the planar anthraquinone core of the molecule into the DNA double helix. This is followed by the formation of a covalent adduct, leading to the disruption of DNA replication and transcription, ultimately triggering cell death.
Specifically, it is believed that the epoxide moiety on the altromycin molecule acts as an electrophile, alkylating the N7 position of guanine residues in the DNA.[2][3] This covalent modification creates a DNA lesion that is difficult for cellular repair mechanisms to resolve.
Proposed Signaling Pathway for Altromycin-Induced Cytotoxicity
The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with DNA.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, the general procedure for the isolation of the altromycin complex from the fermentation broth of actinomycete culture AB 1246E-26 has been described.[4]
General Isolation and Purification Workflow
The following diagram outlines the general workflow for the extraction and separation of the altromycin complex.
Protocol Details:
-
Fermentation: The actinomycete strain AB 1246E-26 is cultured under optimized conditions to produce the altromycin complex.[1]
-
Extraction: The whole fermentation broth is extracted with a suitable organic solvent to recover the antibiotic complex.[4]
-
Purification: The individual altromycins are isolated from the crude extract using counter-current chromatography.[4]
-
Structure Elucidation: The structures of the isolated compounds are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with additional characterization by UV and IR spectroscopy.[4]
Conclusion
This compound is a promising member of the pluramycin family of antibiotics with potent biological activities. While specific data for this compound remains limited, the information available for the broader altromycin complex and related compounds provides a strong foundation for further investigation. Future research should focus on the targeted synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping of altromycin B-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fermentation and Production of the Altromycin Complex, Including Altromycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycins are a complex of novel pluramycin-like antibiotics with significant Gram-positive antibacterial activity.[1][2] This complex is produced by the actinomycete strain AB 1246E-26, originally isolated from a soil sample.[1] While Altromycin A, B, C, and D are the major components, further research has identified additional novel components, including Altromycins E, F, G, H, and I.[3] Due to the limited specific data available for Altromycin G alone, this document provides a comprehensive protocol for the fermentation, production, and isolation of the entire altromycin complex. Researchers can adapt these methods for the specific isolation and characterization of this compound.
Data Presentation
Table 1: Antibacterial Activity of Altromycin Complex
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococci | 0.2 - 3.12 |
| Staphylococci | 0.2 - 3.12 |
| Source:[1] |
Table 2: Recommended Media Composition for Streptomyces Fermentation
| Component | Concentration (g/L) | Role |
| Seed Medium | ||
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 20.0 | Nitrogen and Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 2.0 | Buffering Agent, Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |
| Production Medium | ||
| Soluble Starch | 15.0 | Carbon Source |
| Yeast Extract | 15.0 | Nitrogen and Growth Factor Source |
| CaCO₃ | 2.0 | pH Regulation |
| CuSO₄·5H₂O | 0.1 | Trace Element |
| NaI | 0.005 | Trace Element |
| Note: These are generalized media compositions for Streptomyces and may require optimization for the specific strain AB 1246E-26. |
Experimental Protocols
Strain Maintenance and Inoculum Development
Objective: To prepare a healthy and active seed culture of Streptomyces sp. AB 1246E-26 for inoculation of the production fermenter.
Materials:
-
Lyophilized or cryopreserved culture of Streptomyces sp. AB 1246E-26
-
Agar slants with a suitable medium (e.g., ISP Medium 2)
-
Seed culture medium (see Table 2)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Aseptically inoculate an agar slant with the Streptomyces sp. AB 1246E-26 culture.
-
Incubate the slant at 28-30°C for 7-10 days, or until good sporulation is observed.
-
Prepare a spore suspension by adding sterile water or a suitable buffer to the slant and gently scraping the surface.
-
Use the spore suspension to inoculate a baffled flask containing the seed culture medium.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
Fermentation for Altromycin Production
Objective: To cultivate Streptomyces sp. AB 1246E-26 under optimal conditions for the production of the altromycin complex.
Materials:
-
Production medium (see Table 2)
-
Bioreactor (laboratory or pilot scale)
-
Antifoam agent
-
Acids and bases for pH control (e.g., 1M HCl, 1M NaOH)
Procedure:
-
Sterilize the bioreactor containing the production medium.
-
Inoculate the bioreactor with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation parameters as follows:
-
Temperature: 28-30°C
-
pH: Maintain between 6.8 and 7.2. Control with the addition of acid or base as needed.
-
Agitation: 200-400 rpm (depending on bioreactor geometry)
-
Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)
-
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and substrate consumption.
-
The fermentation is typically carried out for 5-7 days. The peak of antibiotic production can be determined by taking samples at regular intervals and analyzing them for antibacterial activity or by HPLC.
Extraction and Purification of the Altromycin Complex
Objective: To isolate and purify the altromycin complex from the fermentation broth.
Materials:
-
Organic solvents (e.g., ethyl acetate, chloroform, methanol)
-
Centrifuge or filtration system
-
Rotary evaporator
-
Chromatography system (e.g., counter-current chromatography, column chromatography with silica gel)
Procedure:
-
At the end of the fermentation, harvest the whole broth.
-
Separate the mycelial biomass from the supernatant by centrifugation or filtration.
-
Extract the altromycin complex from both the mycelium and the supernatant using an organic solvent like ethyl acetate.[2]
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
The crude extract can be further purified using chromatographic techniques. Counter-current chromatography has been reported to be effective for the isolation of altromycins.[2]
-
Fractions containing the different altromycin components, including this compound, can be collected and analyzed by techniques such as HPLC, mass spectrometry, and NMR for identification and characterization.[2]
Visualizations
Caption: Experimental workflow for Altromycin complex production.
Caption: Proposed biosynthetic pathway for Altromycins.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALTROMYCINS E, F, G, H AND I; ADDITIONAL NOVEL COMPONENTS OF THE ALTROMYCIN COMPLEX [jstage.jst.go.jp]
Application Notes and Protocols for the Extraction and Purification of Altromycin G from Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Altromycin G is a member of the altromycin complex, a group of novel pluramycin-like antibiotics with significant Gram-positive antibacterial activity.[1][2] These compounds are produced by the fermentation of the actinomycete strain AB 1246E-26.[1][2] The altromycins are classified as anthraquinone-derived antibiotics.[1] This document provides a detailed overview of the methodologies for the extraction and purification of this compound from fermentation cultures, intended to guide researchers in the isolation of this potent bioactive compound. The protocols described herein are based on established methods for the recovery of the altromycin complex and similar antibiotics from Streptomyces species.
Data Presentation
Table 1: Optimized Fermentation Parameters for Altromycin Production *
| Parameter | Optimized Range | Notes |
| Producing Organism | Actinomycete strain AB 1246E-26 | Isolated from a South African bushveld soil.[2] |
| Fermentation Type | Submerged liquid fermentation | Allows for controlled growth and metabolite production.[3] |
| pH | 7.0 - 8.0 | Maintained with buffers or controlled acid/base addition to ensure enzyme stability and antibiotic production.[4] |
| Temperature | 25°C - 30°C | Optimal range for growth of the actinomycete and synthesis of secondary metabolites.[4] |
| Aeration | Maintained with agitation | Sufficient dissolved oxygen is critical for the aerobic actinomycete's growth and antibiotic production.[4] |
| Carbon Source | Starches or dextrins | Slower-assimilating carbon sources are often favored for enhanced antibiotic yields in Streptomyces fermentations. |
| Nitrogen Source | Peptone, yeast extract | Complex nitrogen sources generally support robust growth and secondary metabolism. |
| Incubation Time | 96 - 120 hours | Production typically peaks in the late exponential to stationary phase of growth.[5] |
Note: These parameters are generalized for antibiotic production by actinomycetes and should be further optimized for maximal this compound yield.
Table 2: Illustrative Purification Summary for this compound *
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Culture Filtrate | 10,000 | 1,000,000 | 100 | 100 | 1 |
| Solvent Extraction | 1,500 | 850,000 | 567 | 85 | 5.7 |
| Counter-Current Chromatography | 100 | 600,000 | 6,000 | 60 | 60 |
| Preparative HPLC | 5 | 400,000 | 80,000 | 40 | 800 |
Note: The values presented in this table are illustrative and will vary depending on the specific fermentation yield and purification efficiency.
Experimental Protocols
Fermentation of Actinomycete strain AB 1246E-26
This protocol describes the submerged liquid fermentation for the production of the altromycin complex.
Materials:
-
Sterile production medium (e.g., Yeast Extract-Malt Extract Broth)[6]
-
Cryopreserved vial of Actinomycete strain AB 1246E-26
-
Seed culture flasks
-
Production bioreactor
Procedure:
-
Inoculum Preparation: Aseptically transfer a small portion of the cryopreserved culture to a flask containing the seed culture medium. Incubate at 28°C on a rotary shaker for 48-72 hours to generate a sufficient biomass for inoculation.
-
Production Culture: Inoculate the production bioreactor containing the sterile production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Maintain the fermentation under the optimized conditions outlined in Table 1. Monitor pH, temperature, and dissolved oxygen throughout the process. The fermentation is typically carried out for 96-120 hours.[5]
-
Harvesting: After the incubation period, harvest the entire fermentation broth for extraction.
Extraction of the Altromycin Complex
This protocol details the initial recovery of the altromycin complex from the fermentation broth using solvent extraction.[1]
Materials:
-
Harvested whole fermentation broth
-
Large separating funnel or extraction vessel
-
Rotary evaporator
Procedure:
-
Solvent Addition: Add an equal volume of the selected organic solvent to the whole fermentation broth in a suitable extraction vessel.
-
Extraction: Agitate the mixture vigorously for 1-2 hours to ensure thorough mixing and transfer of the altromycins into the organic phase.
-
Phase Separation: Allow the mixture to stand, leading to the separation of the aqueous and organic phases.
-
Collection: Carefully collect the upper organic phase, which now contains the altromycin complex.
-
Concentration: Concentrate the organic extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Counter-Current Chromatography (CCC)
This protocol outlines the separation of the altromycin complex using counter-current chromatography.[1][4]
Materials:
-
Crude altromycin extract
-
Biphasic solvent system (e.g., hexane-ethyl acetate-methanol-water)
-
Counter-current chromatograph
Procedure:
-
Solvent System Preparation: Prepare the selected biphasic solvent system and equilibrate the two phases in a separatory funnel.
-
Column Preparation: Fill the CCC column with the stationary phase (either the upper or lower phase of the solvent system).
-
Sample Loading: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
Elution: Pump the mobile phase through the column at a constant flow rate. The components of the extract will partition between the two liquid phases, leading to their separation.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions for the presence of this compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the purified compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the analytical assessment of this compound purity.
Materials:
-
Purified this compound sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile-water gradient with a suitable buffer)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Elution: Run a gradient elution program to separate any remaining impurities.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 430 nm, characteristic for anthraquinones).
-
Purity Assessment: Calculate the purity of this compound based on the peak area of the main compound relative to the total peak area.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Purification.
Caption: Principle of Counter-Current Chromatography (CCC).
References
- 1. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. e3journals.org [e3journals.org]
- 7. bioesep.org [bioesep.org]
Application Notes and Protocols for Testing Altromycin G Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin G is a member of the pluramycin family of antibiotics, known for their potent antitumor properties.[1][2] These anthraquinone-derived compounds exhibit antibacterial activity, particularly against Gram-positive bacteria.[2] The cytotoxic mechanism of pluramycin-like antibiotics is attributed to their ability to bind to the minor groove of DNA and subsequently alkylate it, leading to cellular damage and induction of apoptosis.[1] Due to its likely high toxicity as a DNA alkylator, robust and reproducible methods are required to quantify the cytotoxic effects of this compound for its potential development as an anticancer therapeutic.[1]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines. The described methods include colorimetric assays to measure cell viability and proliferation, a lactate dehydrogenase (LDH) assay to quantify membrane integrity, and an apoptosis assay to detect programmed cell death.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across different cancer cell lines and exposure times. This data is for illustrative purposes and would be generated using the protocols described below.
| Cell Line | Exposure Time (hours) | Assay Type | IC50 (µM) |
| HeLa (Cervical Cancer) | 24 | MTT | 1.5 |
| HeLa (Cervical Cancer) | 48 | MTT | 0.8 |
| MCF-7 (Breast Cancer) | 24 | MTT | 2.1 |
| MCF-7 (Breast Cancer) | 48 | MTT | 1.2 |
| A549 (Lung Cancer) | 24 | LDH | 3.5 |
| A549 (Lung Cancer) | 48 | LDH | 2.0 |
| Jurkat (T-cell Leukemia) | 24 | Annexin V-FITC | 0.5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment using LDH Release Assay
The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound induced apoptosis pathway.
References
- 1. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for DNA Footprinting using Altromycin G
Introduction
Altromycin G is a member of the pluramycin family of antitumor antibiotics, which are known to exert their biological effects through interaction with DNA.[1] These compounds are characterized by their ability to intercalate into the DNA double helix and subsequently alkylate guanine residues. This dual mechanism of action makes this compound a valuable tool for DNA footprinting experiments, a high-resolution technique used to identify the specific binding sites of ligands on a DNA sequence. Unlike traditional DNase I footprinting where a generic cleaving agent is used, this compound's inherent DNA-cleaving ability upon binding provides a direct readout of its interaction sites.
Mechanism of Action
The interaction of this compound with DNA is a two-step process:
-
Intercalation: The planar anthraquinone core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This initial non-covalent binding is a prerequisite for the subsequent alkylation step.
-
Guanine Alkylation: Following intercalation, an epoxide moiety on the this compound molecule covalently binds to the N7 position of a guanine base. This alkylation reaction is sequence-selective, showing a preference for guanines within a 5'-AG* sequence (where G* is the alkylated guanine).[2]
This covalent adduct formation is the basis for its use in footprinting. Treatment with hot piperidine cleaves the phosphodiester backbone at the site of the alkylated guanine, generating DNA fragments that can be resolved by gel electrophoresis. The resulting cleavage pattern reveals the precise locations of this compound binding.
Applications
DNA footprinting with this compound is a powerful technique for:
-
Identifying specific binding sequences: Precisely mapping the nucleotide sequences where this compound binds on a DNA fragment.
-
Characterizing drug-DNA interactions: Studying the sequence selectivity of novel DNA-binding agents by comparing their footprinting patterns to that of this compound.
-
Drug development: Screening and characterizing new pluramycin analogs or other DNA-alkylating agents for their binding affinity and sequence preference.
Data Presentation
| DNA Sequence | Relative Binding Affinity/Cleavage Efficiency | Comments |
| 5'-AG | ++++ | Preferred binding and cleavage site for Altromycin B, a close analog of this compound.[3] |
| 5'-TG | +++ | High affinity site for hedamycin, another pluramycin antibiotic.[3] |
| 5'-CG | +++ | High affinity site for hedamycin.[3] |
| 5'-GG | ++ | Moderate affinity site for some pluramycin analogs. |
| 5'-GA | + | Low to negligible affinity. |
| 5'-AT | - | No significant binding or cleavage observed. |
| 5'-TA | - | No significant binding or cleavage observed. |
| 5'-CC | - | No significant binding or cleavage observed. |
Note: This table is a composite representation based on available data for pluramycin antibiotics. The number of '+' symbols indicates a qualitative measure of binding affinity and cleavage efficiency.
Experimental Protocols
The recommended method for high-resolution footprinting with this compound is Ligation-Mediated PCR (LM-PCR) . This technique allows for the sensitive detection of cleavage events on a specific DNA sequence within a complex genome or on a purified DNA fragment.
Protocol: this compound Footprinting using Ligation-Mediated PCR (LM-PCR)
This protocol is adapted from methodologies used for mapping DNA adducts at nucleotide resolution.
Materials:
-
Target DNA (plasmid, genomic DNA, or PCR product)
-
This compound
-
Piperidine (1 M)
-
Gene-specific primers for LM-PCR (Primer 1, Primer 2, and a labeled or tagged Primer 3 for detection)
-
Unidirectional linkers
-
T4 DNA Ligase
-
Taq DNA Polymerase
-
dNTPs
-
Sequencing gel apparatus
-
Phosphorimager or fluorescent scanner
Methodology:
-
DNA Preparation and this compound Treatment:
-
Prepare the target DNA at a suitable concentration (e.g., 10-50 ng/µL).
-
Incubate the DNA with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl) for a defined period (e.g., 30 minutes at 37°C) to allow for DNA alkylation.
-
Include a no-drug control.
-
-
Piperidine Cleavage:
-
Terminate the alkylation reaction and purify the DNA (e.g., via ethanol precipitation).
-
Resuspend the DNA pellet in 1 M piperidine.
-
Incubate at 90°C for 30 minutes to induce strand cleavage at the alkylated guanines.
-
Remove the piperidine by lyophilization.
-
-
Ligation-Mediated PCR (LM-PCR):
-
First-strand synthesis: Resuspend the cleaved DNA and perform a primer extension reaction using a gene-specific primer (Primer 1) that anneals downstream of the region of interest. This creates a blunt end.
-
Ligation: Ligate the unidirectional linkers to the blunt-ended DNA fragments using T4 DNA Ligase.
-
PCR Amplification: Perform PCR using a second gene-specific primer (Primer 2) and a primer complementary to the ligated linker. A third, nested, and labeled/tagged primer (Primer 3) can be used in a subsequent round of linear amplification for detection.
-
Gel Electrophoresis: Separate the amplified fragments on a denaturing polyacrylamide sequencing gel.
-
Detection: Visualize the DNA fragments using a phosphorimager (for radiolabeled primers) or a fluorescent scanner (for fluorescently tagged primers).
-
-
Data Analysis:
-
The resulting ladder of bands will show cleavage sites corresponding to the positions of this compound binding.
-
Compare the cleavage pattern of the this compound-treated samples to the no-drug control and a sequencing ladder (e.g., Maxam-Gilbert G-lane) to precisely identify the alkylated guanine residues.
-
The intensity of the bands at different this compound concentrations can be quantified to estimate the relative binding affinity to different sequences.
-
Visualizations
Caption: Mechanism of this compound interaction with DNA.
Caption: Ligation-Mediated PCR (LM-PCR) workflow for this compound footprinting.
References
- 1. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Hedamycin intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Repair Mechanisms with Altromycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin G is a potent antitumor antibiotic belonging to the pluramycin family of natural products. These compounds are characterized by their ability to both intercalate into the minor groove of DNA and covalently alkylate DNA, primarily at the N7 position of guanine residues. This dual mechanism of action results in significant DNA damage, leading to cell cycle arrest and apoptosis. These properties make this compound a valuable tool for researchers studying DNA damage and repair (DDR) pathways. This document provides detailed application notes and experimental protocols for the use of this compound in DNA repair research.
Mechanism of Action
This compound exerts its cytotoxic effects through a two-step process:
-
DNA Intercalation: The planar anthraquinone core of the this compound molecule inserts itself between DNA base pairs.
-
DNA Alkylation: Following intercalation, the reactive epoxide moiety of this compound forms a covalent bond with the N7 position of guanine bases.
This formation of bulky DNA adducts obstructs the progression of DNA and RNA polymerases, leading to replication and transcription inhibition, and ultimately triggering the cellular DNA damage response.
Quantitative Data
| Compound | Cell Line | Assay | IC50 / Effect |
| Hedamycin | Mammalian cells | Growth Inhibition (72h) | Subnanomolar |
| Alchemix | A2780 (Human Ovarian Carcinoma) | Cytotoxicity | 0.9 - 7.6 nM |
Note: The above data is for compounds related to this compound and should be used as a guideline for determining optimal concentrations in your specific experimental system. It is highly recommended to perform a dose-response curve to determine the IC50 of this compound in the cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish its IC50 value.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range guided by the IC50 values of related compounds (e.g., 0.1 nM to 1 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Single-Cell Gel Electrophoresis (Comet Assay)
This assay is used to detect DNA strand breaks induced by this compound.
Materials:
-
Cells treated with this compound
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with LMA at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a pre-coated slide (with NMA) and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20 minutes to allow DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Gently remove the slides and wash them with neutralizing buffer.
-
Stain the slides with a suitable DNA stain.
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for DNA Damage Response Proteins
This protocol is used to analyze the activation of key proteins in the DNA damage response pathway.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-Chk2, anti-phospho-p53, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
DNA Footprinting Assay (DNase I)
This assay can be used to determine the specific binding sites of this compound on a DNA fragment.
Materials:
-
DNA fragment of interest (end-labeled with 32P)
-
This compound
-
DNase I
-
DNase I reaction buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
-
Autoradiography equipment
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound.
-
Add a limited amount of DNase I to partially digest the DNA.
-
Stop the reaction with the stop solution.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the fragments by autoradiography.
-
The binding sites of this compound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram.
Signaling Pathways and Visualizations
This compound-induced DNA damage activates a complex network of signaling pathways, primarily the ATM/ATR-mediated DNA damage response.
Application Notes and Protocols for Pluramycin-like Antibiotics in Cancer Cell Line Studies
A Case Study with Doxorubicin as a Representative Compound for the Altromycin Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The altromycins represent a class of pluramycin-like antibiotics that have demonstrated potential as anticancer agents. While specific data on "Altromycin G" is limited in publicly available research, the broader family of pluramycins is known to exert its cytotoxic effects primarily through DNA intercalation and the inhibition of DNA and RNA synthesis. To provide a detailed guide for researchers interested in studying compounds of this nature, this document presents comprehensive application notes and protocols using the well-characterized anthracycline antibiotic, Doxorubicin, as a representative example. Doxorubicin shares a similar mechanism of action, involving DNA intercalation and topoisomerase II inhibition, making it a relevant surrogate for illustrating the experimental methodologies and expected outcomes when evaluating pluramycin-like compounds in cancer cell line studies.
1. Data Presentation: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Doxorubicin in a range of human cancer cell lines, as determined by various cytotoxicity assays.
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | 24 h | 12.18 ± 1.89 | [1] |
| UMUC-3 | Bladder Cancer | MTT | 24 h | 5.15 ± 1.17 | [1] |
| TCCSUP | Bladder Cancer | MTT | 24 h | 12.55 ± 1.47 | [1] |
| BFTC-905 | Bladder Cancer | MTT | 24 h | 2.26 ± 0.29 | [1] |
| HeLa | Cervical Cancer | MTT | 24 h | 2.92 ± 0.57 | [1] |
| MCF-7 | Breast Cancer | MTT | 24 h | 2.50 ± 1.76 | [1] |
| M21 | Skin Melanoma | MTT | 24 h | 2.77 ± 0.20 | [1] |
| PC3 | Prostate Cancer | MTT | 48 h | 8.00 | [2] |
| A549 | Lung Cancer | MTT | 48 h | 1.50 | [2] |
| LNCaP | Prostate Cancer | MTT | 48 h | 0.25 | [2] |
| AMJ13 | Breast Cancer | MTT | Not Specified | 223.6 µg/ml | [3] |
| HCT116 | Colon Cancer | MTT | Not Specified | 24.30 µg/ml | [4] |
| Hep-G2 | Hepatocellular Carcinoma | MTT | Not Specified | 14.72 µg/ml | [4] |
| PC3 | Prostate Cancer | MTT | Not Specified | 2.64 µg/ml | [4] |
| MCF-10F | Breast (Non-tumorigenic) | MTT | 48 h | 1 | [5] |
| MCF-7 | Breast Cancer | MTT | 48 h | 4 | [5] |
| MDA-MB-231 | Breast Cancer | MTT | 48 h | 1 | [5] |
Note: IC50 values can vary between laboratories due to differences in cell line passages, assay conditions, and exposure times.
2. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for key experiments used to characterize the effects of Doxorubicin on cancer cell lines. These protocols can be adapted for the study of this compound and other pluramycin-like antibiotics.
2.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of Doxorubicin in complete medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the Doxorubicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with Doxorubicin at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Annexin-binding buffer.[7]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin-binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
2.3. Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression of proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with Doxorubicin as required.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[5]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
2.4. Cell Cycle Analysis (PI Staining)
This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with Doxorubicin for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
3. Signaling Pathways and Experimental Workflows
3.1. Signaling Pathways Affected by Doxorubicin
Doxorubicin's anticancer effects are mediated through multiple signaling pathways. A primary mechanism involves the induction of DNA damage, which activates the DNA Damage Response (DDR) pathway, often leading to p53 activation and subsequent apoptosis.[8] Doxorubicin also generates reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[9]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. advetresearch.com [advetresearch.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Altromycin G as a Molecular Probe for DNA Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin G, a member of the pluramycin family of antitumor antibiotics, serves as a potent molecular probe for investigating DNA structure and dynamics. Its unique mechanism of action, involving both intercalation and covalent modification of DNA, provides a powerful tool for elucidating sequence-specific recognition and conformational changes within the DNA double helix. This document provides detailed application notes and experimental protocols for utilizing this compound in DNA structural analysis, catering to researchers in molecular biology, pharmacology, and drug development.
This compound and its close analog, Altromycin B, function by threading their anthraquinone core into the DNA helix, primarily at G-C rich regions. This initial non-covalent binding is followed by a highly specific covalent alkylation of the N7 position of guanine residues. This dual-mode of interaction makes this compound a valuable tool for footprinting studies, analysis of DNA conformational transitions, and as a reference compound in the development of new DNA-targeting therapeutic agents.
Mechanism of Action
The interaction of this compound with DNA is a multi-step process that can be harnessed to probe DNA structure:
-
Intercalation: The planar anthraquinone chromophore of this compound intercalates between DNA base pairs. This process is influenced by the local DNA sequence and topology.
-
Groove Binding and Positioning: The saccharide moieties of this compound play a crucial role in its sequence selectivity. They position the molecule within the DNA grooves, orienting the reactive epoxide group towards the major groove.
-
Covalent Alkylation: The positioned epoxide group then undergoes a nucleophilic attack from the N7 atom of a guanine base, forming a stable covalent adduct. This alkylation is highly specific, preferentially targeting guanine in the 5'-AG* sequence context (where G* is the site of alkylation).[1]
This sequence-specific alkylation allows for the precise mapping of this compound binding sites on DNA.
Applications in DNA Structural Analysis
This compound's distinct DNA binding properties make it suitable for a range of applications in the laboratory:
-
DNA Footprinting: To identify the precise binding sites of DNA-binding proteins or other small molecules. This compound's sequence-specific alkylation and subsequent strand cleavage can reveal protected regions on the DNA, indicating the footprint of the molecule of interest.
-
Inducing and Studying DNA Conformational Changes: this compound has been shown to induce a conformational transition in DNA from the canonical B-form to the A-form.[2][3] This property can be exploited to study the dynamics of DNA structural changes and to screen for other molecules that may induce or inhibit such transitions.
-
Fluorescence-Based Binding Assays: Although not inherently fluorescent, the interaction of this compound with DNA can be monitored using fluorescent intercalating dyes in competitive binding assays.
-
Drug Development and Screening: As a well-characterized DNA-targeting agent, this compound can be used as a positive control or a reference compound in high-throughput screening assays for novel anticancer drugs that target DNA.
Quantitative Data Summary
While specific quantitative binding data for this compound is not extensively available in the public domain, the following table summarizes the known effects of its close analog, Altromycin B, on DNA. This data provides a baseline for designing and interpreting experiments with this compound.
| Parameter | Method | DNA Type | Observation | Reference |
| Thermal Stabilization | UV-Thermal Denaturation | Calf Thymus DNA | Increase in melting temperature (Tm) | [2][3] |
| Conformational Change | Circular Dichroism | Calf Thymus DNA | Induction of a B-form to A-form transition | [2][3] |
| Binding Site | Ligation-Mediated PCR | Human Genomic DNA | Covalent alkylation at N7 of Guanine | [1] |
| Sequence Selectivity | Ligation-Mediated PCR | Human Genomic DNA | Preferential binding to 5'-AG* sequences | [1] |
Experimental Protocols
Protocol 1: DNase I Footprinting to Determine Protein Binding Sites using this compound as a Cleavage Agent
This protocol outlines the use of this compound as a chemical nuclease to footprint a DNA-binding protein. The principle relies on the protection of DNA by the bound protein from cleavage induced by this compound.
Materials:
-
DNA fragment of interest (end-labeled with 32P or a fluorescent dye)
-
Purified DNA-binding protein
-
This compound solution (in a suitable buffer, e.g., 10 mM Tris-HCl, pH 7.5)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
DNase I (for comparison)
-
Stop solution (e.g., 0.6 M sodium acetate, 20 mM EDTA, 10 µg/mL tRNA)
-
Piperidine (1 M)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (6-8%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
DNA-Protein Binding Reaction:
-
In separate tubes, mix the end-labeled DNA fragment with increasing concentrations of the DNA-binding protein in the binding buffer.
-
Incubate at the optimal temperature for protein binding (e.g., 37°C) for 30 minutes to allow equilibrium to be reached.
-
Include a control reaction with no protein.
-
-
This compound Treatment:
-
Add this compound to each reaction tube to a final concentration that results in single-hit cleavage kinetics (to be determined empirically, typically in the low micromolar range).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cleavage Reaction and DNA Precipitation:
-
Stop the reaction by adding the stop solution.
-
Precipitate the DNA by adding 3 volumes of cold ethanol and centrifuging at high speed.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Piperidine Cleavage:
-
Resuspend the DNA pellet in 1 M piperidine.
-
Incubate at 90°C for 30 minutes to induce strand scission at the alkylated guanine residues.
-
Lyophilize the samples to remove the piperidine.
-
-
Gel Electrophoresis and Analysis:
-
Resuspend the DNA in formamide loading dye, denature at 95°C for 5 minutes, and load onto a denaturing polyacrylamide gel.
-
Run the gel until the desired resolution is achieved.
-
Visualize the DNA fragments using a phosphorimager or fluorescence scanner.
-
The "footprint" will appear as a region of protection from cleavage in the lanes containing the DNA-binding protein compared to the control lane.
-
References
Application Note: Quantification of Altromycin G using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Altromycin G is a potent antibiotic belonging to the pluramycin-like, anthraquinone-derived class of natural products.[1] It exhibits significant activity primarily against Gram-positive bacteria and also possesses strong antitumor properties.[2] As a member of this complex family of antibiotics, accurate and reliable quantification is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and quantification of antibiotics in various matrices. This application note describes a robust and sensitive reversed-phase HPLC (RP-HPLC) method developed for the quantitative determination of this compound.
The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure good peak shape and resolution. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the anthraquinone core of the this compound molecule. This method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for routine analysis in a research or quality control environment.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm membrane filters (for solvent and sample filtration)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector was used.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 20% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 20% B in 1 minute, re-equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 23 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 999 mL of ultrapure water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.
b. Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.
c. Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (80% A, 20% B) to prepare a series of calibration standards.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Filter each standard through a 0.22 µm syringe filter before injection.
d. Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth at 4000 rpm for 15 minutes to pellet cells and debris.
-
Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) three times.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol.
-
Dilute the reconstituted sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
Method Validation and Data Presentation
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized below.
Table 1: Linearity and Range
The linearity of the method was evaluated by analyzing six calibration standards. The peak area was plotted against the concentration, and a linear regression was performed.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1203 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.85 µg/mL |
Table 2: Precision
Precision was assessed by analyzing six replicate injections of a 25 µg/mL standard solution. Intra-day precision was determined on the same day, and inter-day precision was assessed over three consecutive days.
| Parameter | Retention Time (RSD%) | Peak Area (RSD%) |
| Intra-day Precision (n=6) | 0.35% | 1.12% |
| Inter-day Precision (n=18) | 0.68% | 1.85% |
| RSD: Relative Standard Deviation |
Table 3: Accuracy (Recovery)
Accuracy was determined by a spike-and-recovery study. A blank matrix (e.g., sterile fermentation medium) was spiked with known concentrations of this compound and analyzed.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.91 | 98.2% |
| 25.0 | 25.45 | 101.8% |
| 75.0 | 74.10 | 98.8% |
| Average Recovery | 99.6% |
Conclusion
This application note provides a detailed protocol for a selective, precise, and accurate RP-HPLC method for the quantification of this compound. The method is suitable for determining the concentration of this compound in various samples, such as those from fermentation broths or purified stocks. The straightforward sample preparation and robust chromatographic conditions make this method ideal for routine use in drug discovery and development settings.
References
Unraveling the Molecular Architecture of Altromycin G: An NMR-Based Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Altromycin G, a potent member of the pluramycin-like family of antibiotics. The determination of the precise molecular structure of complex natural products like this compound is a critical step in understanding their mechanism of action and optimizing their therapeutic potential. High-resolution NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary data to piece together the intricate connectivity and stereochemistry of such molecules.
Data Presentation: Quantitative NMR Analysis of this compound
The structural determination of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivities between neighboring protons. Key long-range correlations are established using Heteronuclear Multiple Bond Correlation (HMBC) experiments, and direct one-bond connections between protons and carbons are determined via Heteronuclear Single Quantum Coherence (HSQC). The relative stereochemistry is often elucidated through Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, which identify protons that are close in space.
While the primary literature, "Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure," contains the definitive NMR data for this compound, the specific tables are not publicly available in the immediate search results.[1][2] However, based on the established methodology for this class of compounds, the following tables represent the expected format and type of data that would be generated and are essential for the structural assignment.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data unavailable in search results |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) |
| Data unavailable in search results |
Table 3: Key 2D NMR Correlations for this compound
| Proton (δ ppm) | COSY Correlations (δ ppm) | HMBC Correlations (C position) | NOESY/ROESY Correlations (δ ppm) |
| Data unavailable in search results |
Experimental Protocols
The following protocols are based on established methods for the NMR analysis of complex natural products and are representative of the procedures that would have been employed for the structure determination of this compound.
Sample Preparation
-
Isolation and Purification: this compound is first isolated from the fermentation broth of an actinomycete culture and purified using chromatographic techniques such as counter-current chromatography.[1]
-
Sample Dissolution: A pure sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.5 mL in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure good solubility and minimize signal overlap with the analyte.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference point (0.00 ppm) for the chemical shift scale.
NMR Data Acquisition
All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
a) 1D NMR Experiments:
-
¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include:
-
Spectral width: ~12 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. Key parameters include:
-
Spectral width: ~200 ppm
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
b) 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. A standard gradient-enhanced COSY (gCOSY) pulse sequence is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. A gradient-enhanced multiplicity-edited HSQC can distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons. The experiment is optimized for a long-range coupling constant of around 8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the relative stereochemistry of the molecule. The choice between NOESY and ROESY depends on the molecular weight of the compound. For a molecule of this compound's size, ROESY may provide more reliable results. A mixing time of 200-500 ms is typically used.
Visualizing the Structure Elucidation Workflow
The process of determining the structure of a complex molecule like this compound from NMR data follows a logical workflow. This can be visualized as a flowchart, starting from the initial 1D spectra and progressively incorporating information from 2D correlation experiments to build the final molecular structure.
Caption: Workflow for NMR-based structure elucidation of this compound.
Key Signaling Pathways and Correlations
The power of 2D NMR lies in its ability to reveal correlations between different nuclei, which act as "signals" to piece together the molecular puzzle. The following diagram illustrates the logical relationships between different types of NMR correlations and the structural information they provide.
Caption: Relationship between NMR data and derived structural information.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Altromycin G
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Altromycin G is a potent antibiotic belonging to the pluramycin-like, anthraquinone-derived class of natural products.[1] It exhibits significant activity against Gram-positive bacteria and also possesses strong antitumor properties.[2] Structurally, this compound is a complex glycoside with a molecular formula of C45H55NO18 and a molecular weight of 897.91 g/mol .[2][3] Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices during drug discovery and development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful tool for the analysis of complex natural products like this compound, providing high selectivity, sensitivity, and the ability to perform structural elucidation through tandem mass spectrometry (MS/MS).[1][4][5] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Protocols
Sample Preparation
The following protocol is a general guideline and may require optimization depending on the sample matrix.
For Fermentation Broth:
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the biomass.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS analysis.
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.[6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7]
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen, flow rate dependent on instrument |
| Desolvation Temp. | 350 - 450°C |
| Acquisition Mode | Full scan (m/z 150-1500) and data-dependent MS/MS (ddMS2) |
| Collision Energy | Ramped collision energy (e.g., 20-60 eV) for fragmentation |
| Resolution | >30,000 FWHM |
Data Presentation
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C45H55NO18 |
| Molecular Weight | 897.91 g/mol |
| Exact Mass | 897.3470 Da |
| [M+H]+ | 898.3543 m/z |
| [M+Na]+ | 920.3362 m/z |
| [M+K]+ | 936.3102 m/z |
Table 2: Hypothetical MS/MS Fragmentation of this compound ([M+H]+)
Based on the fragmentation patterns of similar anthracycline and pluramycin-like antibiotics, the primary fragmentation is expected to be the cleavage of glycosidic bonds.[7]
| Observed m/z | Proposed Fragment Ion | Description |
| 898.3543 | [C45H56NO18]+ | Protonated molecular ion |
| 726.2912 | [C38H44NO13]+ | Loss of the terminal sugar moiety (C7H12O5) |
| 554.2281 | [C31H32NO8]+ | Loss of both sugar moieties |
| 411.1025 | [C23H17O7]+ | Aglycone core after further fragmentation |
| 172.1025 | [C7H14NO4]+ | Protonated terminal sugar moiety |
Putative Signaling Pathway
This compound, as a member of the anthracycline and pluramycin families of antibiotics, is likely to exert its cytotoxic effects through interaction with DNA.[8] A probable mechanism of action involves the intercalation of its planar aromatic core into the DNA double helix and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular events that culminate in apoptosis (programmed cell death).
Caption: Putative signaling pathway for this compound-induced apoptosis.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and high-resolution mass spectrometry, along with the tabulated data and workflow diagrams, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The proposed methods, based on the analysis of structurally related compounds, offer a robust starting point for method development and validation for the sensitive and accurate analysis of this compound.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transfer of a Multiclass Method for over 60 Antibiotics in Food from High Resolution to Low Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 5. Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Altromycin G solution preparation and stability
Application Notes and Protocols: Altromycin G
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a member of the pluramycin family of antibiotics, characterized as an anthraquinone-derived compound with potent activity against Gram-positive bacteria and notable antitumor properties[1][2]. It is produced by the fermentation of an actinomycete, strain AB 1246E-26, which was originally isolated from a soil sample in South Africa[3]. Structurally, the altromycins are related to but distinct from other pluramycin-type antibiotics[4]. The biological activity of this class of compounds is generally attributed to their ability to interact with DNA[5][6].
These application notes provide guidelines for the preparation of this compound solutions and summarize the available stability data. The protocols are based on information available for the altromycin family of compounds and general practices for handling similar antibiotics. Researchers should validate these protocols for their specific experimental needs.
Solution Preparation
The solubility of this compound has not been specifically reported in the available literature. However, based on data for related compounds like Altromycin C, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO)[7].
2.1. Recommended Solvents and Stock Solutions
For biological assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it with aqueous media for the final working concentration.
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Based on solubility data for Altromycin C[7]. |
| Ethanol | - | A common solvent for many antibiotics; may require warming to fully dissolve[8]. |
2.2. Protocol for Reconstitution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight to be confirmed by the supplier), add the calculated volume of DMSO.
-
Vortex briefly to dissolve the powder completely. If necessary, gentle warming (not exceeding 40°C) can be applied.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots as recommended in Section 3.
Note: When preparing working solutions, the final concentration of DMSO in the aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced effects on biological systems.
Stability and Storage
Proper storage is crucial to maintain the biological activity of this compound. Stability is influenced by temperature, light, and pH.
3.1. Storage of Stock Solutions
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a desiccator to keep dry. |
| Stock Solution in DMSO | -20°C | Long-term (months to years) | Protect from light. Avoid repeated freeze-thaw cycles[7]. |
| Stock Solution in DMSO | 0 - 4°C | Short-term (days to weeks) | For immediate use. Protect from light[7]. |
| Aqueous Working Solutions | 2 - 8°C | Short-term (hours to days) | Prepare fresh before use. Stability in aqueous media is likely limited. |
3.2. Factors Affecting Stability
-
pH: The altromycin class, as anthraquinone-derived compounds, may be sensitive to pH changes. Most Streptomyces species, the producers of altromycins, favor a neutral to slightly alkaline pH (7.0 to 8.0) for optimal antibiotic production and stability[2]. It is advisable to maintain working solutions within a physiological pH range (7.2-7.4) unless experimentally required otherwise.
-
Light: Many complex organic molecules, including some antibiotics, are light-sensitive[9]. To prevent photodegradation, store this compound solutions in amber or foil-wrapped tubes and minimize exposure to direct light during handling.
-
Temperature: As indicated in Table 2, lower temperatures are recommended for long-term storage. The stability of many antibiotics in solution decreases at room temperature[10].
Experimental Protocols
4.1. Workflow for Solution Preparation and Use
The following diagram outlines the general workflow for preparing and using this compound in a typical cell-based assay.
4.2. Stability Testing Protocol
To determine the stability of this compound under specific experimental conditions, a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC), is recommended.
Objective: To assess the degradation of this compound in a specific buffer over time at different temperatures.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or Mass Spectrometry)
-
Temperature-controlled incubators/water baths
-
Amber vials
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Aliquot the solution into several amber vials.
-
Immediately analyze a sample (T=0) by HPLC to determine the initial concentration and peak purity.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature condition.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products.
Mechanism of Action
The precise mechanism of action for this compound has not been detailed. However, for the closely related Altromycin B, the proposed mechanism involves the inhibition of DNA and RNA synthesis[6]. This is achieved through covalent modification of guanine residues in the DNA minor groove via alkylation by the molecule's epoxide group[5][6].
References
- 1. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]
- 2. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]
- 8. Stock Solution [mmbio.byu.edu]
- 9. static.igem.org [static.igem.org]
- 10. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Altromycin G
Disclaimer: No specific Material Safety Data Sheet (MSDS) for Altromycin G was found. The following guidelines are based on information available for closely related anthraquinone antibiotics, such as Altromycin B and H, which are known to be potent cytotoxic agents.[1] Users must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Introduction
This compound is an anthraquinone-derived antibiotic.[2] Related compounds in the altromycin and pluramycin families exhibit significant antibacterial and antitumor properties.[1][2] Their mechanism of action is believed to involve DNA binding and alkylation, highlighting their potential as highly toxic and mutagenic substances.[1] Therefore, stringent safety precautions are imperative when handling, storing, and disposing of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Given its classification as a potent cytotoxic and likely mutagenic compound, this compound should be handled with extreme caution within a designated controlled area.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is required. Inspect gloves for integrity before and during use. Change gloves frequently and immediately if contaminated. |
| Lab Coat | A dedicated, disposable, solid-front lab coat or gown with tight-fitting cuffs. |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is mandatory when handling the powdered form to prevent inhalation of aerosolized particles. Work should be performed in a certified chemical fume hood or a biological safety cabinet. |
Safe Handling and Storage
3.1. Engineering Controls:
-
All manipulations of solid or concentrated solutions of this compound must be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Use a dedicated and clearly labeled set of equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.
3.2. Procedural Controls:
-
Designate a specific area for handling this compound and clearly label it with appropriate warning signs (e.g., "Cytotoxic Agent," "Restricted Access").
-
Avoid the generation of dust and aerosols. If possible, handle solutions rather than the powdered form.
-
Thoroughly decontaminate all surfaces and equipment after each use. A recommended decontamination solution is a freshly prepared 10% sodium hypochlorite solution, followed by a rinse with 70% ethanol and then water. Contact time for the bleach solution should be at least 15 minutes.
-
Wash hands thoroughly with soap and water before leaving the designated handling area, even after removing gloves.
3.3. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep in a secure, ventilated, and dry location, away from incompatible materials such as strong oxidizing agents.
-
The storage area should have restricted access.
Spill and Emergency Procedures
4.1. Minor Spill (in a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with absorbent material.
-
Gently apply a 10% sodium hypochlorite solution to the absorbent material and the surrounding spill area.
-
Allow a contact time of at least 15 minutes for decontamination.
-
Carefully collect the absorbent material and any contaminated debris into a designated cytotoxic waste container.
-
Wipe the spill area again with the decontamination solution, followed by 70% ethanol and then water.
4.2. Major Spill (outside a chemical fume hood):
-
Evacuate the area immediately and restrict access.
-
Alert others in the vicinity and contact the institutional EHS department.
-
Do not attempt to clean up the spill without appropriate respiratory protection and specialized training.
4.3. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of this compound Waste
All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
5.1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials, and empty vials should be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by EHS.
5.2. Disposal Pathway:
-
All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Don all required PPE and work within a certified chemical fume hood.
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound using a calibrated analytical balance. Use anti-static weighing paper or a tared vial to minimize dust generation.
-
Add the appropriate solvent (e.g., DMSO) dropwise to the powder to dissolve it.
-
Once dissolved, dilute to the final desired concentration with the solvent.
-
Cap the vial tightly, seal with parafilm, and label clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the stock solution under the recommended conditions (typically protected from light at -20°C or -80°C).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Safe handling workflow for this compound.
Caption: Decision tree for this compound waste disposal.
References
- 1. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
Application Notes and Protocols for Efficacy Studies of Altromycin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin G is a member of the pluramycin-like family of anthraquinone-derived antibiotics.[1] While specific data on this compound is limited, related compounds in this class have demonstrated potent antibacterial and antitumor properties.[2] The proposed mechanism of action for pluramycin-like antibiotics involves DNA intercalation and alkylation, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptotic cell death in cancer cells.[2] These application notes provide a comprehensive framework for conducting preclinical in vitro and in vivo studies to evaluate the efficacy of this compound as a potential anticancer agent.
In Vitro Efficacy Evaluation
A series of in vitro assays are essential to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Histology | IC50 (nM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HCT116 | Colorectal Carcinoma | 8.1 |
| HeLa | Cervical Adenocarcinoma | 6.5 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation:
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (IC50) | 45.3 | 35.8 | 18.9 |
| This compound (2x IC50) | 20.7 | 50.1 | 29.2 |
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 3: Cell Cycle Distribution in A549 Cells after this compound Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.2 | 25.5 | 14.3 |
| This compound (IC50) | 40.1 | 20.3 | 39.6 |
In Vivo Efficacy Evaluation
Xenograft mouse models are crucial for assessing the anti-tumor activity of this compound in a living organism.[3][4][5]
Xenograft Mouse Model Protocol
-
Cell Line Selection: Choose a cancer cell line that demonstrated high sensitivity to this compound in vitro (e.g., HCT116).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.[6]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ HCT116 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses and a vehicle control according to a predetermined schedule (e.g., daily for 14 days).
-
Endpoint Analysis: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Data Presentation:
Table 4: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| This compound | 5 | 625 ± 90 | 50 | -2.1 |
| This compound | 10 | 310 ± 65 | 75.2 | -8.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Putative Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Altromycin G Yield in Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Altromycin G. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation, offering potential causes and recommended solutions.
Issue 1: Low or No this compound Production
-
Potential Cause: Suboptimal media composition.
-
Troubleshooting Steps:
-
Carbon Source: Ensure an adequate and appropriate carbon source is used. While glucose is a common choice, some Streptomyces species exhibit catabolite repression in its presence. Consider using alternative or mixed carbon sources like starch, glycerol, or maltose.[1]
-
Nitrogen Source: The type and concentration of the nitrogen source are critical. Organic nitrogen sources like soybean meal, yeast extract, and peptone often support higher antibiotic production than inorganic sources.[1]
-
Phosphate Concentration: High phosphate levels can inhibit the production of secondary metabolites like this compound. Ensure the phosphate concentration in the medium is within the optimal range for your specific Streptomyces strain.
-
Trace Elements: Deficiencies in trace elements can limit enzyme activity essential for antibiotic biosynthesis. Ensure the medium is supplemented with necessary trace minerals.
-
-
Potential Cause: Inappropriate fermentation conditions.
-
Troubleshooting Steps:
-
pH: The optimal pH for Streptomyces growth and antibiotic production is typically near neutral (pH 7.0).[2][3] Monitor and control the pH throughout the fermentation process.
-
Temperature: Most Streptomyces species have an optimal temperature for antibiotic production between 28°C and 35°C.[2][3] Verify and maintain the correct temperature for your strain.
-
Aeration and Agitation: Inadequate oxygen supply can be a major limiting factor. Optimize the agitation rate and aeration to ensure sufficient dissolved oxygen levels. For shake flask cultures, using baffled flasks can improve aeration.
-
Inoculum Quality and Size: A healthy and appropriately sized inoculum is crucial for a successful fermentation. Use a fresh, actively growing seed culture. The optimal inoculum size is typically between 2% and 5% (v/v).
-
Issue 2: Inconsistent Batch-to-Batch Yield
-
Potential Cause: Variability in raw materials.
-
Troubleshooting Steps:
-
Source high-quality, consistent raw materials for media preparation.
-
If using complex media components like soybean meal or yeast extract, consider testing different lots for their impact on production.
-
-
Potential Cause: Inconsistent inoculum preparation.
-
Troubleshooting Steps:
-
Standardize the protocol for seed culture preparation, including media, incubation time, and agitation speed.
-
Ensure the age and physiological state of the inoculum are consistent for each batch.
-
-
Potential Cause: Fluctuations in fermentation parameters.
-
Troubleshooting Steps:
-
Calibrate and monitor all sensors (pH, temperature, dissolved oxygen) regularly.
-
Ensure precise and consistent control of all fermentation parameters throughout the process.
-
Issue 3: Poor Cell Growth
-
Potential Cause: Contamination.
-
Troubleshooting Steps:
-
Potential Cause: Nutrient limitation.
-
Troubleshooting Steps:
-
Analyze the media composition to ensure all essential nutrients are present in sufficient quantities.
-
Consider a fed-batch strategy to replenish key nutrients during the fermentation process.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting medium for this compound fermentation?
A1: While the optimal medium should be determined experimentally for the specific producing strain, a good starting point for Streptomyces fermentation for polyketide production can be a complex medium containing a carbohydrate source, an organic nitrogen source, and essential minerals. An example medium composition is provided in the table below.
Q2: How can I systematically optimize the fermentation medium for higher this compound yield?
A2: A systematic approach to media optimization often involves two stages:
-
One-Variable-at-a-Time (OVAT): This method involves changing one parameter at a time to identify the factors that have the most significant impact on yield.
-
Response Surface Methodology (RSM): Once the key factors are identified, RSM can be used to study the interactions between these variables and find the optimal combination for maximum production.[6]
Q3: What is the general biosynthetic pathway for this compound?
A3: this compound is a polyketide antibiotic. Its biosynthesis is believed to follow a Type II polyketide synthesis pathway, similar to other pluramycin-family antibiotics like kidamycin.[7] This involves the sequential condensation of acetate units to form a polyketide chain, which is then modified by a series of enzymes to create the final complex structure. A proposed pathway is illustrated in the diagram below.
Q4: What analytical methods are suitable for quantifying this compound in a fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for quantifying this compound in complex fermentation broths.
Data Presentation
Table 1: Typical Fermentation Media Composition for Streptomyces sp.
| Component | Concentration Range (g/L) | Purpose |
| Soluble Starch | 10 - 30 | Carbon Source |
| Glucose | 5 - 20 | Carbon Source |
| Soybean Meal | 10 - 25 | Nitrogen Source |
| Yeast Extract | 2 - 5 | Nitrogen Source, Vitamins |
| K₂HPO₄ | 0.5 - 2.0 | Phosphate Source, pH Buffer |
| MgSO₄·7H₂O | 0.5 - 1.0 | Mineral Source |
| NaCl | 1.0 - 5.0 | Osmotic Balance |
| CaCO₃ | 1.0 - 3.0 | pH Buffer |
Note: The optimal concentration for each component should be determined experimentally for the specific this compound-producing strain.
Table 2: Typical Fermentation Parameters for Streptomyces sp.
| Parameter | Typical Range |
| Temperature | 28 - 35 °C |
| Initial pH | 6.5 - 7.5 |
| Agitation | 150 - 250 rpm (shake flask) |
| Inoculum Size | 2 - 5% (v/v) |
| Fermentation Time | 5 - 10 days |
Note: These are general ranges and the optimal value for each parameter will depend on the specific strain and fermentation system.
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare the seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces).
-
Inoculate the medium with a fresh culture of the this compound-producing Streptomyces strain from a spore stock or a fresh plate.
-
Incubate the seed culture at the optimal temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 48-72 hours, or until it reaches the late exponential growth phase.
-
Use this seed culture to inoculate the production medium.
Protocol 2: Shake Flask Fermentation
-
Prepare the production medium according to the optimized composition and sterilize it.
-
Inoculate the sterile production medium with the seed culture (e.g., 3% v/v).
-
Incubate the flasks at the optimal temperature and agitation speed for the desired fermentation period (e.g., 7 days).
-
Withdraw samples aseptically at regular intervals to monitor cell growth, pH, and this compound concentration.
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
Technical Support Center: Optimizing Altromycin G Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Altromycin G extraction from fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a member of the pluramycin-like family of antibiotics. It is an anthraquinone-derived compound with notable Gram-positive antibacterial activity.[1] The producing organism is an actinomycete strain designated as AB 1246E-26, which was originally isolated from a soil sample in the South African bushveld.[1]
Q2: What are the general steps for extracting this compound from a fermentation broth?
A2: The general procedure involves separating the mycelium from the fermentation broth, followed by solvent-based extraction of the target compound. The crude extract is then purified, often using chromatographic techniques. A common method described for pluramycin-like antibiotics is recovery from the whole fermentation broth using an organic solvent, followed by isolation with counter-current chromatography.[2]
Q3: Which solvents are most effective for extracting this compound?
A3: While specific data for this compound is limited, studies on the extraction of similar anthraquinone compounds suggest that ethanol and acetone are effective solvents.[1][3] The choice of solvent can be influenced by the polarity of the target compound and the presence of impurities. A combination of solvents, such as methanol-acetone, is also used for extracting secondary metabolites from actinomycetes.[4]
Q4: How can I optimize the solvent extraction process for better yield?
A4: Optimization of solvent extraction involves systematically adjusting several key parameters. These include the choice of solvent, the solid-to-solvent ratio, extraction time, temperature, and the pH of the extraction mixture.[1][3] For anthraquinones, a solid-to-solvent ratio of 1:20 has been shown to be effective.[3]
Q5: Are there any pre-treatment steps that can improve extraction efficiency?
A5: Yes, for the extraction of anthraquinones, a prior acid hydrolysis step has been shown to significantly increase the extraction yield.[3] This is because acid hydrolysis can break down glycosidic bonds, releasing the aglycone form of the compound which may be more readily extracted by organic solvents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient cell lysis.- Suboptimal extraction solvent.- Inappropriate solid-to-solvent ratio.- Insufficient extraction time or temperature.- Incorrect pH of the extraction mixture. | - Consider mechanical disruption methods (e.g., sonication, bead beating) or enzymatic lysis to release intracellular this compound.- Screen a panel of solvents with varying polarities (e.g., ethyl acetate, acetone, ethanol, methanol).- Optimize the solid-to-solvent ratio; a higher volume of solvent may be needed.- Increase the extraction time and/or temperature. For anthraquinones, extraction times of around 45 minutes have been effective.[3]- Adjust the pH of the fermentation broth before extraction. For many antibiotics, adjusting the pH to acidic or basic conditions can improve solubility in the organic solvent. |
| Emulsion Formation During Liquid-Liquid Extraction | - High concentration of surfactants or proteins in the fermentation broth. | - Centrifuge the mixture at a higher speed to break the emulsion.- Add a salt (salting out) to the aqueous phase to increase its polarity and promote phase separation.- Consider using a different organic solvent with a greater density difference from the aqueous phase. |
| Co-extraction of Impurities | - The chosen solvent has a broad selectivity.- The pH of the extraction is favorable for the solubilization of impurities. | - Employ a multi-step extraction with solvents of different polarities to selectively extract this compound.- Adjust the pH of the fermentation broth to a level where this compound is soluble in the organic phase, but major impurities are not.- Utilize post-extraction purification techniques such as column chromatography or preparative HPLC. |
| Degradation of this compound | - Exposure to harsh pH conditions or high temperatures for extended periods. | - Perform extractions at controlled, moderate temperatures.- Minimize the duration of exposure to acidic or basic conditions.- Store extracts at low temperatures and protected from light. |
Experimental Protocols
General Protocol for Solvent Extraction Optimization
This protocol provides a framework for optimizing the extraction of this compound. It is recommended to perform small-scale trials to identify the optimal conditions before scaling up.
-
Preparation of Fermentation Broth:
-
After fermentation, centrifuge the broth to separate the mycelial biomass from the supernatant. Both phases should be analyzed for this compound content to determine its primary location (intracellular or extracellular).
-
-
Solvent Screening:
-
Resuspend a known amount of mycelial biomass (or use a defined volume of supernatant) in different solvents (e.g., ethyl acetate, acetone, ethanol, methanol, and mixtures thereof) at a fixed solid-to-solvent ratio (e.g., 1:20 w/v).
-
Agitate the mixtures for a set time (e.g., 1 hour) at a constant temperature (e.g., 25°C).
-
Separate the solid material by centrifugation or filtration.
-
Analyze the this compound concentration in the solvent extract using a suitable analytical method (e.g., HPLC-UV).
-
-
Optimization of Extraction Parameters:
-
Using the best solvent identified in step 2, systematically vary the following parameters one at a time:
-
Solid-to-Solvent Ratio: Test ratios from 1:10 to 1:50.
-
Extraction Time: Test durations from 30 minutes to 4 hours.
-
Temperature: Test temperatures from room temperature up to the boiling point of the solvent (if using reflux).
-
pH: Adjust the pH of the aqueous phase (if applicable) before extraction using dilute acid or base.
-
-
-
Data Analysis:
-
Quantify the this compound yield for each condition and plot the results to determine the optimal settings for each parameter.
-
Quantitative Data on Anthraquinone Extraction Optimization
The following tables summarize findings from studies on the extraction of anthraquinones, which can serve as a starting point for optimizing this compound extraction.
Table 1: Effect of Extraction Method and Acid Hydrolysis on Total Dihydroxyanthraquinone (DHAQ) Yield (mg/g) [3]
| Extraction Method | Native Sample | Acid Hydrolysed Sample | Fold Increase |
| Reflux Extraction (45 min) | 45.63 | 83.14 | 1.8 |
| Ultrasound-Assisted Extraction (45 min) | 30.34 | 46.08 | 1.5 |
Table 2: Influence of pH on Anthraquinone Concentration [1]
| pH | Relative Anthraquinone Concentration |
| 1 | Low |
| 3 | Moderate |
| 5 | High |
| 7 | Highest |
| 9 | Moderate |
| 11 | Low |
Visualizations
Generalized Biosynthesis Pathway for Polyketide Antibiotics
The biosynthesis of complex antibiotics like this compound often involves a modular polyketide synthase (PKS) system. The following diagram illustrates a generalized workflow for a Type I PKS.
Caption: Generalized workflow of a Type I Polyketide Synthase (PKS).
Logical Workflow for this compound Extraction Optimization
This diagram outlines the logical steps to systematically optimize the extraction of this compound.
Caption: Logical workflow for optimizing this compound extraction.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 3. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing degradation of Altromycin G in solution
Welcome to the technical support center for Altromycin G. This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have changed color. What could be the cause?
A1: A color change in your this compound solution could indicate degradation. Altromycins are anthraquinone-derived compounds, and their UV-Vis absorption is sensitive to pH.[1] A shift in the pH of your solution could alter the electronic structure of the molecule, leading to a color change. Degradation due to other factors like oxidation or exposure to light can also result in colored degradation products. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures.
Q2: I am seeing a decrease in the antibacterial activity of my this compound solution over time. Why is this happening?
A2: A decrease in antibacterial activity is a strong indicator of this compound degradation. The stability of antibiotic solutions can be affected by several factors, including temperature, pH, light exposure, and the presence of enzymes or oxidizing agents.[2] For many antibiotics, storage at lower temperatures (e.g., -20°C or -80°C) is crucial for maintaining stability.[3] Repeated freeze-thaw cycles should also be avoided by preparing aliquots.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: While specific stability data for this compound is limited, general guidelines for similar antibiotics suggest that powdered forms should be stored in a dark, dry place. Stock solutions should typically be stored at -20°C, although for some antibiotics, -80°C is recommended for long-term stability to minimize degradation.[3] It is advisable to prepare small aliquots to prevent multiple freeze-thaw cycles.
Q4: Can the type of solvent used affect the stability of this compound?
A4: Yes, the solvent can significantly impact stability. For many antibiotics, the presence of water can contribute to degradation.[4] The pH of the solvent is also a critical factor.[2][4] It is recommended to use high-purity solvents and to consult any available literature for the most suitable solvent system for altromycins. For related compounds, organic solvents have been used for extraction, suggesting some stability in these conditions.[5]
Q5: Are there any substances I should avoid adding to my this compound solution?
A5: Avoid strong acids, bases, and oxidizing agents, as these can promote chemical degradation. The stability of related macrolide antibiotics is known to be compromised in acidic environments.[6][7] Additionally, be mindful of potential enzymatic degradation if working with crude biological samples.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound degradation.
Problem: Loss of Potency or Inconsistent Results
Possible Cause 1: Improper Storage
-
Solution: Review your storage protocol. For long-term storage, are you using a sufficiently low temperature (-20°C or -80°C)?[3] Are your solutions protected from light? Are you minimizing freeze-thaw cycles by using aliquots?
Possible Cause 2: pH of the Solution
-
Solution: Measure the pH of your solution. The stability of anthraquinone-derived compounds can be pH-dependent.[1] Consider buffering your solution to a pH range that is optimal for the stability of similar compounds, which is often neutral to slightly alkaline for many Streptomyces-produced antibiotics.[1]
Possible Cause 3: Contamination
-
Solution: Ensure that your solution has not been contaminated with microorganisms or enzymes that could degrade this compound. Use sterile techniques when preparing and handling solutions.
Problem: Visible Changes in the Solution (Color Change, Precipitation)
Possible Cause 1: Chemical Degradation
-
Solution: A color change may indicate degradation. Prepare a fresh solution and compare. If the problem persists, consider if any components of your solution could be reacting with this compound.
Possible Cause 2: pH Shift
-
Solution: As mentioned, altromycins can be sensitive to pH changes, which can affect their UV-Vis absorption and potentially their solubility.[1] Verify the pH of your solution and adjust if necessary.
Possible Cause 3: Supersaturation/Precipitation
-
Solution: If you observe precipitation, your solution may be supersaturated. Try gently warming the solution to redissolve the compound. If this fails, you may need to prepare a more dilute solution.
Data Summary
Due to the limited publicly available quantitative stability data specifically for this compound, the following table provides an illustrative summary of factors known to affect the stability of related antibiotics. Researchers should perform their own stability studies for their specific experimental conditions.
| Parameter | Condition | Expected Stability Outcome for Similar Antibiotics | Source |
| Temperature | 4°C | Short-term stability (days to weeks) | [8][9] |
| -20°C | Medium to long-term stability (weeks to months) | [3] | |
| -80°C | Enhanced long-term stability (months to a year) | [3] | |
| pH | Acidic (e.g., pH < 6) | Potential for rapid degradation | [6][7] |
| Neutral to slightly alkaline (e.g., pH 7-8) | Generally more stable for related compounds | [1] | |
| Light Exposure | Exposed to ambient light | Potential for photodegradation | [2] |
| Protected from light (e.g., amber vials) | Increased stability | [3] | |
| Freeze-Thaw Cycles | Multiple cycles | Increased degradation with each cycle | [3] |
| Single-use aliquots | Minimized degradation | [3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Specific Solution
This protocol provides a general framework for determining the stability of this compound under your experimental conditions.
Objective: To evaluate the stability of this compound in a chosen solvent system over time at different temperatures.
Materials:
-
This compound (powder)
-
High-purity solvent of choice (e.g., DMSO, ethanol, buffered aqueous solution)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Freezer (-20°C)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
pH meter
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the chosen solvent to a specific concentration (e.g., 10 mg/mL). Ensure complete dissolution. This is your Time 0 sample.
-
-
Aliquoting:
-
Dispense the stock solution into multiple sterile, amber-colored tubes. This will allow you to test different time points without thawing the main stock.
-
-
Storage Conditions:
-
Store aliquots at different temperatures to be tested (e.g., 4°C, 25°C, and -20°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each temperature condition.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution issues.
Caption: Factors influencing the degradation of this compound.
References
- 1. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 7. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Altromycin G Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Altromycin G in bacteria. The information is tailored for scientists and drug development professionals working on antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antibiotic belonging to the pluramycin family and is classified as an anthraquinone-derived compound.[1][2] Its primary mode of action is the inhibition of bacterial growth by targeting DNA. It is known to be a DNA minor groove binder and a DNA alkylating agent, which can be highly toxic to bacterial cells.[3][4] It is particularly effective against a wide range of Gram-positive bacteria.[5][6]
Q2: Our lab has observed a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential causes?
An increase in the MIC of this compound suggests the development of resistance. Several mechanisms could be responsible for this observation:
-
Increased Efflux Pump Activity: The bacteria may be actively pumping this compound out of the cell before it can reach its DNA target.[7]
-
Target Modification: Alterations in the bacterial DNA or associated proteins might prevent this compound from binding effectively.
-
Enzymatic Inactivation: The bacteria may have acquired the ability to produce enzymes that degrade or modify this compound, rendering it inactive.[7]
-
Reduced Cell Wall Permeability: Changes in the bacterial cell wall could limit the uptake of this compound.[7]
Q3: How can we determine if efflux pumps are responsible for the observed resistance to this compound?
You can investigate the role of efflux pumps by performing an MIC assay in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound when the EPI is present would indicate that efflux pumps are contributing to the resistance.
Q4: What experimental approaches can be used to identify specific genetic mutations conferring resistance to this compound?
Whole-genome sequencing (WGS) of the resistant bacterial strain is a comprehensive approach to identify potential resistance mutations. By comparing the genome of the resistant strain to that of a susceptible parent strain, you can pinpoint genetic changes that may be responsible for the resistance phenotype.
Troubleshooting Guides
Issue 1: Inconsistent MIC Assay Results for this compound
| Symptom | Possible Cause | Suggested Solution |
| High variability in MIC values across replicates. | Inconsistent bacterial inoculum density. | Ensure a standardized inoculum is prepared for each assay, typically to a 0.5 McFarland standard. |
| No bacterial growth in control wells. | Issues with the bacterial culture or growth medium.[8] | Verify the viability of your bacterial stock and the quality of your growth medium. |
| Unexpectedly low MIC values. | Degradation of this compound stock solution. | Prepare fresh this compound stock solutions and store them under the recommended conditions. |
Issue 2: Failure to Transform a Susceptible Strain with a Plasmid Conferring this compound Resistance
| Symptom | Possible Cause | Suggested Solution |
| No transformants obtained on selective plates. | Inefficient transformation protocol. | Optimize your transformation protocol (e.g., heat shock duration, electroporation settings). |
| Incorrect antibiotic concentration in selective plates. | Verify the concentration of this compound used for selection. | |
| Plasmid DNA integrity issues. | Check the quality and concentration of your plasmid DNA using gel electrophoresis and spectrophotometry. |
Quantitative Data Summary
Table 1: Example MIC Values of this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) | This compound + Efflux Pump Inhibitor MIC (µg/mL) |
| Susceptible Strain | 0.5 | 0.5 |
| Resistant Strain A | 32 | 4 |
| Resistant Strain B | 16 | 16 |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select a few colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of your this compound stock solution in CAMHB in a 96-well microplate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microplate containing the this compound dilutions.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Efflux Pump Inhibition Assay
-
Prepare Plates:
-
Prepare two sets of 96-well microplates with serial dilutions of this compound as described in the MIC protocol.
-
-
Add Efflux Pump Inhibitor (EPI):
-
To one set of plates, add a sub-inhibitory concentration of a broad-spectrum EPI to each well.
-
-
Inoculation and Incubation:
-
Inoculate both sets of plates with the bacterial suspension and incubate as described in the MIC protocol.
-
-
Analysis:
-
Compare the MIC values of this compound in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant.
-
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: this compound mechanism and efflux pump resistance.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 3. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]
- 6. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. southernbiological.com [southernbiological.com]
Technical Support Center: Minimizing Off-Target Effects of Altromycin G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Altromycin G. The focus is on identifying and minimizing off-target effects to ensure data integrity and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound belongs to the pluramycin-like, anthraquinone class of antibiotics.[1][2] Its primary mechanism of action is believed to be similar to other pluramycins, which involves binding to the minor groove of DNA and causing DNA alkylation, leading to cytotoxicity in rapidly dividing cells.[1]
Q2: What are the potential off-target effects of this compound?
As a DNA alkylating agent, this compound has the potential for off-target effects related to non-specific DNA damage in healthy cells, which can lead to general cytotoxicity. Additionally, like many small molecules, it may interact with other cellular proteins, such as kinases, leading to the modulation of unintended signaling pathways. While specific off-target interactions for this compound are not extensively documented, researchers should be aware of these possibilities.
Q3: How can I begin to assess the potential for off-target effects in my experimental system?
A good starting point is to perform a dose-response curve in your cell line of interest and a non-target control cell line. A narrow therapeutic window may suggest off-target toxicity. Additionally, computational tools can predict potential off-target interactions based on the structure of this compound, although this is a preliminary step.[3] For more definitive analysis, experimental approaches like kinase profiling and phenotypic screening are recommended.[4]
Q4: What is the importance of using cell-based assays in evaluating off-target effects?
Cell-based assays are crucial as they provide a more physiologically relevant system compared to biochemical assays.[5][6] They allow for the assessment of a compound's effects within the complex environment of a living cell, including membrane permeability, metabolism, and the engagement of cellular signaling pathways.[7][8] This can help in identifying phenotypic changes that are a result of off-target interactions.[5]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in multiple cell lines at low concentrations of this compound.
-
Question: My cell viability assays show significant cell death in both my target cancer cell line and a non-cancerous control cell line at similar concentrations. What could be the cause?
-
Answer: This could indicate a general cytotoxic off-target effect, possibly due to widespread DNA alkylation that is not specific to the cancer cell phenotype. It is also possible that this compound is hitting a common essential protein or pathway in both cell types.
-
Recommended Action:
-
Perform a cell cycle analysis: Determine if cells are arresting at a specific phase of the cell cycle, which is characteristic of DNA-damaging agents.
-
Conduct an apoptosis assay: Use techniques like Annexin V/PI staining to confirm if the observed cell death is programmed (apoptosis) or necrotic.
-
Broad-spectrum kinase profiling: Screen this compound against a panel of kinases to identify any potent off-target kinase inhibition that might contribute to cytotoxicity.[9][10]
-
-
Issue 2: Modulation of a signaling pathway unrelated to the primary DNA damage response.
-
Answer: This strongly suggests an off-target effect, likely the inhibition or activation of an upstream kinase or phosphatase.
-
Recommended Action:
-
In silico target prediction: Use computational tools to predict potential protein targets of this compound.[3]
-
Kinase activity assays: If a specific kinase is implicated, perform an in vitro kinase assay with recombinant protein to confirm direct inhibition by this compound.[11][12]
-
Use of selective inhibitors: Treat cells with a known selective inhibitor of the suspected off-target kinase to see if it phenocopies the effects of this compound on the signaling pathway.
-
-
Issue 3: Inconsistent experimental results with this compound across different lab environments or experimental setups.
-
Question: We are observing variability in the IC50 values and phenotypic effects of this compound between experiments. What could be the source of this inconsistency?
-
Answer: Inconsistent results can arise from several factors, including the stability of the compound, cell culture conditions, and the presence of off-target effects that are sensitive to minor experimental variations.
-
Recommended Action:
-
Confirm compound integrity: Ensure the stability and purity of your this compound stock.
-
Standardize cell culture conditions: Pay close attention to cell passage number, confluency, and media composition, as these can influence cellular responses.
-
Evaluate serum protein binding: High serum concentrations in culture media can sometimes sequester small molecules, reducing their effective concentration. Consider performing experiments in lower serum conditions if appropriate for your cell line.
-
-
Quantitative Data Summary
The following tables provide example data to illustrate how to summarize quantitative results when assessing the on-target and off-target effects of this compound.
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | Primary Target | IC50 (nM) |
| HCT116 | Human Colon Cancer | DNA Alkylation | 50 |
| A549 | Human Lung Cancer | DNA Alkylation | 75 |
| MCF7 | Human Breast Cancer | DNA Alkylation | 60 |
| HEK293 | Human Embryonic Kidney | N/A (Control) | 500 |
| MRC-5 | Human Fetal Lung Fibroblast | N/A (Control) | 800 |
Table 2: Example Kinase Profiling Results for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| DNA-PK | 95% | 20 |
| ATM | 85% | 150 |
| Off-Target Kinase X | 70% | 300 |
| Off-Target Kinase Y | 65% | 500 |
| PI3Kα | 10% | >10,000 |
| AKT1 | 5% | >10,000 |
Key Experimental Protocols
1. Protocol: Kinase Profiling using a Luminescence-Based Assay
This protocol is adapted from commercially available kinase assay platforms.[11]
-
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
-
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of each this compound dilution or vehicle control.
-
Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Protocol: Cell-Based Apoptosis Assay using Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: Hypothetical signaling pathway affected by an off-target kinase of this compound.
Caption: Logical process for minimizing off-target effects of a small molecule inhibitor.
References
- 1. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [dk.promega.com]
- 12. caymanchem.com [caymanchem.com]
Optimizing Altromycin G Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Altromycin G for in vitro experiments. This compound is a potent member of the pluramycin-like family of anthraquinone-derived antibiotics with significant antitumor activity.[1][2] Its primary mechanism of action involves DNA intercalation and alkylation, leading to the inhibition of nucleic acid synthesis and induction of apoptosis.[3]
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in in vitro experiments?
Based on the high potency of closely related compounds like Altromycin H, a starting concentration range in the low nanomolar (nM) to micromolar (µM) scale is recommended. For initial cytotoxicity screening, a broad range from 0.1 nM to 10 µM is advisable to determine the IC50 value for your specific cell line.
2. What is the mechanism of action of this compound?
This compound, like other pluramycins, acts as a DNA alkylating agent.[3] It intercalates into the minor groove of DNA and forms covalent adducts, primarily with guanine residues.[3][4] This disruption of DNA structure and function inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
3. How should I prepare a stock solution of this compound?
Altromycin C, a related compound, is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 1-10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions to the final working concentrations should be made in the appropriate cell culture medium immediately before use.
4. What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce dose-dependent cytotoxicity in cancer cell lines. Key cellular effects include:
-
Inhibition of cell proliferation.
-
Induction of apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[6]
-
Cell cycle arrest, often at the G2/M phase.
5. Are there any known off-target effects of this compound?
As a DNA alkylating agent, this compound has the potential for off-target effects. These can include alkylation of other cellular macromolecules. Furthermore, antibiotics can sometimes have secondary effects unrelated to their primary mechanism of action.[7] It is crucial to include appropriate controls in your experiments to distinguish between specific and non-specific effects. Some antibiotics have been shown to induce mitochondrial toxicity as an off-target effect.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cytotoxicity | Concentration too low: The IC50 for your cell line may be higher than the tested range. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Incorrect drug preparation: The compound may have degraded or precipitated. | Prepare a fresh stock solution from a new vial. Ensure complete dissolution in DMSO before diluting in media. Visually inspect for any precipitation. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Consider using a different, more sensitive cell line as a positive control. Investigate the expression of drug resistance markers in your cell line. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Incomplete drug mixing: Poor distribution of the compound in the well. | Gently mix the plate after adding the drug. | |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Sudden cell death at all concentrations | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a solvent-only control. |
| Incorrect drug concentration: Errors in dilution calculations. | Double-check all calculations for stock solution and working solution dilutions. | |
| Unexpected morphological changes | Off-target effects: The compound may be affecting other cellular pathways. | Perform additional assays to investigate the mechanism of action (e.g., cell cycle analysis, apoptosis assays). |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cultures for signs of contamination. Use aseptic techniques and consider using antibiotics in the culture medium if necessary. |
Data Presentation
Table 1: In Vitro Potency of Altromycin H (A Closely Related Compound)
| Cell Line | Cancer Type | IC50 Value |
| HL-60 | Leukemia | 0.08 nM |
| Colo. 205 | Colon Cancer | 0.35 nM |
Note: This data is for Altromycin H and should be used as a reference for designing initial dose-response experiments for this compound.
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range |
| Initial IC50 Determination | 0.1 nM - 10 µM |
| Mechanism of Action Studies | 1x, 5x, and 10x the determined IC50 |
| Apoptosis Assays | 1x and 5x the determined IC50 |
| Cell Cycle Analysis | 0.5x, 1x, and 2x the determined IC50 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[9][10][11][12]
Materials:
-
This compound
-
Sterile DMSO
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Intrinsic pathway of apoptosis induced by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Flowchart
Caption: Logical flow for troubleshooting in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics directly induce apoptosis in B cell lymphoma cells derived from BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Secondary Effects of Antibiotic Exposure [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scribd.com [scribd.com]
troubleshooting inconsistent results with Altromycin G
Welcome to the technical support center for Altromycin G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, leading to inconsistent results.
| Issue | Potential Cause | Recommended Solution |
| Low or no antibacterial activity | Improper Storage: this compound may have degraded due to incorrect storage conditions. | Store this compound as a powder in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[1] |
| Incorrect Solvent: The compound may not be fully dissolved, leading to a lower effective concentration. | This compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in DMSO before preparing further dilutions in aqueous media. | |
| Bacterial Resistance: The target bacteria may have inherent or acquired resistance to this compound. | Verify the susceptibility of your bacterial strain to this compound using a known sensitive control strain. The altromycin complex has shown activity against Streptococci and Staphylococci.[2] | |
| Suboptimal pH of Media: The activity of anthraquinone-derived antibiotics can be pH-dependent. | For optimal activity, maintain a neutral to slightly alkaline pH (7.0-8.0) in your experimental media.[3] | |
| High variability between replicates | Inconsistent Cell Density: Variations in the initial number of bacteria can lead to different rates of killing. | Ensure a standardized and consistent cell density is used for all experiments. |
| Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations of this compound across wells. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Edge Effects in Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect bacterial growth. | To minimize edge effects, avoid using the outermost wells of the microplate for critical experiments or fill them with sterile media. | |
| Unexpected cytotoxicity in mammalian cells | High Concentration: this compound is a potent DNA alkylating agent and is expected to be highly toxic at high concentrations.[4] | Perform a dose-response curve to determine the optimal concentration with the desired antibacterial effect and minimal host cell toxicity. |
| Off-target Effects: As a DNA alkylating agent, this compound can affect any cell with DNA.[5] | Consider the potential for off-target effects in your experimental design and data interpretation. | |
| Precipitation of the compound in media | Low Solubility in Aqueous Solutions: While soluble in DMSO, this compound may precipitate when diluted in aqueous media. | Prepare a high-concentration stock solution in DMSO and then dilute it in the final aqueous media, ensuring thorough mixing. Avoid preparing large volumes of diluted solutions that will be stored for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the pluramycin family of antibiotics.[2] Its mechanism of action is believed to be through DNA alkylation, where it binds to the minor groove of DNA and specifically alkylates the N7 position of guanine residues.[6] This action disrupts DNA replication and transcription, leading to bacterial cell death.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound powder should be stored in a dry, dark environment at -20°C. For short-term use, it can be stored at 0-4°C.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, it is recommended to prepare a stock solution in DMSO and then dilute it to the final working concentration in the appropriate culture medium.
Q4: What is the general antibacterial spectrum of this compound?
A4: Altromycins exhibit activity primarily against Gram-positive bacteria, including strains of Streptococcus and Staphylococcus.[2][7]
Q5: What are the expected Minimum Inhibitory Concentrations (MICs) for this compound?
A5: The altromycin complex has reported MICs ranging from 0.2 to 3.12 µg/mL against various strains of Streptococci and Staphylococci.[2] The specific MIC of this compound for a particular bacterial strain should be determined experimentally.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard methods for determining the MIC of antibacterial agents.[8][9]
Materials:
-
This compound
-
DMSO (sterile)
-
96-well microplates
-
Bacterial culture in logarithmic growth phase
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Dilute the logarithmic phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Inoculate the Plate: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. This will bring the final volume to 200 µL and the bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in growth medium (no this compound).
-
Negative Control: A well containing only growth medium (no bacteria or this compound).
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 4. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 6. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]
- 8. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 9. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Altromycin G Purification
Welcome to the technical support center for the purification of Altromycin G. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of their this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it derived?
This compound is a member of the altromycin complex, a group of novel pluramycin-like antibiotics.[1][2] These compounds are classified as anthraquinone-derived antibiotics and are produced through the fermentation of an actinomycete culture, strain AB 1246E-26.[1][2]
Q2: What are the potential sources of impurities in my this compound sample?
Impurities in a sample of this compound can originate from several sources, including:
-
Fermentation-related impurities: Residual media components, metabolites from the actinomycete culture, and other members of the altromycin complex (e.g., altromycins A, B, C, D).[1]
-
Extraction-related impurities: Solvents, reagents, and byproducts from the initial extraction process.
-
Degradation products: this compound may degrade due to factors like pH instability, exposure to light, or elevated temperatures.
-
Process-related impurities: Impurities introduced during various purification steps, such as leachables from chromatography columns or residual solvents.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
To accurately determine the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and identification of impurities.[1][3]
| Analytical Technique | Purpose |
| HPLC | Quantify the purity of this compound and detect related impurities. |
| LC-MS | Identify impurities by their mass-to-charge ratio. |
| NMR | Elucidate the structure of this compound and its impurities. |
| UV-Vis Spectroscopy | Preliminary characterization based on the chromophore. |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient Extraction: The solvent system used for the initial extraction from the fermentation broth is not optimal. | - Experiment with different organic solvents or solvent mixtures to improve extraction efficiency.- Adjust the pH of the fermentation broth prior to extraction to ensure this compound is in a favorable state for partitioning into the organic phase. |
| Degradation of this compound: The compound may be sensitive to pH, light, or temperature during purification. | - Perform all purification steps at a controlled, cool temperature.- Protect the sample from light by using amber vials or covering glassware with foil.- Use buffered mobile phases during chromatography to maintain a stable pH. | |
| Poor Recovery from Chromatography Column: this compound may be irreversibly binding to the stationary phase or co-eluting with other compounds. | - Optimize the mobile phase composition (e.g., solvent ratios, pH, additives).- Screen different stationary phases with varying polarities.- Employ gradient elution to improve separation and recovery. | |
| Presence of Persistent Impurities | Co-elution with Related Altromycins: Other altromycins with similar physicochemical properties are difficult to separate. | - Utilize high-resolution chromatography columns.- Optimize the elution gradient to enhance the separation of closely related compounds.- Consider employing a different chromatography technique, such as counter-current chromatography.[1] |
| Contamination from Labware or Solvents: Impurities may be introduced from glassware, solvents, or other equipment. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware before use.- Run solvent blanks to identify any background contamination. | |
| Inconsistent Purity Results | Variability in Fermentation: The production of this compound and related impurities can vary between fermentation batches. | - Standardize the fermentation protocol, including media composition, temperature, and aeration.- Implement in-process controls to monitor the fermentation process. |
| Inconsistent Analytical Method: The analytical method used for purity assessment may not be robust. | - Validate the analytical method for linearity, accuracy, and precision.- Use an internal standard for more accurate quantification. |
Experimental Protocols
General Extraction of Altromycin Complex from Fermentation Broth
This protocol describes a general method for extracting the altromycin complex from the fermentation broth.
-
Adjust the pH of the whole fermentation broth to a neutral or slightly basic pH using a suitable buffer.
-
Extract the broth with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, chloroform).
-
Repeat the extraction process two to three times to maximize the recovery of the altromycins.
-
Combine the organic extracts and concentrate them under reduced pressure to yield the crude extract.
Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the crude extract using column chromatography.
-
Column Preparation:
-
Select a suitable stationary phase (e.g., silica gel, reversed-phase C18).
-
Pack the column with the chosen stationary phase, ensuring a well-packed and uniform bed.
-
Equilibrate the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (for normal phase) or decrease it (for reversed-phase) to elute the bound compounds.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions using an appropriate analytical technique (e.g., TLC, HPLC) to identify the fractions containing pure this compound.
-
-
Pooling and Concentration:
-
Pool the pure fractions and concentrate them under reduced pressure to obtain purified this compound.
-
| Chromatography Parameter | Example Values (Normal Phase) | Example Values (Reversed-Phase) |
| Stationary Phase | Silica Gel 60 (70-230 mesh) | C18-functionalized silica |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate | Gradient of Water:Acetonitrile |
| Gradient | Start with 90:10 (Hexane:EtOAc), gradually increase to 50:50 | Start with 80:20 (Water:Acetonitrile), gradually increase to 20:80 |
| Detection | UV at a characteristic wavelength for this compound | UV at a characteristic wavelength for this compound |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Altromycin G precipitation in assays
Welcome to the technical support center for Altromycin G. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays involving this compound, with a specific focus on preventing and managing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is an antibiotic belonging to the pluramycin family, known for its potent antitumor and antibacterial activity, primarily against Gram-positive bacteria.[1][2] It is a lipophilic molecule and is most effectively dissolved in 100% Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous assay buffer. Why does this happen?
This is a common phenomenon for hydrophobic compounds like this compound.[3] When a DMSO stock solution is diluted into an aqueous buffer, the solvent environment changes from organic to predominantly aqueous. This abrupt change in polarity can significantly decrease the solubility of the compound, leading to its precipitation out of the solution. This can result in inaccurate and unreliable assay data.[4][5]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
To avoid solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally not exceeding 1%.[6] It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q4: Can I use sonication or heating to redissolve precipitated this compound?
Mild heating and vortexing or sonication can sometimes help to redissolve precipitated compounds.[6][7] However, the stability of this compound under these conditions should be considered. Prolonged exposure to heat may degrade the compound. If you choose to use these methods, it is advisable to do so cautiously and for a short duration.
Troubleshooting Guide
Issue: this compound precipitates upon addition to aqueous assay buffer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| High Supersaturation | Decrease the final concentration of this compound in the assay. Prepare a more dilute working stock solution in DMSO before the final dilution into the aqueous buffer.[6] | Protocol for Serial Dilution in DMSO: 1. Prepare a 10 mM stock solution of this compound in 100% DMSO. 2. Perform serial dilutions of this stock solution in 100% DMSO to create a range of working stocks (e.g., 1 mM, 100 µM, 10 µM). 3. Add a small, consistent volume of each DMSO working stock directly to the assay buffer to achieve the desired final concentrations. This minimizes the time the compound spends in a high concentration in an aqueous environment.[4] |
| Solvent Shock | Modify the dilution method to create a more gradual change in solvent polarity. This can be achieved by using an intermediate solvent or by optimizing the mixing procedure. | Protocol for Intermediate Dilution: 1. Prepare a high-concentration stock of this compound in 100% DMSO. 2. Create an intermediate dilution in a mixture of DMSO and your assay buffer (e.g., 50:50). 3. Use this intermediate solution for the final dilution into the assay buffer. Protocol for Direct Addition and Rapid Mixing: 1. Add the small volume of this compound DMSO stock directly to the final assay volume. 2. Immediately and vigorously mix the solution by vortexing or repeated pipetting to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.[7] |
| Buffer Composition | The pH, ionic strength, and presence of certain salts in the assay buffer can influence the solubility of this compound.[8] The presence of proteins in the assay medium, such as serum, can sometimes help to solubilize hydrophobic compounds.[4] | Protocol for Buffer Optimization: 1. Test the solubility of this compound in a range of buffer systems with varying pH and ionic strengths. 2. If compatible with your assay, consider the inclusion of a low percentage of serum or a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer to potentially enhance solubility. |
| Low Kinetic Solubility | This compound may have inherently low kinetic solubility in aqueous solutions, meaning it precipitates over time even if initially dissolved. | Protocol for Assessing Kinetic Solubility: 1. Prepare your final working solution of this compound in the assay buffer. 2. At various time points (e.g., 0, 15, 30, 60 minutes), visually inspect for precipitation or use light scattering techniques to detect the formation of particulates. 3. If precipitation is time-dependent, try to minimize the incubation time of the compound in the assay buffer before measurement.[9] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a final assay concentration of 10 µM in a 100 µL final volume):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO.
-
Add 1 µL of the 1 mM intermediate stock to 99 µL of the final assay buffer.
-
Mix immediately and thoroughly. This results in a final DMSO concentration of 1%.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing this compound precipitation in your assays.
Caption: A decision tree for troubleshooting this compound precipitation.
References
- 1. This compound | Antibiotic | MedChemExpress [medchemexpress.eu]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Altromycin G Specificity Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Altromycin G, focusing on strategies to enhance its target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound, and why is specificity a primary concern?
A: this compound is a pluramycin-like, anthraquinone-derived antibiotic.[1][2][3] Its primary mechanism involves binding to the minor groove of DNA and alkylating it, a process known as intercalation.[1][4] This action disrupts the DNA double helix structure, leading to the inhibition of critical cellular processes like RNA synthesis, which ultimately triggers apoptosis in target cancer cells.[5][6]
Specificity is a major concern because many DNA intercalating agents can bind to DNA with limited sequence selectivity.[7][8] This lack of specificity can lead to binding in healthy, non-target cells, causing significant off-target cytotoxicity and undesirable side effects.[9] The clinical use of related compounds has often been hampered by such toxicity.[10] Therefore, enhancing the specificity of this compound is crucial for its development as a viable therapeutic agent.
Q2: I am observing high cytotoxicity in my non-target (e.g., normal fibroblast) cell lines. How can I troubleshoot this?
A: High off-target cytotoxicity is a common challenge with potent DNA-binding agents. Here are several steps to troubleshoot this issue:
-
Confirm Dose-Response Relationship: Ensure you have performed a comprehensive dose-response curve for both your target and non-target cell lines. It's possible the concentration used is simply too high, falling into a range where specificity is lost.
-
Evaluate Compound Stability: this compound, like many natural products, may be sensitive to storage conditions, light, or pH.[11] Degradation could lead to altered activity or increased non-specific toxicity. Verify the integrity of your compound stock using methods like HPLC.
-
Consider Advanced Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to a tumor-targeting antibody (Antibody-Drug Conjugate) can dramatically improve its therapeutic index by limiting its exposure to healthy tissues.
-
Investigate More Specific Analogs: The development of analogs with modified chemical structures is a proven strategy for improving the specificity and reducing the toxicity of this class of compounds.[8][10] If available, testing a panel of Altromycin analogs may reveal a candidate with a better specificity profile.
Q3: How can I experimentally distinguish between on-target DNA binding and potential off-target effects?
A: Differentiating on- and off-target effects is critical. Recent studies show that many cancer drugs exert their effects through off-target interactions, even when a primary target is known.[9] Two robust methods can be employed:
-
Genetic Validation (CRISPR/Cas9): If this compound is hypothesized to inhibit transcription by binding to promoters regulated by a specific transcription factor (e.g., Sp1, which is common for this class of drugs[8]), you can use CRISPR/Cas9 to knock out that factor. If this compound is still effective in the knockout cells, it strongly suggests its cytotoxic activity is mediated by an off-target mechanism.[9]
-
Mixed Co-Culture Specificity Assay: An in vitro assay using a mix of tumor cells and non-tumor cells (e.g., fibroblasts) can provide a direct measure of specificity.[12] By using a tumor-specific genetic marker, you can quantify the proportion of tumor cells remaining after treatment across a range of concentrations. A truly specific compound will eliminate tumor cells while leaving the non-tumor cells largely unharmed.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 in Target Cells | 1. Compound degradation.2. Cell line resistance (e.g., drug efflux pumps).3. Incorrect assay conditions (e.g., high serum protein binding). | 1. Verify compound purity and stability (See Protocol 2).2. Use cell lines with known sensitivity or test for expression of resistance proteins.3. Optimize assay conditions, potentially reducing serum concentration during treatment. |
| Poor Reproducibility | 1. Inconsistent compound concentration in stock solutions.2. Variability in cell passage number or health.3. Instability of the compound in media over the experiment's duration. | 1. Prepare fresh dilutions for each experiment from a validated master stock.2. Standardize cell culture procedures; use cells within a consistent, low passage number range.3. Perform a time-course experiment to assess compound stability and activity over time. |
| High Off-Target Cytotoxicity | 1. Drug concentration is too high.2. The compound has inherently low specificity.3. Off-target mechanism of action is dominant. | 1. Perform a detailed dose-response analysis to identify the therapeutic window.2. Test more specific analogs of this compound if available.[8]3. Use genetic validation or mixed culture assays to confirm on-target activity (See Protocol 1). |
Quantitative Data Summary
The table below presents hypothetical data for this compound compared to a more specific, next-generation analog ("Altromycin-X"), illustrating how enhanced specificity is reflected in IC50 values.
| Compound | Cell Line | Cell Type | IC50 (nM) | Specificity Index (Non-Target IC50 / Target IC50) |
| This compound | HCT-116 | Target (Colon Cancer) | 70 | 4.3 |
| Normal Fibroblasts | Non-Target (Healthy) | 300 | ||
| Altromycin-X (Analog) | HCT-116 | Target (Colon Cancer) | 65 | 38.5 |
| Normal Fibroblasts | Non-Target (Healthy) | 2500 |
A higher Specificity Index indicates greater selectivity for cancer cells over healthy cells.
Experimental Protocols
Protocol 1: In Vitro Specificity Assessment using Mixed Tumor-Fibroblast Cultures
This protocol allows for the direct assessment of a drug's specificity by measuring its effect on tumor cells in the presence of non-tumor cells.[12][13]
Methodology:
-
Cell Culture: Independently culture the tumor cell line (e.g., a line with a known heterozygous deletion) and non-tumor fibroblasts to sub-confluence.
-
Prepare Mixed Culture: Harvest and count the cells. In each well of a 96-well plate, mix 400 tumor cells with 1,600 non-tumor cells in 200 µL of medium. The initial 20% tumor cell ratio accounts for faster tumor cell growth over the incubation period. Prepare 4 replicates for each planned drug concentration.[12]
-
Drug Treatment: After overnight incubation to allow cell attachment, treat the wells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5 days).
-
DNA Extraction: Harvest all cells from each well and extract total genomic DNA using a standard kit.
-
Digital PCR Analysis: Prepare a dual-probe digital PCR (dPCR) assay. One probe detects the tumor-specific genetic alteration (e.g., a deletion), and the other detects a universal reference sequence present in both cell types.[12]
-
Data Analysis: Calculate the ratio of the tumor-specific marker to the reference marker for each sample. This ratio is directly proportional to the percentage of tumor cells remaining in the culture. Plot the percentage of tumor cells against the drug concentration to visualize the specific anti-tumor effect.
Protocol 2: General Guidelines for Validating Compound Stability
This protocol provides a framework for assessing the stability of this compound in experimental conditions.[11]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the complete cell culture medium that will be used for your experiments at a relevant final concentration.
-
Time Points: Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 4, 8, 24, 48 hours). The T=0 sample serves as the 100% control.
-
Incubation: Place the tubes in the same incubator used for your cell-based assays (37°C, 5% CO₂), ensuring they are protected from light, as anthraquinones can be light-sensitive.
-
Analysis: At each designated time point, remove an aliquot and immediately analyze it using a validated High-Performance Liquid Chromatography (HPLC) method. If HPLC is unavailable, a cell-free DNA binding assay could be used as a proxy for activity.
-
Interpretation: Quantify the amount of intact this compound remaining at each time point relative to the T=0 sample. A significant decrease (>10-15%) over the course of your experiment indicates instability, which could be a source of poor reproducibility or misleading results.
References
- 1. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Plicamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Altromycin G Production
Disclaimer: Information regarding the specific challenges in the large-scale production of Altromycin G is not extensively available in the public domain. The following troubleshooting guide and FAQs have been compiled based on common challenges encountered in the production of similar polyketide antibiotics derived from actinomycetes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a member of the altromycin family of antibiotics, which are novel pluramycin-like compounds.[1] These antibiotics exhibit activity against Gram-positive bacteria, including Staphylococci and Streptococci.[1][2] The proposed mechanism of action for some altromycins involves the inhibition of RNA and DNA synthesis through the alkylation of guanine.[2]
Q2: What organism produces this compound?
Altromycins are produced by the actinomycete strain AB 1246E-26, which was originally isolated from a soil sample in South Africa.[1]
Q3: What are the major challenges in scaling up the production of polyketide antibiotics like this compound?
Scaling up the production of polyketide antibiotics presents several challenges, including:
-
Process Optimization and Reproducibility: Ensuring consistent product yield and quality when moving from laboratory to industrial-scale bioreactors can be difficult due to variations in mixing, heat transfer, and mass transfer.[3]
-
Low Yields: The native producers of many antibiotics are not naturally high-yield, and optimizing production through media composition and genetic engineering is often necessary.[4][5]
-
Regulatory Compliance: Meeting the stringent Good Manufacturing Practices (GMP) required by regulatory agencies like the FDA and EMA for large-scale production is a significant hurdle.[3]
-
Supply Chain Management: Sourcing consistent, high-quality raw materials for large-scale fermentation can be a logistical challenge.[3]
-
Cost Control: The high capital and operational costs associated with large-scale fermentation require efficient and optimized processes to be economically viable.[3]
Troubleshooting Guide
Issue 1: Low this compound Titer in Shake Flask Cultures
-
Question: We are observing significantly lower than expected yields of this compound in our initial shake flask experiments. What are the potential causes and how can we troubleshoot this?
-
Answer: Low titers in initial cultures can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Media Composition: The composition of the fermentation medium is critical. Ensure that the carbon and nitrogen sources are optimal for Streptomyces growth and secondary metabolite production. Consider screening different media components. For example, studies on other polyketides have shown that optimizing media can increase titers by an order of magnitude.[5]
-
Inoculum Quality: The age and quality of the seed culture can significantly impact production. Ensure a consistent and healthy inoculum by standardizing the age and cell density of the seed culture.
-
Fermentation Parameters: Suboptimal pH, temperature, or aeration can inhibit antibiotic production. Systematically vary these parameters to identify the optimal conditions for this compound synthesis.
-
Genetic Instability: The producing strain may exhibit instability, leading to a decrease in antibiotic production over successive generations. It is advisable to use fresh cultures from a validated stock for each fermentation run.
-
Issue 2: Inconsistent this compound Yields Between Batches
-
Question: Our this compound yields are highly variable from one fermentation batch to another, even under seemingly identical conditions. How can we improve batch-to-batch consistency?
-
Answer: Inconsistent yields are a common problem in fermentation processes. To address this:
-
Standardize Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all aspects of the fermentation process, from media preparation and sterilization to inoculum development and harvesting.
-
Raw Material Quality Control: Variations in the quality of raw materials, such as yeast extract or peptone, can lead to inconsistent results. Implement quality control checks for all incoming raw materials.
-
Monitor Critical Process Parameters: Continuously monitor and control critical parameters like pH, dissolved oxygen, and temperature throughout the fermentation. The use of Process Analytical Technology (PAT) can help in real-time monitoring and control.[3]
-
Bioreactor Calibration: Ensure that all sensors and probes in your bioreactors are properly calibrated before each run.
-
Issue 3: Difficulty in Scaling Up from Shake Flasks to Bioreactors
-
Question: We have optimized this compound production at the shake flask level, but the yield drops significantly when we move to a 10L bioreactor. What could be the reason for this scale-up failure?
-
Answer: The transition from shake flasks to bioreactors often presents challenges due to differences in the physical and chemical environments.
-
Oxygen Transfer: Shake flasks generally have a high surface area to volume ratio, leading to good oxygen transfer. In a bioreactor, maintaining an adequate dissolved oxygen level is more challenging. Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply for the culture.
-
Shear Stress: The high agitation rates required for mixing and oxygenation in a bioreactor can cause shear stress on the mycelia of Streptomyces, potentially affecting their morphology and productivity.
-
Mixing and Homogeneity: In large bioreactors, gradients of nutrients, pH, and dissolved oxygen can form, leading to a heterogeneous environment for the cells. Ensure efficient mixing to maintain a homogenous culture. Two-compartment reactor models can be used at a smaller scale to simulate the conditions of a larger bioreactor.[4]
-
Quantitative Data Summary
The following tables present hypothetical data from a series of experiments aimed at optimizing this compound production.
Table 1: Effect of Carbon Source on this compound Titer
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.2 | 15.3 |
| Fructose | 7.5 | 12.8 |
| Maltose | 9.1 | 25.6 |
| Soluble Starch | 10.5 | 42.1 |
Table 2: Optimization of Fermentation Parameters
| Temperature (°C) | pH | Agitation (rpm) | This compound Titer (mg/L) |
| 28 | 6.5 | 200 | 35.4 |
| 28 | 7.0 | 250 | 48.2 |
| 30 | 7.0 | 250 | 55.7 |
| 32 | 7.5 | 300 | 41.9 |
Experimental Protocols
Protocol 1: Seed Culture Preparation for this compound Production
-
Aseptically transfer a cryopreserved vial of Streptomyces sp. AB 1246E-26 to 50 mL of seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 220 rpm for 48-72 hours, or until the culture reaches the late exponential growth phase.
-
Use this seed culture to inoculate the production medium at a 5% (v/v) ratio.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium (e.g., containing soluble starch, yeast extract, and mineral salts) and dispense 100 mL into 500 mL baffled flasks.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate each flask with 5 mL of the seed culture.
-
Incubate the flasks at 30°C with shaking at 250 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals to monitor biomass and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
-
Harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant.
-
Extract the this compound from both the mycelia and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Scale-up bioprocess development for production of the antibiotic valinomycin in Escherichia coli based on consistent fed-batch cultivations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Validation & Comparative
Altromycin G vs doxorubicin mechanism of action
A Comparative Guide to the Mechanisms of Action: Altromycin G vs. Dxorubicin
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of anticancer agents is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of this compound and doxorubicin, two potent cytotoxic compounds, focusing on their distinct and overlapping molecular interactions that lead to cell death. While information specifically on this compound is limited, its classification as a pluramycin-like, anthraquinone antibiotic allows for a well-grounded comparison based on the established mechanisms of this class of molecules.
Primary Mechanisms of Action
This compound , as a member of the pluramycin family of antibiotics, is understood to exert its cytotoxic effects primarily through covalent DNA alkylation . This process involves the formation of a stable, covalent bond between the drug and a DNA base, most commonly the N7 position of guanine.[1][2] This alkylation leads to significant distortion of the DNA double helix, which obstructs the processes of DNA replication and transcription, ultimately triggering DNA damage response pathways and leading to cell death.[3][4] The sequence selectivity of pluramycins, including altromycins, is influenced by their sugar moieties, which play a role in recognizing specific DNA sequences, often targeting guanine residues within 5'-CGT and 5'-TGT sequences.[5][6]
Doxorubicin , an anthracycline antibiotic, employs a multi-pronged attack on cancer cells. Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, causing a local unwinding of the DNA helix.[7][8] This distortion interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils.[7][9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolically reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals and other ROS.[10][11][12][13] This surge in ROS induces oxidative stress, leading to damage of cellular components, including DNA, proteins, and lipids.[14]
Comparative Data
The following table summarizes key quantitative data related to the cytotoxic and mechanistic activities of this compound (represented by pluramycins) and doxorubicin. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Parameter | This compound (Pluramycins) | Doxorubicin |
| Primary Mechanism | DNA Alkylation | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation |
| DNA Binding Site | Covalent alkylation at N7 of Guanine[1] | Intercalation between base pairs |
| Topoisomerase II Inhibition (IC50) | Not the primary mechanism | 0.68 - 2.67 µM[15] |
| Cytotoxicity (IC50) | Subnanomolar concentrations for hedamycin (a pluramycin)[16] | 2.50 - 24.30 µg/ml in various cancer cell lines[17][18] |
| ROS Generation | Not a primary reported mechanism | Significant increase in mitochondrial ROS[10][12] |
Experimental Protocols
DNA Alkylation Assay (for this compound/Pluramycins)
This protocol is based on methods used to determine the sequence selectivity of DNA alkylating agents.
Objective: To identify the specific DNA sequences alkylated by this compound.
Methodology:
-
DNA Substrate Preparation: A 32P-end-labeled DNA fragment with a known sequence is prepared.
-
Drug Incubation: The labeled DNA is incubated with varying concentrations of this compound in a suitable buffer at 37°C for a specified time to allow for alkylation.
-
Piperidine Cleavage: The alkylated DNA is then treated with piperidine, which induces strand cleavage at the site of alkylation.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The positions of the cleaved bands reveal the specific guanine residues that were alkylated.[5]
Topoisomerase II Inhibition Assay (for Doxorubicin)
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Objective: To quantify the inhibitory effect of doxorubicin on topoisomerase II.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA, a network of interlocked DNA circles), purified human topoisomerase IIα, and ATP in an appropriate assay buffer.
-
Drug Addition: Doxorubicin is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow for the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA dye.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Quantification: The intensity of the bands corresponding to the decatenated DNA is quantified to determine the extent of topoisomerase II inhibition. The IC50 value is calculated as the concentration of doxorubicin that causes 50% inhibition of the enzyme's activity.[19]
Reactive Oxygen Species (ROS) Assay (for Doxorubicin)
This cell-based assay measures the intracellular generation of ROS.
Objective: To quantify the production of ROS in cells treated with doxorubicin.
Methodology:
-
Cell Culture: Adherent cells (e.g., H9c2 cardiomyocytes) are seeded in a 96-well plate and allowed to attach overnight.
-
Probe Loading: The cells are washed and then incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Drug Treatment: The cells are then treated with various concentrations of doxorubicin for a specified time.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence microplate reader at an excitation/emission wavelength of approximately 485/535 nm.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of ROS generated.[11][12]
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Objective: To determine the concentration of this compound or doxorubicin that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.[17][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing these two compounds.
Caption: this compound Mechanism of Action.
Caption: Doxorubicin's Multi-modal Mechanism.
Caption: Comparative Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. tis.wu.ac.th [tis.wu.ac.th]
- 19. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity [mdpi.com]
- 20. advetresearch.com [advetresearch.com]
Comparative Analysis of Pluramycin Antibiotics: A Guide for Researchers
The pluramycin family of antibiotics, complex C-aryl glycosides, represents a significant area of interest in oncology and microbiology due to their potent antitumor and antimicrobial properties.[1][2] These natural products, characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, exert their biological activity primarily through DNA intercalation and alkylation.[1][2] This guide provides a comparative analysis of various pluramycin antibiotics, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in this field.
Performance Comparison of Pluramycin Antibiotics
The cytotoxic and antimicrobial activities of pluramycin antibiotics are influenced by their structural variations, particularly in the appended deoxyaminosugar moieties and the side chains of the aglycone core.[1][2][3] The following table summarizes the available quantitative data on the performance of several pluramycin family members against various cancer cell lines.
| Antibiotic | Cell Line | Assay Type | IC50 Value | Reference |
| Hedamycin | HeLa | Cytotoxicity | Subnanomolar (72h exposure) | [4] |
| Photohedamycin A | HeLa | Cytotoxicity | 15-fold less active than hedamycin | [1] |
| Kidamycin | - | Cytotoxicity | More active than Isokidamycin | [1] |
| Photokidamycin | MCF7 | Cytotoxicity | 3.51 µM | [5] |
| MDA-MB-231 | Cytotoxicity | 0.66 µM | [5] | |
| Isokidamycin | - | Cytotoxicity | Less active than Kidamycin | [1] |
| Saptomycin D | Murine & Human Tumor Cell Lines | Antitumor Activity | Most effective in vivo of saptomycins | [6] |
| Altromycins | Streptococci & Staphylococci | Antibacterial | MICs of 0.2 to 3.12 µg/ml | |
| Rausuquinone | Gram-positive bacteria | Antimicrobial | Active | |
| Hydramycin | P388 leukemia | In vivo antitumor | Increased survival time | [2] |
Note: IC50 values and other performance metrics can vary depending on the specific experimental conditions, including cell line, exposure time, and assay methodology.
Mechanism of Action and Signaling Pathways
Pluramycin antibiotics primarily function as DNA alkylating agents, with a preference for guanine residues.[4] This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis, making them potent anticancer agents.[7]
DNA Damage Response Pathway
Upon DNA alkylation by pluramycins such as hedamycin, cells activate a complex signaling cascade to address the genetic damage. This response involves the activation of checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and activate the tumor suppressor protein p53.[7][8][9] Activated p53 can then induce the expression of proteins that lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, initiate apoptosis.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments used in the comparative analysis of pluramycin antibiotics.
Piperidine Cleavage Assay for DNA Alkylation Site Determination
This assay is used to identify the specific nucleotide bases that are alkylated by pluramycin antibiotics.
a. DNA Labeling and Drug Treatment:
-
A specific DNA fragment is 5'-end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
The labeled DNA is then incubated with the pluramycin antibiotic at a desired concentration in a suitable buffer (e.g., Tris-EDTA buffer) for a specific time and temperature to allow for DNA alkylation.
b. Piperidine Cleavage:
-
Following incubation, the DNA is precipitated with ethanol to remove the unbound drug.
-
The mixture is heated at 90°C for 30 minutes to induce chemical cleavage at the alkylated sites.[4][12]
c. Gel Electrophoresis and Autoradiography:
-
The cleaved DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is then exposed to an X-ray film or a phosphorimager screen to visualize the radioactive bands, which correspond to the sites of DNA cleavage and, therefore, alkylation.
Taq Polymerase Stop Assay
This assay assesses the ability of a compound to create lesions on a DNA template that block the progression of DNA polymerase.
a. Primer Labeling and Annealing:
-
A primer is 5'-end-labeled with 32P.
-
The labeled primer is annealed to a single-stranded DNA template that will be treated with the pluramycin antibiotic.
b. DNA Alkylation and Polymerase Extension:
-
The primer-template duplex is incubated with the pluramycin antibiotic.
-
A polymerase extension reaction is then initiated by adding Taq DNA polymerase, dNTPs, and the appropriate reaction buffer.[13][14]
c. Analysis of Extension Products:
-
The reaction products are separated on a denaturing polyacrylamide gel.
-
The gel is visualized by autoradiography. The appearance of truncated DNA fragments indicates that the polymerase has been blocked by a DNA adduct, thus revealing the sites of alkylation.
Conclusion
The pluramycin family of antibiotics continues to be a promising source of potent anticancer and antimicrobial agents. Their mechanism of action, centered on DNA alkylation and the subsequent induction of the DNA damage response and apoptosis, provides a clear rationale for their biological activity. Further comparative studies, particularly those providing quantitative cytotoxicity data across a broader range of pluramycins and cell lines, will be crucial for advancing the development of these compounds into clinically useful therapeutics. The experimental protocols detailed herein provide a foundation for researchers to conduct such comparative analyses in a standardized manner.
References
- 1. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Mutations in DNA by Solid-Phase Chemical Cleavage Method | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel antitumor antibiotics, saptomycins. I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Pluramycin A | 11016-27-6 [smolecule.com]
- 8. The relative contribution of CHK1 and CHK2 to Adriamycin-induced checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying the pro-survival pathway of p53 in suppressing mitotic death induced by adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. neb.com [neb.com]
Validating the DNA Binding Site of Altromycin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the DNA binding site of Altromycin G and its alternatives. This compound belongs to the pluramycin family of antibiotics, which are known to exert their cytotoxic effects by binding to and alkylating DNA. Understanding the specifics of this interaction is crucial for the development of more effective and targeted anticancer agents.
While specific quantitative binding data for this compound is limited in publicly available literature, its close structural analog, Altromycin B, has been extensively studied. Given the high degree of structural similarity, the DNA binding characteristics of Altromycin B are considered a reliable proxy for those of this compound. This guide therefore presents data for Altromycin B alongside other well-characterized DNA-binding agents, hedamycin and nogalamycin, to provide a robust comparative framework.
Comparative Analysis of DNA Binding Properties
The following table summarizes the key DNA binding parameters for Altromycin B (as a proxy for this compound), Hedamycin, and Nogalamycin. These compounds represent different modes of DNA interaction, including minor groove binding, alkylation, and intercalation.
| Parameter | Altromycin B (Proxy for this compound) | Hedamycin | Nogalamycin |
| Binding Mode | Minor groove binding and covalent alkylation of guanine (N7)[1][2] | Intercalation followed by covalent alkylation of guanine (N7)[3][4][5] | Intercalation[6][7] |
| Sequence Selectivity | Preferentially alkylates 5'-AG sequences[1] | Prefers 5'-CGT and 5'-TGT sequences[8][9] | Prefers alternating purine-pyrimidine sequences, particularly TpG/CpA and GpT/ApC steps.[10][11] |
| Binding Affinity (Kd) | Data not readily available | Data not readily available for Kd; binding stoichiometry (drug molecule per nucleotide) is approximately 0.1.[3] | Data not readily available |
| Thermodynamic Parameters | Interaction with DNA stabilizes the double helix, indicated by an increase in the melting temperature (Tm).[1] | Forms a stable complex with DNA.[5] | The kinetics of association with DNA are complex and suggest multiple binding sites.[10] |
Experimental Protocols for DNA Binding Site Validation
Accurate validation of a drug's DNA binding site requires a combination of techniques that probe different aspects of the interaction, from sequence specificity to binding thermodynamics. Below are detailed protocols for three key experimental approaches.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequence where a small molecule binds, by protecting it from enzymatic cleavage by DNase I.
Protocol:
-
Probe Preparation: A DNA fragment of interest (100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound (or the compound of interest) to allow for binding equilibrium to be reached. A control reaction without the drug is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to the binding reactions and the control. The enzyme will randomly cut the DNA backbone, except in the region where the drug is bound.
-
Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint" appears as a gap in the ladder of DNA fragments in the lanes containing the drug, corresponding to the protected binding site.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the formation of a DNA-drug complex based on the change in the electrophoretic mobility of the DNA.[12]
Protocol:
-
Probe Preparation: A short, labeled DNA oligonucleotide containing the putative binding sequence is prepared.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of this compound.
-
Native Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide or agarose gel. The gel matrix allows for the separation of the free DNA from the larger, slower-migrating DNA-drug complex.
-
Detection: The positions of the labeled DNA are detected. A "shifted" band indicates the formation of a DNA-drug complex. Competition assays with unlabeled specific and non-specific DNA can be used to confirm the binding specificity.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13][14][15]
Protocol:
-
Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: Small, precise amounts of the this compound solution are injected into the DNA solution at a constant temperature.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the drug to DNA. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Visualizing the Validation Workflow and Molecular Interactions
To aid in the conceptual understanding of the experimental processes and the molecular interactions involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the DNA binding site.
Caption: Proposed mechanism of this compound interaction with DNA.
References
- 1. Studies on the interaction of altromycin B and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Binding of hedamycin to deoxyribonucleic acid and chromatin of testis and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedamycin | Antitumor Antibiotic for Research [benchchem.com]
- 5. Formation of alkali labile linkages in DNA by hedamycin and use of hedamycin as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-nogalamycin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-nogalamycin interactions: the crystal structure of d(TGATCA) complexed with nogalamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of hedamycin and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of different binding sites for nogalamycin in DNA revealed by association kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of dissociation of nogalamycin from DNA: comparison with other anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Researcher's Guide to Investigating Cross-Resistance with Altromycin G
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical step in evaluating any new antimicrobial agent. This guide provides a framework for conducting cross-resistance studies with Altromycin G, a novel pluramycin-like antibiotic. Due to the limited publicly available data on this compound, this document outlines the necessary experimental protocols and provides a comparative context with established antibiotics, enabling researchers to generate the crucial data needed for a comprehensive assessment.
Altromycins are a novel class of anthraquinone-derived antibiotics, structurally related to the pluramycins.[1] They have demonstrated notable antibacterial activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) reported to be between 0.2 to 3.12 µg/mL for various Streptococci and Staphylococci.[1] The pluramycin family of antibiotics is known to exert its effect through DNA intercalation, a mechanism that inhibits nucleic acid biosynthesis. Understanding how bacteria might develop resistance to this action, and whether that resistance confers insensitivity to other antibiotic classes, is paramount.
Comparative Antibacterial Spectrum
To contextualize the potential of this compound, it is useful to compare its known activity with that of other antibiotics, particularly those with a strong track record against Gram-positive pathogens. The following table summarizes the in vitro activity of Altromycins against key Gram-positive bacteria, alongside a selection of comparator antibiotics. This table should be expanded with experimental data for this compound as it becomes available.
| Antibiotic Class | Representative Antibiotic(s) | Target Organism | Typical MIC Range (µg/mL) |
| Pluramycin-like | Altromycins | Staphylococci, Streptococci | 0.2 - 3.12 [1] |
| Glycopeptide | Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 |
| Oxazolidinone | Linezolid | Staphylococcus aureus (MRSA) | 1 - 4 |
| Lipopeptide | Daptomycin | Staphylococcus aureus (MRSA) | 0.25 - 1 |
| Macrolide | Erythromycin | Streptococcus pyogenes | 0.03 - 0.25 |
| Beta-Lactam | Penicillin | Streptococcus pyogenes (susceptible) | ≤ 0.12 |
Experimental Protocols for Cross-Resistance Studies
The following are detailed methodologies for key experiments to determine the cross-resistance profile of this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[2]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and comparator antibiotic stock solutions
-
Sterile diluent (e.g., water or DMSO, depending on antibiotic solubility)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound and each comparator antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antibiotic susceptibility.[2]
Objective: To determine the susceptibility of a bacterial isolate to an antibiotic based on the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper disks impregnated with known concentrations of this compound and comparator antibiotics
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline and adjusting the turbidity to 0.5 McFarland.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antibiotic-impregnated disks to the surface of the agar.
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on CLSI guidelines for the comparator antibiotics. For this compound, zone diameters would be recorded and compared across different resistant strains.
Visualizing Experimental Workflows and Resistance Mechanisms
To aid in the conceptualization of these studies, the following diagrams, created using the DOT language, illustrate the experimental workflow and potential mechanisms of resistance.
Caption: Workflow for assessing antibiotic cross-resistance.
References
A Comparative Analysis of the Cytotoxic Profiles of Altromycin G and Cisplatin
A comprehensive guide for researchers and drug development professionals detailing the cytotoxic properties, mechanisms of action, and experimental evaluation of the novel antibiotic Altromycin G and the conventional chemotherapeutic agent cisplatin.
In the landscape of anticancer drug discovery, the evaluation of novel compounds against established therapeutics is a critical step. This guide provides a detailed comparison of the cytotoxicity of this compound, a member of the pluramycin family of antibiotics, and cisplatin, a cornerstone of chemotherapy for various solid tumors. Due to the limited availability of specific cytotoxicity data for this compound, this guide utilizes data from hedamycin, a well-studied and potent member of the pluramycin class, as a representative analogue. This comparison aims to provide researchers with a foundational understanding of the potential of this compound in relation to a clinically relevant chemotherapeutic agent.
Quantitative Cytotoxicity Profile
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for hedamycin (as a surrogate for this compound) and cisplatin against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay employed.
| Compound | Cell Line | Exposure Time (hours) | IC50 | Citation |
| Hedamycin | Mammalian Cells | 72 | Subnanomolar | [1] |
| Cisplatin | A549 (Lung Carcinoma) | 24 | 16.48 µM | [2] |
| 48 | 6.14 µM | [3] | ||
| 72 | 9.73 µM | [4] | ||
| Cisplatin | HeLa (Cervical Cancer) | 24 | 25.5 µM | [5] |
| 48 | 7.7 µM | [5] | ||
| Cisplatin | HepG2 (Hepatocellular Carcinoma) | 24 | 10 µM | [6] |
| 48 | 4.323 µg/mL | [7] | ||
| Cisplatin | MCF-7 (Breast Cancer) | Not Specified | 0.65 µM (sensitive) | [8] |
| Not Specified | 2.8 µM (resistant) | [8] |
Note: The IC50 value for hedamycin is described as "subnanomolar," indicating exceptionally high potency. The IC50 values for cisplatin demonstrate a broad range of activity across different cancer cell lines and exposure durations.
Mechanisms of Cytotoxicity
The distinct cytotoxic profiles of this compound (represented by pluramycins) and cisplatin arise from their different mechanisms of action at the molecular level.
This compound and Pluramycins: DNA Intercalation and Alkylation
This compound belongs to the pluramycin family of antibiotics, which are known to exert their potent antitumor effects through a dual mechanism involving DNA interaction.[9] These compounds are characterized by a planar aromatic chromophore that intercalates between the base pairs of the DNA double helix.[9] In addition to this non-covalent binding, pluramycins possess reactive epoxide groups that covalently bind to DNA, primarily at the N7 position of guanine bases. This process, known as DNA alkylation, results in the formation of DNA adducts that interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][10] The high cytotoxicity observed with compounds like hedamycin is attributed to this efficient and damaging interaction with DNA.[1]
Cisplatin: DNA Cross-linking and Induction of Apoptosis
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily through the formation of covalent bonds with DNA.[2] Once inside the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aquated species. This activated form of cisplatin then binds to the N7 position of purine bases, predominantly guanine. The primary lesions are intrastrand cross-links between adjacent guanine bases, which cause significant distortion of the DNA helix. These DNA adducts obstruct DNA replication and transcription, triggering a cellular DNA damage response. If the damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.
Signaling Pathways in Cytotoxicity
The cellular response to the DNA damage induced by both pluramycins and cisplatin involves complex signaling pathways that ultimately determine the fate of the cell.
Pluramycin-Induced Signaling
The following diagram illustrates a generalized signaling pathway initiated by DNA damage, a hallmark of pluramycin activity.
Caption: Pluramycin-induced DNA damage activates the DNA Damage Response, leading to p53 activation, cell cycle arrest, and apoptosis.
Cisplatin-Induced Signaling
The cytotoxic effects of cisplatin are also mediated through the DNA damage response pathway, as depicted below.
Caption: Cisplatin-induced DNA adducts trigger the DNA Damage Response, activating p53 and MAPK pathways, culminating in apoptosis.
Experimental Protocols for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is a fundamental aspect of preclinical drug development. The MTT and SRB assays are two commonly used colorimetric methods for assessing cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Caption: A stepwise representation of the MTT assay for determining cell viability.
SRB (Sulforhodamine B) Assay
The SRB assay is a method based on the ability of the sulforhodamine B dye to bind to protein components of cells.[12] The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.
Experimental Workflow:
Caption: The sequential steps involved in performing the SRB assay for cytotoxicity assessment.
Conclusion
This comparative guide highlights the significant cytotoxic potential of the pluramycin class of antibiotics, represented here by hedamycin, in comparison to the widely used chemotherapeutic agent, cisplatin. The subnanomolar IC50 value of hedamycin suggests that this compound may possess exceptionally high potency against cancer cells. The distinct mechanisms of action, with pluramycins acting as DNA intercalators and alkylators and cisplatin forming DNA cross-links, provide a basis for understanding their different biological effects. The provided experimental protocols for standard cytotoxicity assays offer a framework for the in vitro evaluation of these and other novel anticancer compounds. Further investigation into the specific cytotoxic profile of this compound across a range of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Altromycin G: A Comparative Guide to its Antibacterial Efficacy
This guide provides a comprehensive comparison of the antibacterial efficacy of Altromycin G against key Gram-positive pathogens, benchmarked against established antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Comparative Antibacterial Potency
The in vitro efficacy of this compound and selected comparator antibiotics was determined by assessing their Minimum Inhibitory Concentrations (MICs). MIC values, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae |
| This compound | 0.2 - 3.12[1] | 0.2 - 3.12[1] |
| Vancomycin | 1.0 - 2.0[2][3][4][5] | 0.25 - 1.0 |
| Linezolid | 1.0 - 4.0[6][7][8] | 0.5 - 2.0 |
| Daptomycin | 0.25 - 1.0[9][10] | 0.06 - 0.25 |
| Erythromycin | 0.25 - >2048[11][12] | 0.03 - >256[13] |
Note: The MIC range for this compound is based on its activity against Streptococci and Staphylococci in general. Specific MIC values against S. aureus and S. pneumoniae are not yet publicly available.
Mechanism of Action: DNA Alkylation
This compound belongs to the pluramycin class of antibiotics, which exert their antibacterial effect through a mechanism of DNA alkylation. This process involves the antibiotic binding to and forming a covalent bond with bacterial DNA, ultimately disrupting DNA replication and transcription and leading to cell death.
Caption: Mechanism of action of this compound via DNA alkylation.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing antibacterial efficacy. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).[14][15][16][17][18]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solutions:
-
Accurately weigh and dissolve the antimicrobial agents in a suitable solvent to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microdilution Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of each antimicrobial agent across the wells of the plate to achieve a range of final concentrations.
-
Leave a well with only broth as a growth control and another with uninoculated broth as a sterility control.
-
-
Inoculum Preparation:
-
Select well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus in Korea: High Rate of False Resistance to Linezolid by the VITEK 2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the minimum inhibitory concentration of daptomycin on the outcomes of Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. intertekinform.com [intertekinform.com]
- 17. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 18. dokumen.pub [dokumen.pub]
Structure-Activity Relationship of Altromycins: A Comparative Guide
Altromycins are a group of potent anthraquinone-derived antibiotics belonging to the pluramycin family.[1][2] Isolated from an actinomycete found in South African soil, these compounds exhibit significant biological activity, including antibacterial effects against Gram-positive bacteria and promising anticancer properties.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of altromycins, drawing on data from related pluramycin antibiotics to elucidate the roles of different structural motifs in their biological function.
Core Structure and Mechanism of Action
The chemical architecture of altromycins is characterized by a planar anthraquinone core, which is crucial for DNA intercalation. Attached to this core are one or more sugar moieties and a reactive epoxide side chain. This unique combination of structural features dictates their mechanism of action, which primarily involves the non-covalent insertion of the anthraquinone chromophore between DNA base pairs and subsequent covalent alkylation of DNA, predominantly at the N7 position of guanine residues.[2] This DNA damage disrupts essential cellular processes such as transcription and replication, ultimately leading to cell death. The sugar residues play a critical role in the sequence-specific recognition of DNA and the correct positioning of the epoxide group in the major groove for alkylation.[4]
Comparative Biological Activity of Pluramycin Analogs
While specific quantitative structure-activity relationship (SAR) data for a wide range of altromycin analogs is limited in publicly available literature, studies on the broader pluramycin class of antibiotics provide valuable insights. The following tables summarize the antibacterial and cytotoxic activities of the altromycin complex and selected pluramycin analogs, illustrating the impact of structural modifications on their biological potency.
Table 1: Antibacterial Activity of Altromycin Complex and a Related Pluramycin Analog
| Compound/Complex | Test Organism(s) | MIC (µg/mL) | Key Structural Features |
| Altromycin Complex | Streptococci, Staphylococci | 0.2 - 3.12[3] | Complex of altromycins A, B, C, and D |
| Hedamycin | Various Bacteria | Not specified | Bis(epoxide) side chain |
Note: The MIC for the altromycin complex represents a range of activity for the mixture of co-fermented altromycins.
Table 2: Cytotoxic Activity of Pluramycin Analogs with Modified Glycosylation
| Compound | Cancer Cell Lines | Average GI50 (µM) | Key Structural Modification |
| Mithramycin Analog 9 | Panel of 60 cancer cell lines | 0.3 - 1.3[5] | d-digitoxose instead of d-mycarose |
| Mithramycin Analog 11 | Panel of 60 cancer cell lines | 0.3 - 1.3[5] | d-digitoxose instead of d-mycarose and modified side chain |
| Mithramycin Analog 2 | Panel of 60 cancer cell lines | > 1.3 (less active)[5] | Demycarosyl-3D-β-Ddigitoxosyl |
Data for mithramycin analogs are used as representative examples for the pluramycin class to illustrate the effect of sugar moiety modifications on cytotoxicity.
Structure-Activity Relationship Insights
Based on studies of altromycins and related pluramycin antibiotics, the following key structure-activity relationships have been established:
-
The Epoxide Ring: The presence of the epoxide side chain is essential for the covalent alkylation of DNA and, consequently, for the potent cytotoxicity of these compounds. Opening of the epoxide ring allows for the formation of a covalent bond with guanine bases in the DNA.[2]
-
The Anthraquinone Core: The planar aromatic core is critical for DNA intercalation, the initial step in the binding process. Modifications to this ring system can influence the DNA binding affinity and overall activity.
-
The Sugar Moieties: The nature, number, and stereochemistry of the sugar residues significantly impact the biological activity and DNA sequence selectivity.[4][6] Alterations in the sugar chains can affect the binding affinity to DNA and the positioning of the molecule for the alkylation reaction. For instance, studies on mithramycin analogs have shown that changes in the glycosylation pattern can lead to compounds with higher antitumor activity.[5]
-
The Aglycone Side Chain: Modifications to the side chain attached to the aglycone can also modulate biological activity. Studies on other pluramycins have demonstrated that alterations in the aglycone side chain can influence both antibacterial and cytotoxic potency.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of altromycins and their analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (altromycin analogs) in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours under the same conditions.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the MTT incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pyogenes) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the altromycin analogs in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final bacterial concentration of ~5 x 10⁵ CFU/mL. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing Molecular Interactions and Experimental Processes
The following diagrams, generated using Graphviz, illustrate the mechanism of action of altromycins and a typical experimental workflow for evaluating their biological activity.
Caption: Mechanism of action of altromycins.
Caption: Experimental workflow for SAR studies.
References
- 1. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. A NOVEL MITHRAMYCIN ANALOGUE WITH HIGH ANTITUMOR ACTIVITY AND LESS TOXICITY GENERATED BY COMBINATORIAL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of New Derivatives of the Antitumor Antibiotic Mithramycin by Altering the Glycosylation Pattern through Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Altromycin G and Other DNA Intercalators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Altromycin G with other prominent DNA intercalators, namely Doxorubicin, Actinomycin D, and Daunorubicin. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Introduction to DNA Intercalators
DNA intercalators are molecules that can insert themselves between the base pairs of DNA. This process, known as intercalation, disrupts the normal helical structure of DNA, leading to functional consequences such as the inhibition of replication and transcription, and ultimately, cell death.[1][2] These compounds are widely used as chemotherapeutic agents in the treatment of various cancers.[3] This guide focuses on this compound, a member of the pluramycin family of antibiotics, and compares its performance with established DNA intercalators.
Mechanism of Action
This compound exhibits a dual mechanism of action. It not only intercalates into the DNA helix but also possesses an epoxide functional group that covalently alkylates the N7 position of guanine residues.[4][5] This dual action of intercalation and alkylation leads to a highly stable drug-DNA adduct, potently inhibiting DNA replication and transcription.
Doxorubicin and Daunorubicin , both belonging to the anthracycline class of antibiotics, primarily function as DNA intercalators.[3] Their planar anthracycline ring structure inserts between DNA base pairs, leading to the inhibition of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication and transcription.[6] This inhibition results in DNA double-strand breaks and the activation of apoptotic pathways.
Actinomycin D is another potent DNA intercalator that preferentially binds to GpC sequences.[7] Its phenoxazone ring intercalates into the DNA minor groove, physically obstructing the progression of RNA polymerase, thereby inhibiting transcription.[1]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the DNA binding affinity, cytotoxic activity, and DNA unwinding capabilities of this compound and other selected DNA intercalators. It is important to note that the data presented is compiled from various studies, and direct comparative experiments under identical conditions are limited.
| Intercalator | DNA Binding Affinity (Kd) | Target DNA/Cell Line | Reference |
| This compound (as Pluramycin) | Not explicitly found | - | |
| Doxorubicin | ~1.1 x 10^6 M-1 | Calf Thymus DNA | |
| Daunorubicin | ~2.5 x 10^6 M-1 | Calf Thymus DNA | |
| Actinomycin D | ~1.5 x 10^6 M-1 | Calf Thymus DNA | |
| Ethidium Bromide | ~1.5 x 10^5 M-1 | Calf Thymus DNA |
Note: Binding affinity can vary significantly depending on the experimental conditions (e.g., ionic strength, temperature) and the specific DNA sequence.
| Intercalator | IC50 Value (µM) | Cancer Cell Line | Reference |
| This compound (as Pluramycin) | Not explicitly found in direct comparison | - | |
| Doxorubicin | 0.02 - 0.5 | Varies (e.g., MCF-7, A549) | [8][9] |
| Daunorubicin | 0.01 - 0.4 | Varies (e.g., HL-60, K562) | [10] |
| Actinomycin D | 0.001 - 0.05 | Varies (e.g., HeLa, Jurkat) | [8] |
Note: IC50 values are highly dependent on the cell line and the duration of drug exposure.
| Intercalator | DNA Unwinding Angle (°) | Reference |
| This compound (as Pluramycin) | Not explicitly found | |
| Doxorubicin | ~11-18 | [11] |
| Daunorubicin | ~11 | |
| Actinomycin D | ~26 | |
| Ethidium Bromide | ~26 | [12][13] |
Signaling Pathways
DNA intercalators trigger various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis. The specific pathways activated can vary depending on the intercalator and the cellular context.
This compound and other pluramycins , through their DNA alkylating and intercalating properties, are known to induce DNA damage response pathways. This can lead to the activation of apoptotic signaling cascades.
Caption: this compound induced apoptosis pathway.
Doxorubicin is well-documented to induce cardiotoxicity through pathways involving p53 and the mammalian target of rapamycin (mTOR). In cancer cells, it activates the intrinsic apoptotic pathway.
Caption: Doxorubicin induced apoptosis pathway.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the comparative data presented.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the displacement of ethidium bromide (EtBr) from DNA by an intercalating agent. The decrease in EtBr fluorescence, which is quenched when it is displaced from the DNA, is measured to determine the binding affinity of the test compound.
Workflow:
Caption: Ethidium Bromide Displacement Assay Workflow.
Detailed Protocol:
-
Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
-
Prepare serial dilutions of the test intercalator (e.g., this compound, Doxorubicin).
-
Mix the DNA-EtBr solution with each dilution of the test compound.
-
Incubate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity using a spectrofluorometer.
-
Calculate the percentage of fluorescence quenching at each concentration of the test compound.
-
The binding constant (Kd) can be determined by analyzing the quenching data using a Scatchard plot or other appropriate binding models.
DNA Unwinding Assay
This assay measures the ability of an intercalator to unwind supercoiled DNA. The change in the linking number of closed circular DNA in the presence of an intercalator is assessed by agarose gel electrophoresis.
Workflow:
Caption: DNA Unwinding Assay Workflow.
Detailed Protocol:
-
Incubate supercoiled plasmid DNA with various concentrations of the intercalating agent.
-
Add a sufficient amount of topoisomerase I to relax the DNA.
-
Stop the reaction and deproteinize the sample.
-
Analyze the resulting DNA topoisomers by agarose gel electrophoresis.
-
The unwinding angle can be calculated based on the concentration of the intercalator required to fully relax the supercoiled DNA.[12][14]
Topoisomerase II Inhibition Assay
This assay evaluates the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is a common mechanism for many DNA intercalators.
Workflow:
Caption: Topoisomerase II Inhibition Assay Workflow.
Detailed Protocol:
-
Prepare a reaction mixture containing kinetoplast DNA (kDNA), topoisomerase II, and varying concentrations of the test compound.
-
Incubate the reaction at 37°C to allow for decatenation of the kDNA.
-
Stop the reaction and analyze the products by agarose gel electrophoresis.
-
The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA minicircles. The IC50 value can be determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
After the desired incubation period, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8][9]
Conclusion
This compound, with its dual mechanism of DNA intercalation and alkylation, represents a potent class of DNA-targeting agents. While direct comparative data with other well-known intercalators is limited, the available information on the pluramycin family suggests a high degree of cytotoxicity and strong DNA binding. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to further elucidate the relative performance of this compound. A deeper understanding of its interactions with DNA and its effects on cellular signaling pathways will be crucial for its potential development as a therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA damage and cytotoxicity induced by metabolites of anthracycline antibiotics, doxorubicin and idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. Degree of DNA unwinding caused by the binding of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The unwinding of circular DNA by intercalating agents as determined by gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the degree of unwinding of the DNA helix by ethidium. II. Studies by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
Validating Antitumor Efficacy: A Comparative Analysis of SF3B1 Spliceosome Inhibitors In Vivo
For Researchers, Scientists, and Drug Development Professionals
The spliceosome has emerged as a compelling target in oncology, with inhibitors of the SF3B1 subunit showing significant promise in preclinical studies. This guide provides a comparative overview of the in vivo antitumor effects of SF3B1 inhibitors, with a focus on Pladienolide B, a well-characterized natural product, and its analogues. The data presented here is compiled from various studies to facilitate an objective comparison and to provide detailed experimental context.
Comparative In Vivo Antitumor Activity of SF3B1 Inhibitors
The following table summarizes the quantitative data from key in vivo studies on SF3B1 inhibitors, offering a comparative look at their efficacy across different cancer models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Pladienolide B | Glioblastoma (U-87 MG xenograft) | Intra-tumoral injection | Complete halt of tumor progression compared to control.[1] | [1] |
| Pladienolide B | Various Xenografts (PC-3, OVCAR-3, DU-145, WiDr, HCT-116, BSY-1) | 2.5, 5, and 10 mg/kg, i.v., daily for 5 days | Strong growth inhibitory or regressive activities.[2] | [2] |
| Pladienolide B Derivative | Gastric Cancer (Primary cultured cell xenografts) | Intraperitoneal administration | Complete tumor disappearance within 2 weeks.[3] | [3] |
| E7107 (Pladienolide B analog) | Human Lung Tumor Xenograft | Not specified | Complete tumor regressions.[4] | [4] |
| H3B-8800 | Spliceosome-mutant cancer models | Not specified | Preferential inhibition of tumor growth in vitro and in vivo.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
Xenograft Tumor Model for Glioblastoma
-
Cell Line: U-87 MG human glioblastoma cells.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu).
-
Procedure:
-
U-87 MG cells are cultured and harvested.
-
A suspension of a specified number of cells (e.g., 5 x 10^6) in an appropriate medium (e.g., DMEM) is prepared.
-
The cell suspension is subcutaneously inoculated into the flank of each mouse.[1]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
-
Treatment Administration: As described in the table, for instance, intra-tumoral injection of Pladienolide B or a control vehicle.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., daily or every other day) using calipers. Tumor weight may be measured at the end of the study.[1]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised for further analysis (e.g., histology, molecular analysis).
In Vivo Antitumor Assay for Gastric Cancer
-
Cell Source: Primary cultured cancer cells from carcinomatous ascites of gastric cancer patients.[3]
-
Animal Model: Severe combined immunodeficient (SCID) mice.[3]
-
Procedure:
-
Primary cancer cells are isolated and cultured.
-
A suspension of these cells is subcutaneously xenografted into SCID mice.[3]
-
Once tumors are established, mice are randomized into treatment groups.
-
-
Treatment Administration: Intraperitoneal administration of the Pladienolide B derivative.[3]
-
Outcome Assessment:
-
Tumor size is monitored throughout the treatment period.
-
At the end of the study, histological examination of the tumors is performed to assess for pathological complete response.[3]
-
Molecular analysis, such as detecting immature mRNA and observing apoptotic cells, can be conducted on tumor tissues.[3]
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental processes.
Caption: Pladienolide B's mechanism of antitumor action.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. High antitumor activity of pladienolide B and its derivative in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Altromycin G and Doxorubicin Treated Cancer Cells: A Proposed Guide
This guide provides a comparative overview of the transcriptomic effects of Altromycin G and the widely-used chemotherapeutic agent, Doxorubicin, on cancer cells. While direct comparative transcriptomic data for this compound is not yet publicly available, this document synthesizes known information about its mechanism of action and contrasts it with the well-documented transcriptomic impact of Doxorubicin. The experimental protocols and data presented for Doxorubicin are based on published studies, while the expected outcomes for this compound are hypothetical, based on its distinct mode of action. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anticancer compounds.
Introduction to this compound and Doxorubicin
This compound belongs to the pluramycin family of antibiotics, characterized by an anthraquinone-derived structure.[1][2] While its precise mechanism is still under full investigation, related compounds like Altromycin B are known to act as DNA minor groove binders and alkylating agents.[3] This mode of action suggests a direct interaction with DNA, leading to interference with replication and transcription, ultimately triggering cell death.
Doxorubicin, a member of the anthracycline class of chemotherapeutics, is a cornerstone of many cancer treatment regimens.[4] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[5] This inhibition leads to DNA double-strand breaks and the activation of apoptotic pathways. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), contributing to cellular damage.[6]
Comparative Transcriptomic Profiles
The differing mechanisms of this compound and Doxorubicin are expected to elicit distinct transcriptomic signatures in treated cancer cells. A comparative RNA-sequencing (RNA-seq) analysis would be invaluable in elucidating these differences and identifying unique therapeutic vulnerabilities.
Data Summary
The following table summarizes the documented and expected transcriptomic changes following treatment with Doxorubicin and this compound. The data for Doxorubicin is collated from various transcriptomic studies on cancer cell lines.[4][5][6][7] The expected outcomes for this compound are postulated based on its proposed mechanism as a DNA alkylating agent.
| Gene Ontology (GO) Term | Doxorubicin-Treated Cells (Observed Changes) | This compound-Treated Cells (Expected Changes) |
| DNA Damage Response | Strong upregulation of genes involved in DNA repair pathways (e.g., ATM, ATR, BRCA1, p53 signaling).[7] | Strong upregulation of genes involved in nucleotide excision repair (NER) and base excision repair (BER) pathways, in response to DNA alkylation. |
| Cell Cycle Control | Upregulation of cell cycle arrest genes (e.g., CDKN1A/p21); downregulation of genes promoting cell cycle progression (e.g., cyclins, CDKs). | Similar upregulation of cell cycle arrest genes to allow for DNA repair. |
| Apoptosis | Upregulation of pro-apoptotic genes (e.g., BAX, PUMA, NOXA) and caspases. | Upregulation of intrinsic and extrinsic apoptosis pathway genes. |
| Oxidative Stress Response | Upregulation of genes involved in response to reactive oxygen species (e.g., HMOX1, NQO1).[6] | Less pronounced upregulation of oxidative stress genes compared to Doxorubicin, as ROS generation is not its primary mechanism. |
| Topoisomerase II Signaling | Downregulation of TOP2A expression has been observed in resistant cells.[8] | No direct expected change in topoisomerase gene expression, as it is not the primary target. |
| Gene Transcription | Widespread changes in gene expression due to topoisomerase II inhibition affecting transcription.[5] | Direct interference with transcription of specific genes due to DNA adduct formation in the minor groove. |
Experimental Protocols
A robust comparative transcriptomic analysis can be achieved using the following RNA-seq workflow.
Cell Culture and Treatment
-
Cell Line: A cancer cell line relevant to the therapeutic target of this compound (e.g., breast, colon, or lung cancer cell line).
-
Culture Conditions: Cells are to be cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells should be seeded and allowed to adhere overnight. Subsequently, they will be treated with IC50 concentrations of this compound, Doxorubicin, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, and 24 hours).
RNA Extraction and Quality Control
-
Total RNA will be extracted from cell pellets using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
RNA quantity and purity will be assessed using a NanoDrop spectrophotometer.
-
RNA integrity will be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8).
Library Preparation and Sequencing
-
mRNA will be enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA will be fragmented and used for first and second-strand cDNA synthesis.
-
cDNA ends will be repaired, A-tailed, and ligated to sequencing adapters.
-
The ligated products will be amplified by PCR to generate the final cDNA library.
-
Library quality will be assessed using a Bioanalyzer, and quantification will be performed using qPCR.
-
Sequencing will be performed on an Illumina NovaSeq or similar platform to generate approximately 20-30 million paired-end reads per sample.[9]
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads will be assessed for quality using FastQC, and adapters and low-quality bases will be trimmed using Trimmomatic.
-
Alignment: The cleaned reads will be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels will be quantified using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Differential gene expression between treated and control groups will be determined using DESeq2 or edgeR in R.[6] Genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05 will be considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the differentially expressed genes using tools like DAVID or g:Profiler to identify perturbed biological processes and signaling pathways.
Visualizations
Signaling Pathways and Workflows
Caption: Doxorubicin's mechanism of action leading to DNA damage and apoptosis.
Caption: Workflow for comparative transcriptomic analysis of treated cells.
Conclusion
A comparative transcriptomic study of this compound and Doxorubicin holds significant promise for understanding their respective mechanisms of action and for identifying novel therapeutic strategies. While Doxorubicin's effects on DNA damage response and oxidative stress are well-characterized, this compound, as a DNA alkylating agent, is expected to produce a distinct gene expression signature. The proposed experimental workflow provides a comprehensive framework for conducting such a study, the results of which could guide the future clinical development of this compound and other pluramycin-related compounds. The use of genome-wide transcriptomic analysis is an unbiased and powerful approach to evaluate the mode of action of anticancer agents.[10]
References
- 1. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Anthracyclines induce cardiotoxicity through a shared gene expression response signature | PLOS Genetics [journals.plos.org]
- 5. Integrative Transcriptomics and Cell Systems Analyses Reveal Protective Pathways Controlled by Igfbp-3 in Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome analysis of long noncoding RNAs reveals their potential roles in anthracycline-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the genetic basis of anthracycline-cardiotoxicity by molecular response QTL mapping in induced cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. EPCO-23. COMPARATIVE TRANSCRIPTOMICS TO IDENTIFY TARGETED THERAPY CANDIDATES IN HIGH GRADE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Altromycin G: A Comparative Analysis with Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of Altromycin G, a member of the pluramycin family of antibiotics. Due to the limited direct experimental data on this compound, its genotoxic potential is inferred from the well-documented mechanism of action of the pluramycin class. This is contrasted with Erythromycin, a widely used macrolide antibiotic with a different mechanism of action and a more complex genotoxicity profile.
Comparison of Mechanisms of Action
The potential for a compound to be genotoxic is intrinsically linked to its mechanism of action. This compound and Erythromycin represent two distinct classes of antibiotics with fundamentally different cellular targets.
Altromycin Class: DNA Alkylation and Intercalation
Altromycins, as part of the pluramycin family, are potent antitumor antibiotics.[1] Their primary mechanism involves direct interaction with DNA. The process begins with the planar anthraquinone core of the molecule intercalating, or "threading," into the DNA duplex. This positions the reactive epoxide side chain within the major groove of the DNA.[2][3] Subsequently, a covalent bond is formed between the antibiotic and the N7 position of a guanine base, resulting in an alkylated DNA adduct.[2] This adduct disrupts the normal structure of DNA, leading to strand breaks and inhibition of DNA replication and transcription, which are hallmarks of genotoxicity.
References
Comparative Stability of Altromycins: A Proposed Framework for Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the stability of different altromycin derivatives. Altromycins are a complex of novel pluramycin-like antibiotics with significant Gram-positive antibacterial activity[1][2]. Understanding the relative stability of different altromycins is crucial for the development of viable drug candidates, influencing formulation, storage, and ultimately, therapeutic efficacy.
While direct comparative stability studies on different altromycins are not extensively available in the public domain, this guide outlines a comprehensive experimental approach based on established methodologies for antibiotic stability testing. It also presents hypothetical data to illustrate how such a comparison could be structured and interpreted.
Factors Influencing Altromycin Stability
The stability of altromycins, like other complex glycosidic antibiotics, is likely influenced by several factors:
-
pH: The acidic or basic nature of the environment can catalyze hydrolytic degradation of the glycosidic bonds or other functional groups within the molecule. For many antibiotics, stability is pH-dependent[3][4].
-
Temperature: Elevated temperatures can accelerate degradation reactions, impacting the shelf-life of the compounds[5][6].
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of sensitive chromophores within the altromycin structure[7].
-
Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible functional groups in the molecule[8].
Proposed Experimental Protocol for Comparative Stability Analysis
To objectively compare the stability of different altromycins (e.g., Altromycin A, B, C, and H), a forced degradation study is recommended. This involves subjecting the compounds to various stress conditions and monitoring their degradation over time.
1. Materials and Methods
-
Test Substances: Purified samples of Altromycin A, Altromycin B, Altromycin C, and Altromycin H.
-
Reagents and Solvents: HPLC-grade acetonitrile, methanol, and water; buffers of various pH (e.g., pH 4, 7, and 9); hydrochloric acid; sodium hydroxide; hydrogen peroxide.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, photostability chamber, and a temperature-controlled oven.
2. Forced Degradation Studies
-
Acid and Base Hydrolysis:
-
Prepare solutions of each altromycin in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare solutions of each altromycin in a solution of hydrogen peroxide (e.g., 3%).
-
Incubate the solutions at room temperature.
-
Withdraw aliquots at the same time points as for hydrolysis.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid samples of each altromycin in a temperature-controlled oven (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose solutions of each altromycin to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[7].
-
Wrap control samples in aluminum foil to protect them from light.
-
Analyze samples by HPLC at specified time points.
-
3. HPLC Analysis
A stability-indicating HPLC method should be developed and validated to separate the intact altromycin from its degradation products. The percentage of remaining altromycin at each time point is calculated to determine the degradation rate.
Hypothetical Comparative Stability Data
The following table presents a hypothetical summary of results from the proposed forced degradation study. The data is presented as the percentage of the initial altromycin remaining after 24 hours under various stress conditions.
| Stress Condition | Altromycin A (% Remaining) | Altromycin B (% Remaining) | Altromycin C (% Remaining) | Altromycin H (% Remaining) |
| 0.1 M HCl (60°C) | 75.2 | 80.5 | 72.1 | 78.9 |
| 0.1 M NaOH (60°C) | 60.8 | 65.2 | 58.4 | 63.7 |
| 3% H₂O₂ (RT) | 85.1 | 88.3 | 82.9 | 87.0 |
| Heat (80°C, solid) | 92.5 | 95.1 | 90.8 | 94.2 |
| Photostability | 88.7 | 90.2 | 86.5 | 89.8 |
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental design and potential degradation pathways, the following diagrams are provided.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Altromycin G
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like Altromycin G are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes exposure risks and prevents the release of active pharmacological compounds into the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for cytotoxic waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and any contaminated materials with the appropriate personal protective equipment (PPE). Due to its presumed cytotoxic nature, exposure can pose significant health risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free latex or nitrile gloves (double-gloving recommended) | Prevents dermal absorption of the drug. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield | Shields eyes from potential splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and potential for aerosolization. | Prevents inhalation of drug particles. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must follow a segregated waste stream approach to ensure it is clearly identified as cytotoxic and handled appropriately.
Experimental Protocol: Segregation and Initial Disposal
-
Designated Waste Containers : Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. These containers are typically color-coded, often yellow with a purple lid or otherwise marked as "Cytotoxic Waste" or "Chemotherapy Waste".[1]
-
Non-Sharp Waste : All non-sharp items contaminated with this compound, such as gloves, gowns, bench paper, and empty vials, should be placed directly into the designated cytotoxic waste bag.[2][3] To minimize aerosol generation, do not crush or manipulate the vials.
-
Sharps Waste : Any sharps, including needles, syringes, and contaminated glassware, must be disposed of in a designated cytotoxic sharps container.[1][2]
-
Liquid Waste : Small quantities of liquid this compound waste should be absorbed with an appropriate absorbent material and disposed of in the cytotoxic waste container. Large volumes may require chemical inactivation prior to disposal, in accordance with institutional and local regulations.
-
Decontamination of Surfaces : All surfaces and equipment that have come into contact with this compound should be decontaminated. A common practice involves using a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate.
Diagram of this compound Disposal Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
Final Disposal and Regulatory Compliance
Cytotoxic waste, including that contaminated with this compound, requires specialized final disposal to render it harmless.
-
High-Temperature Incineration : The standard and most effective method for destroying cytotoxic waste is high-temperature incineration by a licensed hazardous waste contractor.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Waste Manifest : All cytotoxic waste must be accompanied by a hazardous waste consignment note or manifest until it reaches its final disposal location.[1] This documentation provides a chain of custody and ensures regulatory compliance.
-
Local Regulations : It is imperative to consult and adhere to all local, state, and federal regulations governing the disposal of cytotoxic waste, as requirements may vary.[3][4]
Spill Management
In the event of an this compound spill, immediate action is necessary to contain and clean the affected area.
Table 2: this compound Spill Cleanup Procedure
| Step | Action |
| 1. Secure the Area | Restrict access to the spill area to prevent further contamination. |
| 2. Don PPE | Wear appropriate PPE, including double gloves, a gown, and eye protection. A respirator may be necessary for larger spills or powders. |
| 3. Contain the Spill | For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization. |
| 4. Clean the Area | Working from the outside in, carefully clean the spill area. Place all contaminated materials into a cytotoxic waste container. |
| 5. Decontaminate | Decontaminate the spill area with an appropriate cleaning solution (e.g., sodium hypochlorite), followed by a rinse with water. |
| 6. Dispose of Waste | All cleanup materials must be disposed of as cytotoxic waste. |
| 7. Document the Incident | Report and document the spill according to institutional protocols. |
By implementing these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Altromycin G
Altromycin G is an antibiotic that primarily targets Gram-positive bacteria and exhibits strong antitumor activity.[1] Due to its potent biological effects, stringent adherence to safety protocols is crucial to minimize exposure risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filter- Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety glasses or goggles |
| Reconstitution and Dilution (Liquid Handling) | - Chemical fume hood- Nitrile gloves- Lab coat- Safety glasses or goggles |
| Cell Culture and In Vitro Assays | - Biosafety cabinet (Class II)- Nitrile gloves- Lab coat- Safety glasses |
| Animal Handling (In Vivo Studies) | - Powered Air-Purifying Respirator (PAPR) or N95 respirator- Nitrile gloves- Full-coverage protective suit or gown- Shoe covers- Face shield |
| General Laboratory Work | - Lab coat- Nitrile gloves- Safety glasses |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of contamination and exposure. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
